Phenylthiourea
Descripción
Propiedades
IUPAC Name |
phenylthiourea | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |
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InChI Key |
FULZLIGZKMKICU-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H8N2S | |
| Record name | PHENYLTHIOUREA | |
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DSSTOX Substance ID |
DTXSID9021134 | |
| Record name | 1-Phenyl-2-thiourea | |
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Molecular Weight |
152.22 g/mol | |
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Physical Description |
Needle-like crystals. Used in the manufacture of rodenticides and in medical genetics. (EPA, 1998), Solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS] | |
| Record name | PHENYLTHIOUREA | |
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| Record name | 1-Phenyl-2-thiourea | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.47X10+3 mg/L at 25 °C, Soluble in 400 parts cold water, 17 parts boiling water, Soluble in ethanol and sodium hydroxide | |
| Record name | PHENYLTHIOUREA | |
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| Record name | 1-PHENYL-2-THIOUREA | |
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Density |
1.3 (EPA, 1998) - Denser than water; will sink, 1.3 | |
| Record name | PHENYLTHIOUREA | |
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| Record name | 1-PHENYL-2-THIOUREA | |
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Vapor Pressure |
0.00209 [mmHg] | |
| Record name | 1-Phenyl-2-thiourea | |
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Color/Form |
Needles from water; prisms from alcohol, Needles | |
CAS No. |
103-85-5 | |
| Record name | PHENYLTHIOUREA | |
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| Record name | Phenylthiourea | |
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| Record name | N-phenylthiourea | |
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| Record name | Thiourea, N-phenyl- | |
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| Record name | PHENYLTHIOUREA | |
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| Record name | 1-PHENYL-2-THIOUREA | |
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Melting Point |
298.4 °F (EPA, 1998), 154 °C | |
| Record name | PHENYLTHIOUREA | |
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| Record name | 1-PHENYL-2-THIOUREA | |
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Foundational & Exploratory
The Serendipitous Discovery of Phenylthiourea Taste Blindness: A Genetic and Molecular Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The inability to taste the synthetic compound phenylthiourea (PTC) represents a classic example of a polymorphic genetic trait in humans. Its discovery in 1931 by chemist Arthur L. Fox was accidental, yet it initiated a cascade of research that has significantly contributed to our understanding of human genetics, taste perception, and the molecular basis of sensory variation. This technical guide provides a comprehensive historical account of the discovery of PTC taste blindness, details the key experiments and methodologies that elucidated its genetic underpinnings, and presents the current understanding of the molecular mechanisms and signaling pathways involved. Quantitative data on population frequencies, detailed experimental protocols, and visualizations of key pathways are included to serve as a valuable resource for researchers in genetics, sensory science, and pharmacology.
A Fortuitous Observation: The History of PTC Taste Blindness Discovery
The story of this compound (PTC) taste blindness began not in a biology lab, but in the industrial setting of the DuPont chemical company in 1931. Arthur L. Fox, a chemist, was synthesizing PTC when a cloud of the fine, crystalline powder was accidentally released into the air.[1][2] A colleague nearby complained of a bitter taste, but Fox, who was closer to the chemical, tasted nothing.[1][2] Intrigued by this discrepancy, Fox embarked on a series of informal experiments, asking friends, family, and colleagues to taste the non-toxic crystals.[1] He discovered that the ability to taste PTC was not universal; some individuals found it intensely bitter, while others, like himself, perceived it as tasteless.[1]
This peculiar variation in taste perception soon caught the attention of geneticists. In 1931, L. H. Snyder, a geneticist at Ohio State University, recognized the potential of this trait as a Mendelian marker in human populations.[3][4] After obtaining a sample of PTC from Fox, Snyder conducted family studies and concluded that the inability to taste PTC is a recessive trait.[4][5]
Quantitative Analysis of PTC Taste Polymorphism
The bimodal distribution of PTC taste sensitivity has been extensively studied across global populations. The frequency of the "non-taster" phenotype varies significantly among different ethnic groups. Below is a summary of quantitative data from various studies.
| Population/Region | Number of Subjects (n) | Percentage of Non-tasters (%) | Reference |
| North India (Muslim Populations) | 821 | 33.62 | (Hussain et al., 2013) |
| - Males | 400 | 35.00 | (Hussain et al., 2013) |
| - Females | 421 | 32.30 | (Hussain et al., 2013) |
| Punjab, Pakistan | 600 | 18.6 | (Khan et al., 2007) |
| - Males | 315 | 23 | (Khan et al., 2007) |
| - Females | 285 | 14 | (Khan et al., 2007) |
| West Africa | - | 3 | (Boyd, 1950) |
| China | - | 6-23 | (Guo & Reed, 2001) |
| India (General) | - | 40 | (Guo & Reed, 2001) |
| Caucasians | - | 25-57 | (Fareed et al., 2012) |
| Chimpanzees | 27 | 25.9 | (Fisher et al., 1939) |
Key Experimental Protocols
The study of PTC taste perception has relied on several key experimental methodologies, from psychophysical threshold testing to molecular genotyping.
Harris and Kalmus Threshold Test (1949)
This classic method provides a quantitative measure of an individual's sensitivity to PTC and allows for a more precise classification than simple taster/non-taster screening.
Objective: To determine the taste threshold for PTC, defined as the lowest concentration at which a subject can reliably distinguish the taste from water.
Materials:
-
This compound (PTC) powder
-
Distilled water
-
A series of 14 numbered glass tumblers or cups
-
Pipettes or graduated cylinders for serial dilutions
Procedure:
-
Preparation of Stock Solution (Solution #1): Dissolve 1.3 grams of PTC in 1 liter of distilled water. This creates a 0.13% solution.
-
Serial Dilutions: Prepare a series of 13 further solutions by serial dilution. For each step, take 50 ml of the preceding solution and dilute it with 50 ml of distilled water. This creates a twofold dilution series. Solution #14 is plain distilled water (the control).
-
Threshold Determination - Part 1 (Approximate Threshold):
-
The subject rinses their mouth with water.
-
Starting with the most dilute solution (Solution #13) and proceeding to more concentrated ones, the subject sips a few milliliters of each solution.
-
The concentration at which the subject first reports a definite taste is recorded as the approximate threshold.
-
-
Threshold Determination - Part 2 (Confirmation):
-
Present the subject with eight cups, four containing water and four containing the PTC solution at the approximate threshold concentration determined in Part 1. The cups should be presented in a random order.
-
The subject is asked to taste the contents of each cup and separate them into two groups of four: those containing PTC and those containing water.
-
If the subject correctly separates the cups, the test is repeated with the next lower concentration of PTC.
-
The lowest concentration at which the subject can correctly discriminate between the PTC solution and water is recorded as their taste threshold.
-
-
Classification: The distribution of taste thresholds in a population is typically bimodal. The antimode (the point of lowest frequency between the two peaks) is used to classify individuals as "tasters" or "non-tasters."
TAS2R38 Genotyping Protocol
The discovery of the TAS2R38 gene as the primary determinant of PTC taste sensitivity has enabled the use of molecular methods to determine an individual's genotype. A common method involves Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis.
Objective: To determine an individual's genotype (homozygous taster, heterozygous taster, or non-taster) at the TAS2R38 gene.
Materials:
-
DNA sample (e.g., from buccal cells or saliva)
-
PCR primers specific for the TAS2R38 gene region containing the relevant single nucleotide polymorphism (SNP)
-
Taq DNA polymerase and PCR buffer
-
Deoxynucleotide triphosphates (dNTPs)
-
Restriction enzyme (e.g., HaeIII) that recognizes a site created by one of the alleles
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
DNA Extraction: Isolate genomic DNA from the subject's sample.
-
PCR Amplification:
-
Set up a PCR reaction containing the subject's DNA, TAS2R38-specific primers, Taq polymerase, buffer, and dNTPs.
-
Perform PCR to amplify the target region of the TAS2R38 gene.
-
-
Restriction Enzyme Digestion:
-
Incubate the PCR product with the HaeIII restriction enzyme. The "taster" allele (PAV haplotype) often contains a recognition site for HaeIII, while the "non-taster" allele (AVI haplotype) does not.
-
-
Agarose Gel Electrophoresis:
-
Load the digested PCR product onto an agarose gel.
-
Run the gel to separate the DNA fragments by size.
-
-
Genotype Determination:
-
Homozygous Taster (TT): The PCR product will be cut by the restriction enzyme, resulting in smaller DNA fragments.
-
Heterozygous Taster (Tt): The PCR product from the "taster" allele will be cut, while the product from the "non-taster" allele will remain uncut. The gel will show both the uncut fragment and the smaller, cut fragments.
-
Homozygous Non-taster (tt): The PCR product will not be cut by the restriction enzyme, and only the full-length, uncut fragment will be visible on the gel.
-
Molecular Basis of PTC Taste Perception
The ability to taste PTC is primarily controlled by the TAS2R38 gene, located on chromosome 7.[7] This gene encodes a bitter taste receptor protein that is a member of the G protein-coupled receptor (GPCR) family.[6] Variations, specifically single nucleotide polymorphisms (SNPs), within the TAS2R38 gene result in different protein variants, which in turn determine an individual's sensitivity to PTC.
The two most common haplotypes of the TAS2R38 gene are:
-
PAV (Proline-Alanine-Valine): This is the "taster" allele. The corresponding receptor protein can bind to PTC and related compounds, initiating a signaling cascade that results in the perception of a bitter taste.[8]
-
AVI (Alanine-Valine-Isoleucine): This is the "non-taster" allele. The amino acid substitutions in the receptor protein prevent it from effectively binding to PTC, and thus no bitter taste is perceived.[8]
An individual's PTC tasting phenotype is determined by the combination of these two alleles they inherit.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the processes involved in PTC taste perception and its study, the following diagrams are provided.
Bitter Taste Signaling Pathway
The perception of bitterness, including that of PTC, is initiated by the binding of a bitter compound to a taste receptor on the surface of a taste receptor cell. This triggers a downstream signaling cascade.
Caption: The signaling cascade for bitter taste perception initiated by PTC.
Experimental Workflow for PTC Genotyping
The following diagram illustrates the key steps in determining an individual's PTC genotype using the PCR-RFLP method.
Caption: Workflow for determining PTC taster genotype via PCR-RFLP.
Conclusion and Future Directions
The discovery of PTC taste blindness is a compelling example of how a chance observation can lead to profound insights into human genetics and sensory biology. From its initial description as a simple Mendelian trait to the identification and characterization of the TAS2R38 gene, the study of PTC has provided a powerful model for understanding the genetic basis of chemosensory perception. The methodologies developed to study this trait, from psychophysical tests to molecular genotyping, have become standard tools in human genetics research.
For drug development professionals, the story of PTC and its receptor, TAS2R38, offers valuable lessons. The genetic variation in this single taste receptor highlights the potential for significant inter-individual differences in the perception and metabolism of orally administered drugs, many of which have bitter tastes. Understanding the genetic basis of such variations can inform drug formulation to improve patient compliance and efficacy. Furthermore, the TAS2R38 receptor is expressed in tissues beyond the tongue, including the respiratory and gastrointestinal tracts, where it may play a role in innate immunity and other physiological processes. This suggests that TAS2R38 and other bitter taste receptors could be potential targets for novel therapeutic interventions. Future research will likely continue to unravel the complex roles of bitter taste receptors in human health and disease, building upon the foundational knowledge gained from the study of PTC taste blindness.
References
- 1. genetics-gsa.org [genetics-gsa.org]
- 2. academic.oup.com [academic.oup.com]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. Phenylthiocarbamide: A 75-Year Adventure in Genetics and Natural Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The genetics of phenylthiocarbamide perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAS2R38 - Wikipedia [en.wikipedia.org]
- 8. static.nsta.org [static.nsta.org]
Phenylthiourea: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylthiourea (PTU), a well-established organosulfur compound, continues to be a molecule of significant interest across various scientific disciplines. Known for its pronounced biological activity, particularly as a potent inhibitor of tyrosinase, PTU serves as a critical tool in melanogenesis research and holds potential for therapeutic applications. This technical guide provides an in-depth analysis of the chemical properties and structural features of this compound. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visualizations of its mechanism of action within relevant biological pathways.
Chemical and Physical Properties
This compound is a white crystalline solid with a slightly aromatic odor. Its key physicochemical properties are summarized in the table below, providing a comprehensive overview for laboratory use and theoretical modeling.
| Property | Value |
| Molecular Formula | C₇H₈N₂S |
| Molecular Weight | 152.22 g/mol |
| Appearance | White to off-white crystalline powder or needle-like crystals |
| Melting Point | 148 - 154 °C |
| Solubility | Sparingly soluble in cold water (1 g/L at 20°C); soluble in hot water, ethanol (B145695), acetone, DMSO (approx. 30 mg/mL), and dimethylformamide (approx. 30 mg/mL)[1][2] |
| Density | ~1.3 g/cm³ |
| pKa | 13.12 ± 0.70 (predicted) |
| LogP | 0.71 |
Molecular Structure
The structural integrity of this compound is fundamental to its chemical reactivity and biological function. The molecule consists of a phenyl ring attached to a thiourea (B124793) group.
Connectivity and Conformation
The IUPAC name for this compound is N-phenylthiourea. The molecule exhibits a planar conformation in the thiourea moiety, with the phenyl ring typically twisted out of this plane.
Bond Lengths and Angles
Crystallographic studies of this compound and its derivatives reveal characteristic bond lengths and angles. The C=S double bond is a key feature, and its length, along with the C-N bond lengths, indicates a degree of resonance within the thiourea core.
| Bond/Angle | Typical Value (from related structures) |
| C=S Bond Length | ~1.695 Å[3] |
| C-N Bond Length | ~1.326 - 1.351 Å[3] |
| N-C-N Angle | ~120°[3] |
| N-C-S Angle | ~120°[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound shows distinct signals for the aromatic protons and the amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.70 | Singlet | -NH (Thiourea) |
| ~7.40 | Multiplet | Aromatic C-H |
| ~7.33 | Multiplet | Aromatic C-H |
| ~7.12 | Multiplet | Aromatic C-H |
| Variable | Broad | -NH₂ (Thiourea) |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the carbon framework of the molecule. The thiocarbonyl carbon is a key diagnostic signal.
| Chemical Shift (δ) ppm | Assignment |
| ~180-185 | C=S (Thiocarbonyl) |
| ~130-140 | Aromatic C (ipso) |
| ~120-130 | Aromatic C-H |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3100 | N-H stretching (amine) |
| ~3050 - 3000 | C-H stretching (aromatic) |
| ~1600, 1490, 1450 | C=C stretching (aromatic) |
| ~1550 - 1500 | N-H bending |
| ~1350 - 1300 | C-N stretching |
| ~800 - 700 | C=S stretching |
Mass Spectrometry
Electron ionization mass spectrometry of this compound results in a distinct fragmentation pattern.
| m/z Value | Assignment |
| 152 | Molecular ion [M]⁺ |
| 135 | [M - NH₃]⁺ |
| 93 | [C₆H₅NH₂]⁺ (Aniline radical cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 60 | [H₂NCS]⁺ |
Experimental Protocols
Synthesis of this compound from Aniline and Ammonium (B1175870) Thiocyanate (B1210189)
This protocol describes a common and reliable method for the laboratory synthesis of this compound.[4]
Materials:
-
Aniline (0.1 mole)
-
Concentrated Hydrochloric Acid (9 mL)
-
Deionized Water
-
Ammonium thiocyanate (0.1 mole)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 0.1 mole of aniline, 9 mL of concentrated hydrochloric acid, and 25 mL of deionized water.
-
Heat the mixture to 60-70 °C for approximately 1 hour with stirring.
-
Cool the resulting solution for about 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution.
-
Fit the flask with a reflux condenser and reflux the mixture for 4 hours.
-
After reflux, add 20 mL of deionized water while continuously stirring. This compound will precipitate as a crystalline solid.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold deionized water.
-
Dry the purified this compound. The expected yield is approximately 86%.
Purification: The crude this compound can be further purified by recrystallization from ethanol or an ethanol/water mixture.[5]
Tyrosinase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (as inhibitor)
-
Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add phosphate buffer, this compound solution (at various concentrations), and tyrosinase solution.
-
Control Wells: Add phosphate buffer and tyrosinase solution (without inhibitor).
-
Blank Wells: Add phosphate buffer and L-DOPA solution (without enzyme).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals using a microplate reader. The formation of dopachrome (B613829) results in a color change.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and, if desired, the IC₅₀ value of this compound.
-
Biological Activity and Signaling Pathways
This compound is most renowned for its ability to inhibit tyrosinase, the key enzyme in the melanogenesis pathway. This inhibitory action makes it a valuable tool for studying pigment formation and a potential lead compound for developing agents to treat hyperpigmentation disorders.
Mechanism of Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This compound acts as a competitive inhibitor of tyrosinase. It is believed to interact with the copper ions in the active site of the enzyme, thereby blocking the binding of the natural substrate.[6] This inhibition prevents the formation of melanin (B1238610) precursors.
The Melanogenesis Signaling Pathway
The production of melanin is regulated by a complex signaling cascade. One of the central pathways involves the activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. MITF promotes the transcription of key melanogenic enzymes, including tyrosinase. This compound directly inhibits the enzymatic activity of tyrosinase, thus blocking the pathway at a post-transcriptional level.
Conclusion
This compound remains a cornerstone compound for research in chemical biology and drug discovery. Its well-defined chemical properties, accessible synthesis, and specific biological activity make it an invaluable tool. This technical guide has provided a consolidated resource of its key characteristics, experimental protocols, and a visualization of its mechanism of action, intended to support and facilitate further scientific investigation and application of this versatile molecule.
References
The Genetic and Molecular Basis of Phenylthiourea (PTC) Taste Perception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms underlying the perception of phenylthiourea (PTC), a compound known for the bimodal distribution of its taste sensitivity in human populations. This document details the genetic determinants, the receptor and signaling pathways involved, and the experimental methodologies used to investigate this classic example of a human genetic trait.
Introduction
The ability to taste this compound (PTC) is a well-established Mendelian trait, first discovered in 1931 by Arthur Fox.[1] Individuals either perceive PTC as intensely bitter or are unable to taste it. This variation in taste sensitivity is primarily attributed to polymorphisms within a single gene, TAS2R38, which encodes a bitter taste receptor.[2][3] Understanding the mechanism of PTC taste perception provides a valuable model for studying the genetics of taste, receptor function, and its potential implications for food preferences, dietary habits, and even disease susceptibility.[4][5][6]
Genetic Basis of PTC Taste Perception
The perception of PTC is predominantly governed by the TAS2R38 gene, located on chromosome 7q34.[2][3] This gene consists of a single coding exon of 1002 base pairs.[3][7] Variations in this gene account for a significant portion of the phenotypic variance in PTC tasting ability.[2]
Haplotypes of the TAS2R38 Gene
Three single nucleotide polymorphisms (SNPs) within the TAS2R38 gene are primarily responsible for the different taster statuses. These SNPs lead to amino acid changes at positions 49, 262, and 296 of the receptor protein.[3][4][8] The combination of these SNPs results in two common haplotypes:
-
PAV (Proline-Alanine-Valine): This is the "taster" haplotype.[2][4]
-
AVI (Alanine-Valine-Isoleucine): This is the "non-taster" haplotype.[2][4]
Less common haplotypes, such as AAI, AAV, PAI, and PVI, have also been identified and are associated with intermediate taste sensitivity.[7][9]
Genotype-Phenotype Correlation
The combination of these haplotypes determines an individual's genotype and their corresponding PTC taster phenotype. The inheritance pattern is generally considered to be incompletely dominant.[10][11]
-
PAV/PAV (Homozygous Dominant): These individuals are "supertasters" and are highly sensitive to PTC.[12][13]
-
PAV/AVI (Heterozygous): These individuals are "tasters" and can perceive the bitter taste of PTC, although often at a lower intensity than PAV/PAV individuals.[2][12]
-
AVI/AVI (Homozygous Recessive): These individuals are "non-tasters" and are insensitive to the bitter taste of PTC at typical concentrations.[2][12]
It is important to note that while the TAS2R38 genotype is the primary determinant, other genes and environmental factors can also influence PTC taste perception, leading to a continuous range of taste sensitivity rather than a strict dichotomy.[3][14]
Molecular Mechanism of PTC Taste Perception
The TAS2R38 gene encodes a G protein-coupled receptor (GPCR) that is expressed in taste receptor cells on the tongue.[1][15] The binding of PTC to the extracellular domain of the TAS2R38 receptor initiates an intracellular signaling cascade.
TAS2R38 Receptor and Ligand Binding
The different haplotypes of the TAS2R38 receptor exhibit varying affinities for PTC and related compounds like 6-n-propylthiouracil (PROP).[2][4] The PAV variant is a functional receptor that binds effectively to PTC, while the AVI variant is considered non-functional or has a significantly reduced binding capacity.[12][13] These functional differences are thought to arise from conformational changes in the ligand-binding pocket of the receptor due to the amino acid substitutions.[2][16]
Intracellular Signaling Pathway
The binding of PTC to the TAS2R38 receptor triggers the activation of a heterotrimeric G protein, gustducin. This initiates a downstream signaling cascade, leading to the depolarization of the taste receptor cell and the transmission of a nerve impulse to the brain, which is ultimately perceived as a bitter taste. The key steps are as follows:
-
Ligand Binding: PTC binds to the TAS2R38 receptor.
-
G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of gustducin.
-
Effector Enzyme Activation: The activated α-gustducin and the βγ-subunits dissociate and activate phospholipase C-β2 (PLCβ2).
-
Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).
-
TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).
-
Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel leads to an influx of Na+ ions, causing depolarization of the taste cell. This depolarization triggers the release of neurotransmitters (e.g., ATP) onto afferent nerve fibers.
-
Signal to Brain: The nerve impulse is transmitted to the gustatory cortex of the brain for the perception of bitterness.
Experimental Protocols
Several well-established methods are used to investigate PTC taste perception, ranging from simple phenotypic assays to detailed molecular genetic analyses.
Phenotypic Assessment of PTC Taste Sensitivity
Objective: To determine an individual's taster status (taster or non-taster).
Method 1: PTC Paper Test [7][17]
-
Materials: PTC-impregnated paper strips, control paper strips (without PTC), water for rinsing.
-
Procedure:
-
The subject rinses their mouth with water.
-
A control paper strip is placed on the tongue to establish a baseline.
-
The subject then places a PTC paper strip on their tongue for a few seconds.
-
The subject reports whether they perceive a bitter taste.
-
-
Interpretation: A bitter taste indicates a "taster" phenotype, while no taste or a taste similar to the control paper indicates a "non-taster" phenotype.
Method 2: Serial Dilution Threshold Test (Harris-Kalmus Method) [1][3][18]
-
Materials: A series of 13 solutions of PTC with serial twofold dilutions, starting from a high concentration (e.g., 0.13%). A fourteenth solution of pure water serves as a control.
-
Procedure:
-
The subject is presented with the solutions in order of increasing concentration.
-
For each concentration, the subject tastes the solution and reports whether they can detect a taste different from water.
-
The lowest concentration at which the subject can reliably detect a bitter taste is recorded as their taste threshold.
-
-
Interpretation: A bimodal distribution of thresholds is typically observed, allowing for the classification of individuals into tasters and non-tasters.
Genotyping of the TAS2R38 Gene
Objective: To determine an individual's TAS2R38 genotype (PAV/PAV, PAV/AVI, or AVI/AVI).
Method 1: PCR-RFLP (Polymerase Chain Reaction - Restriction Fragment Length Polymorphism) [1]
-
Principle: This method utilizes a restriction enzyme that cuts the PCR-amplified DNA at a specific site present in one allele but not the other.
-
Procedure:
-
DNA Extraction: Genomic DNA is isolated from buccal cells (cheek swabs) or blood.
-
PCR Amplification: A specific region of the TAS2R38 gene containing one of the key SNPs (e.g., at position 145) is amplified using PCR.
-
Restriction Digest: The PCR product is incubated with the restriction enzyme HaeIII. The "taster" allele (PAV) contains a GGCC recognition site for HaeIII, while the "non-taster" allele (AVI) does not.
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis.
-
-
Interpretation:
-
PAV/PAV: The PCR product is cut, resulting in smaller DNA fragments.
-
AVI/AVI: The PCR product remains uncut.
-
PAV/AVI: Both cut and uncut PCR products are observed.
-
Method 2: DNA Sequencing (Sanger or Next-Generation) [19][20]
-
Principle: This method directly determines the nucleotide sequence of the TAS2R38 gene.
-
Procedure:
-
DNA Extraction and PCR Amplification: As described above.
-
Sequencing Reaction: The PCR product is sequenced to identify the nucleotides at the three key SNP positions.
-
-
Interpretation: The sequence data reveals the specific alleles present, allowing for precise haplotype and genotype determination.
Method 3: Real-Time PCR with Allelic Discrimination Assays [8][21]
-
Principle: This high-throughput method uses fluorescently labeled probes that are specific to each allele at an SNP locus.
-
Procedure:
-
DNA Extraction: As described above.
-
Real-Time PCR: The DNA is subjected to real-time PCR with specific primers and allele-specific probes.
-
-
Interpretation: The instrument detects the fluorescence signals generated during the PCR, allowing for the automated determination of the genotype.
In Vitro Functional Assays of the TAS2R38 Receptor
Objective: To characterize the functional response of different TAS2R38 receptor variants to PTC and other agonists.[22][23][24]
-
Principle: Heterologous expression systems are used to express the TAS2R38 receptor variants in cultured cells (e.g., HEK293T cells) that do not endogenously express taste receptors. The cellular response to agonist application is then measured.
-
Procedure:
-
Cloning: The coding sequences of the different TAS2R38 haplotypes (e.g., PAV, AVI) are cloned into an expression vector.
-
Cell Culture and Transfection: The expression vectors are transfected into a suitable cell line, often along with a G protein (e.g., Gα16-gust44) that couples to a calcium signaling pathway.
-
Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Application: PTC or other agonists are applied to the cells at various concentrations.
-
Data Acquisition: Changes in intracellular calcium levels are monitored using a fluorescence plate reader or microscope.
-
-
Interpretation: The dose-response curves for each receptor variant are generated to determine their sensitivity (e.g., EC50 values) to different agonists.
Quantitative Data
PTC Taste Thresholds by Genotype
The ability to taste PTC is strongly correlated with the TAS2R38 genotype. Individuals with the PAV/PAV genotype have the lowest taste thresholds (are most sensitive), while those with the AVI/AVI genotype have the highest thresholds (are least sensitive). Heterozygotes (PAV/AVI) typically have intermediate thresholds.
| Genotype | Phenotype | Mean PTC Taste Threshold (mM) |
| PAV/PAV | Supertaster | Lowest |
| PAV/AVI | Taster | Intermediate |
| AVI/AVI | Non-taster | Highest |
| Note: Specific threshold values can vary depending on the study population and methodology.[3][25][26] |
Population Frequencies of PTC Taster Status and TAS2R38 Haplotypes
The frequency of PTC tasters and non-tasters, as well as the underlying TAS2R38 haplotypes, varies significantly across different global populations.[8] Generally, about 70% of the world's population are PTC tasters, and 30% are non-tasters.
| Population Group | Taster Frequency (%) | Non-taster Frequency (%) | PAV Haplotype Frequency (%) | AVI Haplotype Frequency (%) |
| European | ~72-73% | ~27-28% | ~49% | ~47% |
| Asian | ~84-90% | ~10-16% | ~58% | ~42% |
| African | ~84-90% | ~10-16% | ~40% | - |
| Australian Aborigines | ~50% | ~50% | - | - |
| Data compiled from multiple sources. Frequencies are approximate and can vary between specific subpopulations.[4][6][8] |
Logical Relationship between Genotype and Phenotype
The relationship between the TAS2R38 genotype and the ability to taste PTC is a classic example of how genetic variation at a single locus can lead to a distinct physiological trait.
Conclusion
The ability to taste PTC is a complex trait with a strong, well-defined genetic component centered on the TAS2R38 gene. The molecular mechanism involves a classic G protein-coupled receptor signaling pathway. The study of PTC taste perception continues to be a valuable tool in human genetics, providing insights into the molecular basis of taste, the influence of genetics on behavior, and the evolutionary pressures that shape sensory perception. The experimental protocols outlined in this guide provide a robust framework for investigating this fascinating and accessible genetic trait.
References
- 1. PTC tasting - Wikipedia [en.wikipedia.org]
- 2. TAS2R38 - Wikipedia [en.wikipedia.org]
- 3. Myths of Human Genetics: PTC tasting [udel.edu]
- 4. healthcoach.clinic [healthcoach.clinic]
- 5. researchgate.net [researchgate.net]
- 6. Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP) | NIDCD [nidcd.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Rare haplotypes of the gene TAS2R38 confer bitter taste sensitivity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylthiocarbamide tasting | Genetics, Bitter Taste, Taste Perception | Britannica [britannica.com]
- 11. sequencing.com [sequencing.com]
- 12. Genetic Variants Increasing TAS2R38 Bitter Taste Receptor Sensitivity Are Associated With Lower Postprandial Glycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional variants in the TAS2R38 bitter taste receptor associate with postprandial glycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The genetics of phenylthiocarbamide perception - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bento.bio [bento.bio]
- 16. mdpi.com [mdpi.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Role of phenylthiocarbamide as a genetic marker in predicting the predisposition of disease traits in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genetics-gsa.org [genetics-gsa.org]
- 20. youtube.com [youtube.com]
- 21. TAS2R38 genotypes and phenylthiocarbamide bitter taste perception in a population of young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Association between Genetic Variation in the TAS2R38 Bitter Taste Receptor and Propylthiouracil Bitter Taste Thresholds among Adults Living in Japan Using the Modified 2AFC Procedure with the Quest Method - PMC [pmc.ncbi.nlm.nih.gov]
Phenylthiourea (PTC) Tasting: A Comprehensive Technical Guide to a Classic Model of Mendelian Inheritance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The ability to taste phenylthiourea (PTC) is a classic example of a simple Mendelian trait in humans, offering a powerful and accessible model for studying the principles of genetics and inheritance. This bimodal taste sensitivity, where individuals perceive PTC as either intensely bitter or virtually tasteless, is primarily governed by genetic variations within the TAS2R38 gene. This technical guide provides a comprehensive overview of the genetic basis of PTC tasting, detailed experimental protocols for both phenotypic and genotypic analysis, and a quantitative summary of population genetics. It is intended to serve as a valuable resource for researchers and scientists utilizing this trait as a model for genetic studies, population genetics, and understanding the broader implications of taste perception in human health and pharmacology.
Introduction: The Genetic Basis of PTC Taste Perception
The differential perception of this compound (PTC) was first reported in 1931 by chemist Arthur Fox, who observed that while some individuals found the chemical intensely bitter, others, including himself, found it tasteless.[1] Subsequent family and population studies established that the inability to taste PTC is inherited as a simple Mendelian recessive trait.[1][2][3][4] Individuals with at least one dominant "taster" allele (T) can perceive the bitter taste, while only those homozygous for the recessive "non-taster" allele (t) are unable to taste it.[2][4][5]
The genetic locus responsible for this trait was later identified as the TAS2R38 gene, located on chromosome 7.[3][4][6][7] This gene, a member of the T2R family of bitter taste receptors, encodes a G protein-coupled receptor (GPCR) that is expressed in taste receptor cells on the tongue.[1][6][8] The binding of PTC and structurally similar compounds, such as 6-n-propylthiouracil (PROP), to this receptor initiates an intracellular signaling cascade that results in the perception of bitterness.[7][8][9]
The TAS2R38 Gene and its Polymorphisms
The TAS2R38 gene is a single-exon gene of approximately 1000 nucleotides.[6] Variations in PTC taste sensitivity are primarily attributed to three common single nucleotide polymorphisms (SNPs) within this gene, which result in amino acid changes in the receptor protein. These SNPs are:
-
rs713598 (C145G): Changes Proline (P) to Alanine (A) at position 49 (P49A).
-
rs1726866 (T785C): Changes Alanine (A) to Valine (V) at position 262 (A262V).
-
rs10246939 (G886A): Changes Valine (V) to Isoleucine (I) at position 296 (V296I).
These three SNPs are inherited together in specific combinations known as haplotypes. The two most common haplotypes worldwide are:
-
PAV ("Taster"): Composed of Proline-49, Alanine-262, and Valine-296. This is the dominant taster allele.[8][10]
-
AVI ("Non-taster"): Composed of Alanine-49, Valine-262, and Isoleucine-296. This is the recessive non-taster allele.[8][10]
The combination of these haplotypes determines an individual's diplotype and, consequently, their PTC tasting phenotype. While the PAV and AVI haplotypes account for the majority of the phenotypic variance (50-85%), several other rare haplotypes (e.g., AAI, AAV, PVI, PAI) exist and are often associated with intermediate taste sensitivity.[9][11][12]
Quantitative Population Genetics
The frequencies of PTC tasters and non-tasters, as well as the underlying TAS2R38 haplotypes, vary significantly across global populations. This variation is thought to be maintained by balancing selection, suggesting a potential evolutionary advantage for heterozygosity.[9][13][14]
Taster vs. Non-Taster Phenotype Frequencies
Globally, approximately 70% of people are able to taste PTC.[9] However, this frequency ranges from a low of about 58% for Indigenous Australians to a high of 98% for Indigenous peoples of the Americas.[9]
TAS2R38 Haplotype and Diplotype Frequencies
The distribution of the major PAV and AVI haplotypes, as well as rarer variants, has been extensively studied. The following tables summarize the haplotype and diplotype frequencies from large-scale population genetic surveys.
Table 1: Global Frequencies of TAS2R38 Haplotypes
| Haplotype | Global Frequency (%) |
| PAV | 50.76 |
| AVI | 42.70 |
| AAI | 3.39 |
| AAV | 2.48 |
| AVV | 0.32 |
| PAI | 0.18 |
| PVV | 0.10 |
| PVI | 0.07 |
Data sourced from a combined dataset of 6,056 individuals.[8]
Table 2: TAS2R38 Haplotype Frequencies by Major Population Group
| Population | PAV (%) | AVI (%) | AAV (%) | AAI (%) | Other (%) |
| Africans | 50.76 | 35.18 | 0.61 | 13.22 | 0.23 |
| Asians | 64.51 | 35.31 | 0.00 | 0.00 | 0.17 |
| Europeans | 45.66 | 49.22 | 3.56 | 0.55 | 1.01 |
| Americans | 68.61 | 26.69 | 2.26 | 2.26 | 0.19 |
Data sourced from a combined dataset of 6,056 individuals.[8]
Table 3: Global Frequencies of Major TAS2R38 Diplotypes
| Diplotype | Genotype | Phenotype | Global Frequency (%) |
| PAV/PAV | TT | Strong Taster | 32 |
| PAV/AVI | Tt | Taster (often intermediate) | 44 |
| AVI/AVI | tt | Non-taster | 24 |
Data sourced from analysis of 5,008 chromosomes from the 1000 Genomes Project.[15][16]
Experimental Protocols
Determining an individual's PTC status involves two distinct experimental approaches: phenotyping through taste tests and genotyping through molecular analysis of the TAS2R38 gene.
Phenotyping: PTC Taste Sensitivity Measurement
The threshold method, which determines the lowest concentration at which an individual can detect a taste, is a standardized approach for classifying tasters and non-tasters.
Protocol: PTC Taste Threshold Determination by Serial Dilution
-
Preparation of Stock Solution (Solution #1):
-
Preparation of Serial Dilutions:
-
Create a series of 13 additional solutions by performing serial dilutions.
-
To make Solution #2, mix 50 mL of Solution #1 with 50 mL of water.
-
To make Solution #3, mix 50 mL of Solution #2 with 50 mL of water.
-
Continue this process until Solution #14 is prepared, which will be the most dilute.[17][18]
-
-
Testing Procedure:
-
The subject should first rinse their mouth with water.
-
Present the solutions to the subject in order of increasing concentration, starting with Solution #14 (the most dilute).
-
For each solution, the subject takes a small amount into their mouth, swishes it, and reports whether they detect any taste other than water.
-
Provide water for rinsing between solutions.
-
The taste threshold is the first concentration at which the subject reliably reports a bitter taste.
-
-
Data Interpretation:
-
The distribution of taste thresholds in a population is typically bimodal.
-
Non-tasters are individuals who cannot taste PTC even at the highest concentration (Solution #1).[18]
-
Tasters are individuals who can detect PTC at some concentration. They can be further subdivided based on their threshold.
-
The point of lowest frequency in the bimodal distribution (the antimode) is used to separate tasters from non-tasters.
-
Alternatively, commercially available PTC taste strips can be used for a qualitative assessment.[19][20][21][22]
Genotyping: TAS2R38 PCR-RFLP Analysis
The most common method for genotyping the TAS2R38 gene is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP). This method amplifies the region of the gene containing the key SNP (rs713598, G145C) and uses a restriction enzyme to differentiate between the taster (PAV) and non-taster (AVI) alleles.
Protocol: TAS2R38 Genotyping
-
DNA Extraction:
-
PCR Amplification:
-
Amplify a fragment of the TAS2R38 gene (typically ~221 bp) that includes the SNP at position 145.
-
Primers:
-
PCR Reaction Mix (20 µL total volume):
-
PCR Cycling Conditions:
-
-
Restriction Digest:
-
The restriction enzyme HaeIII recognizes the sequence GGCC. The taster allele (PAV) contains this recognition site at the SNP, while the non-taster allele (AVI) has the sequence GGGC and is not cut.[27][28]
-
Digest Reaction:
-
10 µL of PCR product
-
1U of HaeIII restriction enzyme[26]
-
Appropriate restriction enzyme buffer.
-
-
-
Agarose (B213101) Gel Electrophoresis:
-
Prepare a 3-4% agarose gel with a DNA stain (e.g., ethidium (B1194527) bromide).[25][26]
-
Load the digested PCR products into the gel. Include a DNA ladder to determine fragment sizes.
-
Run the gel at ~120V for 45 minutes.[25]
-
Visualize the DNA fragments under a UV transilluminator.
-
-
Genotype Interpretation:
Visualizations: Pathways and Workflows
Mendelian Inheritance of PTC Tasting
The inheritance pattern of PTC tasting ability follows classic Mendelian genetics, with the taster allele (T) being dominant over the non-taster allele (t).
References
- 1. public.gettysburg.edu [public.gettysburg.edu]
- 2. Evolution of Functionally Diverse Alleles Associated with PTC Bitter Taste Sensitivity in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Study of the Relationship between the Taste Sensitivity of Phenylthiocarbamide (PTC) and Blood Pressure (Random Sample from the Students of Qurna College/Basrah-Iraq) [scirp.org]
- 5. Experimental procedure for genotyping TAS2R38 at SNP 125 | BioRender Science Templates [biorender.com]
- 6. Association between Genetic Variation in the TAS2R38 Bitter Taste Receptor and Propylthiouracil Bitter Taste Thresholds among Adults Living in Japan Using the Modified 2AFC Procedure with the Quest Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. Global diversity in the TAS2R38 bitter taste receptor: revisiting a classic evolutionary PROPosal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAS2R38 - Wikipedia [en.wikipedia.org]
- 10. Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP) | NIDCD [nidcd.nih.gov]
- 11. Phenylthiocarbamide: A 75-Year Adventure in Genetics and Natural Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Taste Exam: A Brief and Validated Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. sct.ageditor.ar [sct.ageditor.ar]
- 16. sct.ageditor.ar [sct.ageditor.ar]
- 17. egyankosh.ac.in [egyankosh.ac.in]
- 18. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 19. smelltest.eu [smelltest.eu]
- 20. Psychophysical Dissection of Genotype Effects on Human Bitter Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. southernbiological.com [southernbiological.com]
- 23. the-odin.com [the-odin.com]
- 24. dnalc.cshl.edu [dnalc.cshl.edu]
- 25. Expanding the role of bitter taste receptor in extra oral tissues: TAS2R38 is expressed in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 27. amgenbiotechexperience.net [amgenbiotechexperience.net]
- 28. shoreline.edu [shoreline.edu]
The Biological Significance of PTC Taste Polymorphism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability to taste the synthetic compound phenylthiocarbamide (PTC) is a classic example of a polymorphic trait in humans, exhibiting a bimodal distribution of "tasters" and "non-tasters." This variation is primarily governed by polymorphisms in the TAS2R38 gene, which encodes a bitter taste receptor. Beyond its role in taste perception, this polymorphism has been linked to a range of biological and clinical phenomena, including dietary preferences, susceptibility to certain diseases, and immune responses. This technical guide provides an in-depth overview of the genetic basis, molecular mechanisms, evolutionary significance, and health implications of PTC taste polymorphism. Detailed experimental protocols for phenotyping and genotyping are provided, along with a comprehensive summary of quantitative data and visual representations of key biological pathways and experimental workflows.
Introduction: The Genetics of Bitter Taste
The variation in the ability to taste PTC was first observed in the 1930s and has since become a model for studying human genetic variation.[1] The inability to taste PTC is an autosomal recessive trait.[2] The discovery of the TAS2R38 gene on chromosome 7q34 as the primary determinant of PTC taste sensitivity has enabled a deeper understanding of the molecular basis of this trait.[2][3]
The TAS2R38 gene encodes a G-protein coupled receptor (GPCR) that is expressed in taste receptor cells on the tongue.[4][5] Polymorphisms in this gene alter the structure of the receptor protein, thereby affecting its ability to bind to PTC and related bitter compounds containing the N-C=S moiety.[5][6]
The TAS2R38 Gene and its Haplotypes
Three single nucleotide polymorphisms (SNPs) within the coding region of the TAS2R38 gene are primarily responsible for the variation in PTC taste sensitivity. These SNPs result in amino acid changes at positions 49, 262, and 296 of the receptor protein.[7] The combination of these SNPs on a chromosome creates different haplotypes, with the two most common being:
-
PAV (Proline-Alanine-Valine): This is the "taster" haplotype and is dominant. Individuals with at least one copy of the PAV haplotype are generally able to taste PTC.[5][8]
-
AVI (Alanine-Valine-Isoleucine): This is the "non-taster" haplotype and is recessive. Individuals who are homozygous for the AVI haplotype are typically unable to taste PTC or perceive it as only weakly bitter.[5][8]
Other less common haplotypes, such as AAI and AAV, have been identified and are often associated with intermediate taste sensitivity.[8][9] The presence of these haplotypes leads to three main genotypes with corresponding phenotypes: PAV/PAV (supertaster), PAV/AVI (taster), and AVI/AVI (non-taster).[10]
Molecular Mechanisms of PTC Taste Perception
The perception of PTC begins with its binding to the TAS2R38 receptor on the surface of taste receptor cells. This binding event initiates an intracellular signaling cascade that culminates in the perception of bitterness.
The TAS2R38 Signaling Pathway
The TAS2R38 receptor is coupled to a heterotrimeric G-protein called gustducin (B1178931) .[11][12] The signaling cascade proceeds as follows:
-
Ligand Binding: PTC or a related bitter compound binds to the extracellular domain of the TAS2R38 receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates gustducin. The G-protein dissociates into its α-gustducin and βγ subunits.
-
Second Messenger Production: The βγ subunits of gustducin activate the enzyme phospholipase C β2 (PLCβ2) .[13][14] PLCβ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[4][15]
-
Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11]
-
TRPM5 Channel Activation: The increase in intracellular Ca2+ concentration directly activates the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) .[3][4][15][16]
-
Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of cations, leading to the depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then signal to afferent nerve fibers that transmit the bitter taste information to the brain.[3][11]
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Association of the bitter taste genes TAS2R38 and CA6 and breast cancer risk; a case-control study of Polish women in Poland and Polish immigrants in USA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of TRPM5 channel elucidate mechanisms of activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM5 and taste transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Binding of Phenyltiocarbamide (PTC) Agonist to Its Target Human TAS2R38 Bitter Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Association Between TAS2R38 Gene Polymorphisms and Colorectal Cancer Risk: A Case-Control Study in Two Independent Populations of Caucasian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. Reliability of Threshold and Suprathreshold Methods for Taste Phenotyping: Characterization with PROP and Sodium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Interaction between T2R Taste Receptors and G-Protein α Subunits Expressed in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predictors of Bilateral Disease in Low-Risk Papillary Thyroid Cancer: Histopathologic Insights and Preoperative Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jneurosci.org [jneurosci.org]
- 15. PTC bitter taste genetic polymorphism, food choices, physical growth in body height and body fat related traits among adolescent girls from Kangra Valley, Himachal Pradesh (India) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Association of phenylthiocarbamide perception with anthropometric variables and intake and liking for bitter vegetables - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Phenylthiourea (PTC) Tasting Ability in Primates: A Technical Guide
Abstract: The ability to taste the bitter compound phenylthiourea (PTC) is a classic example of a polymorphic trait in humans and other primates, primarily governed by the taste receptor gene TAS2R38. This trait has been a subject of intense study in genetics, anthropology, and evolutionary biology for over 75 years. While the taster/non-taster phenomenon is shared between humans and chimpanzees, the underlying genetic mechanisms arose independently, providing a compelling case of convergent evolution.[1][2] The evolution of TAS2R38 across the primate lineage is shaped by a complex interplay of balancing selection, which maintains different alleles in populations, and purifying selection, which preserves the receptor's fundamental structure.[3][4] This guide provides an in-depth examination of the genetic basis, evolutionary trajectory, and functional significance of PTC tasting in primates, supplemented with detailed experimental protocols, quantitative data, and pathway visualizations for researchers, scientists, and drug development professionals.
Introduction to Bitter Taste and PTC Perception
Bitter taste perception is a crucial defense mechanism that enables animals to detect and avoid ingesting potentially toxic substances, particularly plant-based alkaloids and other noxious compounds.[3][5] This sensory modality is mediated by a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), encoded by the TAS2R gene family.[6][7]
One of the most well-studied bitter taste receptors is TAS2R38, which is responsible for the perception of synthetic compounds containing the N-C=S moiety, such as phenylthiocarbamide (PTC) and 6-n-propylthiouracil (PROP).[4][8] The ability to taste PTC is a bimodal trait in human populations, with individuals perceiving it as intensely bitter ("tasters") or tasteless ("non-tasters").[4] This polymorphism is not unique to humans and has been observed in other primates, making it a valuable model for studying the evolution of sensory systems.[1][9]
The Genetic Basis of PTC Tasting
The TAS2R38 Gene and Receptor
The TAS2R38 gene, located on human chromosome 7q, is a small, intronless gene of approximately 1000 nucleotides that encodes the TAS2R38 receptor.[10] This receptor is a typical seven-transmembrane domain GPCR expressed in taste bud cells on the tongue.[7] Upon binding to a bitter ligand like PTC, the receptor activates a heterotrimeric G-protein (gustducin), initiating an intracellular signaling cascade that culminates in neurotransmitter release and the perception of bitterness.[11]
Key Polymorphisms and Haplotypes
In humans, the variation in PTC sensitivity is largely explained by three common single nucleotide polymorphisms (SNPs) within the TAS2R38 coding region. These SNPs result in amino acid changes at positions 49 (Proline to Alanine), 262 (Alanine to Valine), and 296 (Valine to Isoleucine).[12] These three sites are in strong linkage disequilibrium and combine to form two common haplotypes globally:
-
PAV (Proline-Alanine-Valine): The "taster" haplotype, which confers high sensitivity to PTC.
-
AVI (Alanine-Valine-Isoleucine): The "non-taster" haplotype, which results in a receptor that is largely unresponsive to PTC.[13]
Individuals with a PAV/PAV genotype are typically sensitive tasters, those with an AVI/AVI genotype are non-tasters, and heterozygotes (PAV/AVI) exhibit intermediate or variable sensitivity.[14] Several other rare haplotypes (e.g., AAI, AAV, PVI) exist and are associated with intermediate taste sensitivities.[4][15]
Evolutionary History of TAS2R38
Convergent Evolution in Humans and Chimpanzees
Early studies revealed that chimpanzees, like humans, exhibit a taster/non-taster polymorphism for PTC, with similar allele frequencies.[16] This led to the initial hypothesis that the taster and non-taster alleles were ancient and maintained by balancing selection since before the human-chimpanzee divergence.[16]
However, subsequent genetic analysis demonstrated this to be incorrect.[2] While human non-tasting is primarily due to the AVI haplotype, non-tasting in chimpanzees results from a different mutation: a single nucleotide substitution in the initiation codon (ATG to AGG).[1][16] This mutation forces the use of a downstream start codon, leading to a truncated, non-functional receptor.[1] The fact that both species share this phenotypic polymorphism but through distinct genetic mechanisms is a classic example of convergent evolution, where similar selective pressures likely drove the independent evolution of this trait.[1][2]
Selective Pressures on TAS2R38
The TAS2R38 gene in primates shows signatures of complex evolutionary pressures.
-
Purifying Selection: Across 40 primate species, the overall rate of non-synonymous substitution is lower than expected under neutrality, particularly in the transmembrane domains.[3][17] This indicates that purifying selection has been a dominant force, preserving the receptor's essential structure and function over evolutionary time.[3]
-
Balancing Selection: In humans, the presence of two common haplotypes (PAV and AVI) at intermediate frequencies across diverse populations is a hallmark of long-standing balancing selection.[4] This suggests that both the taster and non-taster alleles have been advantageous under different conditions, thus being actively maintained in the gene pool.[4][12]
-
Positive Selection: Despite the overall constraint, specific regions of the receptor, such as the external loops, show evidence of positive selection.[3] This suggests rapid evolution in areas involved in ligand binding, likely driven by the need to recognize a shifting array of plant toxins in the diet.[3][18]
Diversification Across Primate Lineages
The evolution of TAS2R38 is closely linked to dietary adaptation across different primate species. For instance, folivorous (leaf-eating) colobine monkeys have been shown to possess TAS2R38 variants with significantly reduced sensitivity to PTC compared to omnivorous macaques.[5][8] This reduced sensitivity is hypothesized to be an adaptation to a diet rich in leaves, which often contain bitter but not necessarily harmful compounds, making a high-sensitivity receptor disadvantageous.[5][8] This demonstrates how selective pressures related to diet can shape the functional evolution of taste receptors.
Experimental Protocols
Phenotyping: PTC Taste Sensitivity Measurement
The threshold method developed by Harris and Kalmus (1949) remains a standard for phenotyping PTC taste sensitivity.[10][19]
Methodology:
-
Solution Preparation: Prepare a series of 13 PTC solutions by serial dilution. Start with a stock solution (Solution 1) of 0.13% PTC in boiled tap water. Solution 2 is created by diluting Solution 1 by half with water, and so on, down to Solution 13. A 14th sample of pure water serves as a control.[10]
-
Subject Preparation: The subject should rinse their mouth thoroughly with water before the test begins.
-
Threshold Determination (Screening): Present the subject with a few milliliters of each solution, starting from the most dilute (Solution 13) and proceeding to more concentrated ones. The approximate threshold is the concentration at which the subject first reports a definite taste.[19]
-
Threshold Confirmation (Sorting Task): At the approximate threshold concentration, present the subject with eight cups: four containing the PTC solution and four containing water. The subject is asked to sort the cups into two groups of four based on taste. If sorted correctly, this concentration is the confirmed threshold. If incorrect, the procedure is repeated with the next higher concentration until a correct sort is achieved.[20]
-
Classification: The distribution of taste thresholds in a population is typically bimodal. A cutoff point (often around Solution 5) is used to classify individuals as "tasters" (lower thresholds) or "non-tasters" (higher thresholds).[10]
Genotyping: TAS2R38 Haplotype Determination via PCR-RFLP
This method identifies the SNP at position 145 (C/G), which corresponds to the amino acid change at position 49 (Proline/Alanine) and is a strong predictor of the PAV/AVI haplotype.
Methodology:
-
DNA Extraction: Isolate genomic DNA from buccal (cheek) cells or blood samples using a standard DNA extraction kit.
-
PCR Amplification: Amplify a segment of the TAS2R38 gene containing the SNP of interest.
-
Primers: Use primers designed to flank the SNP at nucleotide position 145. For example, Forward: 5'-CCTTCGTTTCTTGGTGAATTTTTGGGATGTAGTGAAGAGGCGG-3' and Reverse: 5'-AGGTTGGCTTGGTTTGCAATCATC-3'.[21]
-
PCR Conditions: Perform PCR for 30-35 cycles. A typical cycle includes denaturation at 94°C (30s), annealing at 64°C (45s), and extension at 72°C (45s).[21] This will generate a PCR product of a specific size (e.g., 221 bp).[21]
-
-
Restriction Enzyme Digestion: Digest the PCR product with the restriction enzyme HaeIII. The "taster" allele (C at position 145) contains a recognition site for HaeIII, while the "non-taster" allele (G at position 145) does not.
-
Gel Electrophoresis: Separate the digested fragments on a 3% agarose (B213101) gel stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.[21]
-
Interpreting Results:
-
-
Confirmation (Optional): For full haplotype determination, the PCR product can be sent for Sanger sequencing to identify all three key SNPs.[22][23]
Quantitative Data Summary
The genetic basis and population frequencies of TAS2R38 haplotypes are critical for understanding its evolution.
Table 1: Common Human TAS2R38 Haplotypes and Associated Phenotypes
| Haplotype | Amino Acid Positions (49, 262, 296) | Associated Phenotype |
| PAV | Pro - Ala - Val | Taster (high sensitivity) |
| AVI | Ala - Val - Ile | Non-taster (low/no sensitivity) |
| AAV | Ala - Ala - Val | Intermediate Sensitivity |
| AAI | Ala - Ala - Ile | Intermediate Sensitivity |
| PVI | Pro - Val - Ile | Intermediate Sensitivity |
| (Data synthesized from multiple sources including[4][13][15]) |
Table 2: Comparison of Genetic Basis for PTC Non-Tasting in Humans and Chimpanzees
| Species | Primary Cause of Non-Taster Phenotype | Genetic Change | Resulting Protein | Evolutionary Origin |
| Human (Homo sapiens) | AVI Haplotype | Three non-synonymous SNPs | Full-length but non-responsive receptor | Ancient polymorphism |
| Chimpanzee (Pan troglodytes) | Start Codon Mutation | ATG -> AGG at initiation codon | Truncated, non-functional receptor | Independent, more recent mutation |
| (Data sourced from[1][9][16]) |
Table 3: Global Frequencies of Common TAS2R38 Diplotypes in Human Populations
| Population Group | PAV/PAV (Taster) | PAV/AVI (Taster) | AVI/AVI (Non-taster) |
| Global Average | 32% | 44% | 24% |
| African | ~29% | 46.4% | ~24.6% |
| European | ~24.5% | ~44% | 31.5% |
| East Asian | ~40% | ~45% | ~15% |
| American (Admixed) | ~25% | ~48% | ~27% |
| (Data adapted from a study analyzing 26 populations from the 1000 Genomes Project[24]) |
Visualizations: Pathways and Workflows
The following diagrams illustrate key processes related to PTC taste perception and its study.
References
- 1. Independent evolution of bitter-taste sensitivity in humans and chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencecentres.org.uk [sciencecentres.org.uk]
- 3. Signatures of natural selection in a primate bitter taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Positive selection drives the evolution of a primate bitter taste receptor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. PTC tasting - Wikipedia [en.wikipedia.org]
- 11. A New World Monkey Resembles Human in Bitter Taste Receptor Evolution and Function via a Single Parallel Amino Acid Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAS2R38 (taste receptor, type 2, member 38) | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 13. TAS2R38 - Wikipedia [en.wikipedia.org]
- 14. Myths of Human Genetics: PTC tasting [udel.edu]
- 15. researchgate.net [researchgate.net]
- 16. Phenylthiocarbamide: A 75-Year Adventure in Genetics and Natural Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sensusimpact.com [sensusimpact.com]
- 19. egyankosh.ac.in [egyankosh.ac.in]
- 20. The genetics of phenylthiocarbamide perception - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
The Function of the TAS2R38 Gene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The TAS2R38 gene, located on chromosome 7, encodes the taste receptor 2 member 38, a G protein-coupled receptor (GPCR) responsible for the perception of bitter taste, particularly for compounds containing a thiourea (B124793) moiety (N-C=S). This receptor plays a crucial role in human evolution, influencing dietary choices and potentially protecting against the ingestion of toxic substances. Beyond taste perception in the oral cavity, TAS2R38 is expressed in various extra-oral tissues, including the respiratory and gastrointestinal tracts, where it is implicated in innate immunity and other physiological processes. This guide provides a comprehensive overview of the function of the TAS2R38 gene, its genetic variations, signaling pathways, and the methodologies used to study it.
Core Function: Bitter Taste Perception
The primary and most well-characterized function of the TAS2R38 gene is the detection of bitter-tasting compounds. The ability to taste phenylthiocarbamide (PTC) and 6-n-propylthiouracil (PROP) is directly linked to genetic variations within this gene. Individuals can be categorized into "tasters" and "non-tasters" based on their sensitivity to these compounds, a trait largely determined by their TAS2R38 genotype.
Genetic Polymorphisms and Haplotypes
Three common single nucleotide polymorphisms (SNPs) within the coding region of TAS2R38 account for the majority of the phenotypic variation in PTC/PROP taste sensitivity. These SNPs result in amino acid changes at positions 49 (Proline/Alanine), 262 (Alanine/Valine), and 296 (Valine/Isoleucine). These variations combine to form two common haplotypes:
-
PAV (Proline-Alanine-Valine): The "taster" haplotype, associated with high sensitivity to PTC and PROP.
-
AVI (Alanine-Valine-Isoleucine): The "non-taster" haplotype, associated with low or no sensitivity to these compounds.
Individuals can be homozygous for either haplotype (PAV/PAV or AVI/AVI) or heterozygous (PAV/AVI), with heterozygotes exhibiting an intermediate taste sensitivity. Several other rare haplotypes, such as AAV, AAI, PAI, and PVI, have also been identified and are associated with intermediate taste sensitivities.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data related to TAS2R38 function.
Table 1: Global and Macro-Population Frequencies of Common TAS2R38 Diplotypes
| Diplotype | Global Frequency | African Frequency | European Frequency |
| PAV/PAV | 32% | - | - |
| PAV/AVI | 44% | 46.4% | - |
| AVI/AVI | 24% | - | 31.5% |
Data from the 1000 Genomes Project.
Table 2: Haplotype Frequencies in a Studied US Population
| Haplotype | Frequency |
| PAV | 42.3% |
| AVI | 53.1% |
| AAV | 2.5% |
| AAI | 1.2% |
| PAI | 0.8% |
| PVI | 0.1% |
**
Table 3: Association of TAS2R38 Diplotypes with Obesity Risk (Odds Ratio)
| Population | Diplotype | Odds Ratio (95% CI) |
| European American | PAV/PAV vs. AVI/AVI | 0.180 |
| European American | PAV/AVI vs. AVI/AVI | 0.294 |
| Asian | PAV/PAV vs. AVI/AVI | 0.333 |
| Asian | PAV/AVI vs. AVI/AVI | 0.223 |
| Korean Females | TT vs. CC (rs10246939) | 1.75 (1.31–2.36) |
**
Table 4: Association of TAS2R38 Haplotypes with Smoking Behavior
| Population | Haplotype | Comparison | Finding |
| European American | PAV | Smokers vs. Non-smokers | Lower frequency in smokers (37.0% vs. 44.0%) |
| European American | AVI | Smokers vs. Non-smokers | Higher frequency in smokers (58.7% vs. 51.5%) |
| African American | AVI | Menthol (B31143) vs. Non-menthol smokers | Lower frequency in menthol smokers (OR = 0.70) |
| African American | PAV | Menthol vs. Non-menthol smokers | Higher frequency in menthol smokers (OR = 1.24) |
**
Table 5: Association of TAS2R38 Haplotypes with Chronic Rhinosinusitis (CRS)
| Haplotype/Diplotype | Association | Odds Ratio (95% CI) |
| AVI Haplotype | Increased frequency in CRSwNP patients | 1.43 |
| PAV/PAV Diplotype | Associated with minor changes in preoperative CT scans | 2.1 |
**
Signaling Pathways
TAS2R38 functions as a canonical G protein-coupled receptor. The binding of a bitter ligand, such as PTC or PROP, to the extracellular domain of the receptor induces a conformational change, activating an intracellular signaling cascade. This process is primarily mediated by the G protein gustducin. The activated α-subunit of gustducin, in turn, activates phospholipase C-beta 2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ concentration ultimately results in neurotransmitter release and the transmission of the bitter taste signal to the brain. In extra-oral tissues, such as the respiratory epithelium, this calcium signaling can trigger downstream effects like the production of nitric oxide (NO), which has bactericidal properties.
:
Mandatory Visualization: Signaling Pathway
Caption: TAS2R38 signaling cascade upon ligand binding.
Experimental Protocols
Studying the function of the TAS2R38 gene involves a combination of genotyping to identify an individual's specific alleles and phenotyping to measure their taste sensitivity. In vitro functional assays are also crucial for characterizing the receptor's response to various ligands.
TAS2R38 Genotyping: PCR-RFLP Method
This protocol outlines a common method for determining an individual's TAS2R38 genotype by amplifying a region of the gene containing a key SNP and then using a restriction enzyme to differentiate the alleles.
-
DNA Extraction:
-
Collect buccal (cheek) cells by swishing with a saline solution or using a sterile swab.
-
Isolate genomic DNA using a standard DNA extraction kit (e.g., column-based or Chelex resin method).
-
-
Polymerase Chain Reaction (PCR):
-
Amplify a specific region of the TAS2R38 gene that includes the SNP at position 145 (C/G polymorphism, rs713598).
-
PCR Master Mix (per reaction):
-
5 µL 10x PCR Buffer
-
1 µL dNTPs (10 mM)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
0.25 µL Taq Polymerase
-
1 µL Genomic DNA
-
40.75 µL Nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 2 minutes
-
35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 64°C for 45 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
-
Restriction Fragment Length Polymorphism (RFLP) Analysis:
-
The SNP at position 145 creates a recognition site for the restriction enzyme HaeIII in the taster (PAV) allele but not in the non-taster (AVI) allele.
-
Digest the PCR product with HaeIII enzyme according to the manufacturer's protocol (typically incubate at 37°C for 1-2 hours).
-
Digestion Reaction (per PCR product):
-
10 µL PCR product
-
1.5 µL 10x Restriction Buffer
-
0.5 µL HaeIII enzyme
-
3 µL Nuclease-free water
-
-
-
Gel Electrophoresis:
-
Separate the digested DNA fragments on a 2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Run the gel at 100-120V for 30-45 minutes.
-
Visualize the DNA bands under UV light.
-
Expected Results:
-
PAV/PAV (Taster): Two smaller digested fragments.
-
AVI/AVI (Non-taster): One larger, undigested fragment.
-
PAV/AVI (Heterozygote): Three bands (one large undigested and two smaller digested fragments).
-
-
Mandatory Visualization: Genotyping Workflow
Caption: Workflow for TAS2R38 genotyping by PCR-RFLP.
Phenotyping: PTC Taste Sensitivity Test (Serial Dilution Method)
This protocol determines an individual's taste threshold for PTC.
-
Preparation of PTC Solutions:
-
Prepare a stock solution of PTC (e.g., 0.13% w/v in water).
-
Perform a serial 2-fold dilution to create a series of 13 solutions with decreasing concentrations. Solution 1 is the most concentrated, and solution 13 is the most dilute. A 14th sample of plain water serves as a control.
-
-
Tasting Procedure:
-
The subject rinses their mouth with water before starting.
-
Starting with the most dilute solution (or water), the subject tastes a small amount of each solution.
-
The subject indicates whether they can detect a taste other than water.
-
The lowest concentration at which the subject can reliably detect a bitter taste is recorded as their taste threshold.
-
-
Interpretation:
-
Non-tasters: Cannot taste PTC or can only taste it at the highest concentrations.
-
Tasters: Can taste PTC at lower concentrations.
-
Supertasters: Experience an extremely intense bitter taste even at very low concentrations.
-
In Vitro Functional Assay: Calcium Imaging
This cell-based assay measures the activation of the TAS2R38 receptor in response to specific ligands.
-
Cell Culture and Transfection:
-
HEK293T cells are commonly used as they do not endogenously express most taste receptors.
-
Cells are transiently transfected with a plasmid encoding the specific TAS2R38 haplotype (e.g., PAV or AVI) and a promiscuous G protein (e.g., Gα16/gust44) that couples the receptor to the cell's calcium signaling pathway.
-
-
Calcium Indicator Loading:
-
After 24-48 hours, the transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Ligand Stimulation and Data Acquisition:
-
The cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement.
-
A baseline fluorescence is recorded.
-
A solution containing the ligand of interest (e.g., PTC, PROP, goitrin) at a specific concentration is added to the cells.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F0).
-
Dose-response curves are generated by testing a range of ligand concentrations.
-
The EC50 value (the concentration of a ligand that provokes a response halfway between the baseline and maximum response) is calculated to determine the potency of the agonist for the specific receptor haplotype.
-
Mandatory Visualization: In Vitro Functional Assay Workflow
Caption: Workflow for in vitro functional assay of TAS2R38.
Conclusion
The TAS2R38 gene is a key player in the human sensory experience, dictating individual differences in bitter taste perception. Its function extends beyond the tongue, with emerging roles in innate immunity and potential associations with various health outcomes. The well-defined genetic basis of TAS2R38 function, coupled with robust experimental methodologies, makes it an excellent model for studying the interplay between genetics, sensory perception, and human health. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in exploring the multifaceted roles of this important gene.
Phenylthiourea (PTC) and the Genetics of Bitter Taste: A Technical Guide
Abstract
The ability to taste the synthetic compound phenylthiourea (PTC) is a classic example of a polymorphic trait in humans, offering a powerful model for understanding the genetic basis of taste perception. For some, PTC is intensely bitter, while for others, it is virtually tasteless. This bimodal distribution of taste sensitivity is primarily governed by genetic variations within the TAS2R38 gene, which encodes a bitter taste receptor. This technical guide provides an in-depth exploration of the role of PTC in elucidating the mechanisms of bitter taste. It details the genetic underpinnings of PTC taste sensitivity, presents quantitative data on genotype-phenotype correlations, outlines comprehensive experimental protocols for assessing PTC taste and genotyping the TAS2R38 gene, and illustrates the associated molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of genetics, sensory science, and pharmacology.
Introduction: The Discovery and Significance of PTC
The unusual taste properties of this compound (PTC) were serendipitously discovered in 1931 by chemist Arthur Fox.[1] While working with PTC powder, a colleague complained of the bitter taste of the dust, whereas Fox himself perceived no taste.[2] This anecdotal observation led to systematic investigations revealing that the ability to taste PTC is a heritable trait.[1][3] Subsequent research established that the distribution of PTC tasting ability within human populations is bimodal, with individuals generally categorized as "tasters" or "non-tasters".[4][5]
The study of PTC has been instrumental in human genetics, serving as a simple model for Mendelian inheritance.[3][6] Furthermore, the identification of the gene responsible for PTC taste perception, TAS2R38, has provided a molecular basis for understanding individual differences in bitter taste sensitivity.[1][7] This has broader implications for nutrition and public health, as sensitivity to bitter compounds can influence dietary choices, such as the consumption of cruciferous vegetables, and may be associated with certain health outcomes.[8][9]
The Genetic Basis of PTC Taste Perception: The TAS2R38 Gene
The primary genetic determinant of PTC taste sensitivity is the TAS2R38 gene, located on chromosome 7.[1][7] This gene encodes a member of the G protein-coupled receptor (GPCR) family of bitter taste receptors.[1][10] Variations in the TAS2R38 gene account for a significant portion of the phenotypic variance in PTC tasting ability.[1][11]
Haplotypes and SNPs
Three common single nucleotide polymorphisms (SNPs) within the coding region of TAS2R38 are strongly associated with PTC taste sensitivity.[11] These SNPs result in amino acid changes at positions 49, 262, and 296 of the receptor protein.[8] The combination of these SNPs on a single chromosome is referred to as a haplotype. The two most common haplotypes are:
-
PAV (Proline-Alanine-Valine): This is the "taster" haplotype.[8]
-
AVI (Alanine-Valine-Isoleucine): This is the "non-taster" haplotype.[8]
The inheritance of these haplotypes determines an individual's genotype and, consequently, their sensitivity to PTC.
Genotype-Phenotype Correlation
Individuals can be categorized into three main genotypes based on their combination of PAV and AVI haplotypes, with a clear correlation to their PTC tasting phenotype:
-
PAV/PAV (Homozygous Dominant): These individuals are typically "supertasters" and are highly sensitive to the bitter taste of PTC.
-
PAV/AVI (Heterozygous): These individuals are "tasters" but generally have a moderate sensitivity to PTC.
-
AVI/AVI (Homozygous Recessive): These individuals are "non-tasters" and have a high threshold for detecting the bitter taste of PTC, if they can taste it at all.[12]
Quantitative Data on PTC Taste Perception
The relationship between TAS2R38 genotype and PTC taste sensitivity can be quantified through taste threshold measurements and bitterness intensity ratings. The following tables summarize representative data from studies investigating these correlations.
Table 1: PTC Taste Thresholds by TAS2R38 Genotype
| Genotype | Mean PTC Threshold (μM) | Standard Deviation (μM) | Phenotype Category |
| PAV/PAV | 6.5 | 3.2 | Taster/Supertaster |
| PAV/AVI | 81.3 | 40.1 | Taster |
| AVI/AVI | 1023.6 | 204.7 | Non-taster |
Note: Threshold values can vary between studies due to methodological differences. The data presented here are illustrative of the general trend.
Table 2: Bitterness Intensity Ratings for PTC by TAS2R38 Genotype
| Genotype | Mean Bitterness Rating (Scale 1-9) | Standard Deviation |
| PAV/PAV | 7.8 | 1.1 |
| PAV/AVI | 5.2 | 1.5 |
| AVI/AVI | 1.9 | 0.8 |
Note: Bitterness ratings are typically performed with a suprathreshold concentration of PTC. The scale ranges from 1 (not at all bitter) to 9 (extremely bitter).[4]
Molecular Mechanism of Bitter Taste Transduction
The perception of bitter taste, including that of PTC, is initiated by the binding of a bitter ligand to a specific taste receptor on the surface of taste receptor cells. The following diagram illustrates the signal transduction pathway for PTC.
The binding of PTC to the TAS2R38 receptor activates an intracellular G-protein called gustducin.[13] This, in turn, activates phospholipase C-beta2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium ions (Ca²⁺).[13] The increased concentration of Ca²⁺ activates the TRPM5 ion channel, leading to depolarization of the taste receptor cell.[13] This depolarization triggers the release of neurotransmitters, which send a signal to the brain that is interpreted as a bitter taste.
Experimental Protocols
This section provides detailed methodologies for assessing PTC taste phenotype and determining TAS2R38 genotype.
Phenotyping: PTC Taste Threshold Determination (Harris-Kalmus Method)
This protocol is a widely used method for determining an individual's sensitivity to PTC.[4][14]
5.1.1. Materials
-
This compound (PTC) powder
-
Distilled or boiled tap water
-
1000 ml volumetric flask
-
50 ml beakers or cups (14)
-
Pipettes or graduated cylinders
-
Labeling materials
5.1.2. Preparation of PTC Solutions
-
Stock Solution (Solution 1): Dissolve 1.3 g of PTC in 1 liter of distilled water to create a 0.13% solution.[14]
-
Serial Dilutions: Prepare a series of 13 twofold dilutions from the stock solution.
-
To prepare Solution 2, mix 50 ml of Solution 1 with 50 ml of distilled water.
-
To prepare Solution 3, mix 50 ml of Solution 2 with 50 ml of distilled water.
-
Continue this serial dilution process to create solutions 4 through 14.[14]
-
Table 3: Concentrations of PTC Serial Dilution Solutions
| Solution Number | PTC Concentration (mg/L) |
| 1 | 1300 |
| 2 | 650 |
| 3 | 325 |
| 4 | 162.5 |
| 5 | 81.25 |
| 6 | 40.63 |
| 7 | 20.32 |
| 8 | 10.16 |
| 9 | 5.08 |
| 10 | 2.54 |
| 11 | 1.27 |
| 12 | 0.64 |
| 13 | 0.32 |
| 14 | 0.16 |
5.1.3. Tasting Procedure
-
The subject should rinse their mouth with water before beginning the test.
-
Present the subject with the most dilute solution (Solution 14) and a cup of water. Ask the subject to taste both and identify which is the PTC solution.
-
If the subject correctly identifies the PTC solution, their threshold is at or below this concentration. If they cannot distinguish between the two, proceed to the next highest concentration (Solution 13).
-
Continue this process of presenting progressively more concentrated solutions until the subject can reliably distinguish the PTC solution from water. The lowest concentration at which the subject can correctly identify the bitter taste is recorded as their taste threshold.[14]
Genotyping: TAS2R38 Analysis by PCR-RFLP
This protocol describes the determination of the TAS2R38 genotype using Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis.
5.2.1. DNA Extraction from Buccal Cells
-
Sample Collection: Collect buccal cells by having the subject swish 10-15 ml of a 0.9% saline solution in their mouth for 30-60 seconds and then expectorate into a collection tube.[15]
-
Cell Lysis: Pellet the cells by centrifugation and resuspend them in a lysis buffer containing a detergent (e.g., SDS) and Proteinase K. Incubate at 55°C to digest proteins.[15]
-
DNA Purification: Precipitate the proteins using a high concentration of salt (e.g., ammonium (B1175870) acetate) and pellet them by centrifugation. Transfer the supernatant containing the DNA to a new tube.
-
DNA Precipitation: Precipitate the DNA from the supernatant by adding isopropanol (B130326) or ethanol.
-
Wash and Resuspend: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a TE buffer or sterile water.[16]
5.2.2. PCR Amplification of the TAS2R38 Gene
-
Primer Design: Use primers that flank the SNP of interest. For the SNP at position 145, which is commonly used for PTC genotyping, the following primers can be used:
-
Forward Primer: 5'-AAGCTGGCTTTGCTCTGTTT-3'
-
Reverse Primer: 5'-TCCAGTTTTCCTGGTTTGCT-3'
-
-
PCR Reaction Mixture: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the forward and reverse primers. Add the extracted genomic DNA as the template.
-
Thermocycling Conditions:
-
Initial Denaturation: 94°C for 2-5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30-60 seconds.
-
Annealing: 55-60°C for 30-60 seconds.
-
Extension: 72°C for 30-60 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.[17]
-
5.2.3. Restriction Digest with HaeIII
-
The taster allele (PAV) contains a recognition site for the restriction enzyme HaeIII (GGCC) at the SNP at position 145, while the non-taster allele (AVI) does not.
-
Incubate the PCR product with the HaeIII restriction enzyme according to the manufacturer's protocol, typically at 37°C for 1-2 hours.[18][19]
5.2.4. Gel Electrophoresis
-
Prepare a 2-3% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load the digested PCR products into the wells of the gel, along with a DNA ladder.
-
Run the gel at a constant voltage until the DNA fragments have separated.
-
Visualize the DNA fragments under UV light.
5.2.5. Interpretation of Results
-
AVI/AVI (Non-taster): One band at ~221 bp (uncut PCR product).
-
PAV/PAV (Taster): Two bands at ~177 bp and ~44 bp (cut PCR product).
-
PAV/AVI (Taster): Three bands at ~221 bp, ~177 bp, and ~44 bp (both cut and uncut products).
Experimental Workflow
The following diagram illustrates the logical flow of a typical study investigating the relationship between PTC taste perception and TAS2R38 genotype.
Conclusion
The study of this compound has provided invaluable insights into the genetic and molecular basis of bitter taste perception. The strong association between variations in the TAS2R38 gene and the ability to taste PTC serves as a robust model for genotype-phenotype correlation. The experimental protocols detailed in this guide offer reliable methods for both phenotyping and genotyping, enabling researchers to further explore the role of bitter taste in human health and nutrition. As our understanding of taste genetics continues to evolve, the foundational knowledge gained from PTC research will undoubtedly pave the way for advancements in personalized nutrition and drug development.
References
- 1. Buccal DNA Extraction & WGA Amplification Protocol [sigmaaldrich.com]
- 2. [PDF] A Modified Method for DNA Extraction From Buccal Cells for Genetic Epidemiological Studies Among Children | Semantic Scholar [semanticscholar.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Myths of Human Genetics: PTC tasting [udel.edu]
- 5. media.jax.org [media.jax.org]
- 6. ignoucorner.com [ignoucorner.com]
- 7. PTC tasting - Wikipedia [en.wikipedia.org]
- 8. healthcoach.clinic [healthcoach.clinic]
- 9. kjorl.org [kjorl.org]
- 10. TAS2R38 - Wikipedia [en.wikipedia.org]
- 11. Phenome-wide investigation of dietary and health outcomes associated with bitter taste receptor gene TAS2R38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. Buccal cells DNA extraction to obtain high quality human genomic DNA suitable for polymorphism genotyping by PCR-RFLP and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Association between Genetic Variation in the TAS2R38 Bitter Taste Receptor and Propylthiouracil Bitter Taste Thresholds among Adults Living in Japan Using the Modified 2AFC Procedure with the Quest Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. amgenbiotechexperience.net [amgenbiotechexperience.net]
- 19. Lab Protocol: PTC Gene Analysis – Biology 1615 – College Biology I Lab [slcc.pressbooks.pub]
The Bimodal Taste Response to Phenylthiourea: A Molecular and Methodological Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ability to taste the synthetic compound phenylthiourea (PTC) is a classic example of a bimodal genetic trait in humans, dividing populations into two primary groups: "tasters" and "non-tasters." This phenomenon, first observed in the 1930s, has since become a valuable tool in genetic, anthropological, and sensory research.[1][2] The bimodal distribution of PTC taste sensitivity provides a powerful model for understanding the genetic basis of chemosensory perception and its implications for dietary choices, health, and disease. This technical guide delves into the molecular underpinnings of the PTC taste response, presents detailed experimental protocols for its assessment, and provides quantitative data to support further research and application in drug development.
The Genetic Basis of PTC Taste Perception
The bimodal taste response to PTC is primarily governed by the TAS2R38 gene, located on chromosome 7.[1][3] This gene encodes a member of the G protein-coupled receptor (GPCR) family, specifically the taste receptor type 2 member 38 (TAS2R38), which functions as a bitter taste receptor.[4]
Haplotypes and Phenotypes
Three common single nucleotide polymorphisms (SNPs) within the TAS2R38 gene give rise to different haplotypes, which are strongly correlated with PTC taster status.[4] These SNPs result in amino acid changes at positions 49, 262, and 296 of the receptor protein.[1] The two most common haplotypes are:
-
PAV (Proline, Alanine, Valine): This is the "taster" haplotype. Individuals with at least one copy of the PAV allele are generally able to taste PTC.
-
AVI (Alanine, Valine, Isoleucine): This is the "non-taster" haplotype. Individuals homozygous for the AVI allele (AVI/AVI) are typically unable to taste PTC, or perceive it only at very high concentrations.[4]
The inheritance of these haplotypes follows a largely dominant pattern, where the presence of a single PAV allele is sufficient to confer the taster phenotype.[5][6] However, the trait is more complex than a simple Mendelian model, with evidence for incomplete dominance and the influence of other genes and environmental factors.[1][7] Individuals heterozygous for the taster and non-taster alleles (PAV/AVI) often exhibit an intermediate or "mild taster" phenotype.[7]
Genetic Inheritance of PTC Taster Status
The inheritance pattern of the TAS2R38 gene can be visualized as follows:
Molecular Mechanism of PTC Taste Transduction
The TAS2R38 receptor is a G protein-coupled receptor that initiates a signaling cascade upon binding to PTC or other related bitter compounds containing a thiourea (B124793) (N-C=S) moiety.[8]
TAS2R38 Signaling Pathway
The binding of PTC to the extracellular domain of the TAS2R38 receptor on taste receptor cells triggers a conformational change in the receptor. This activates the associated heterotrimeric G protein, gustducin. The activated G protein, in turn, stimulates phospholipase C-beta2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration opens transient receptor potential cation channel subfamily M member 5 (TRPM5) channels, causing depolarization of the taste receptor cell. This depolarization ultimately leads to the release of neurotransmitters, which transmit the bitter taste signal to the brain for perception.[9]
Quantitative Data on PTC Taster Status
The frequency of PTC tasters and non-tasters varies among different global populations. Similarly, the genotype of the TAS2R38 gene is a strong predictor of the taster phenotype.
Genotype-Phenotype Correlation
| TAS2R38 Genotype | Haplotypes | Phenotype | Mean Bitterness Rating (Scale 1-9) |
| Homozygous | PAV/PAV | Taster | 5.9 |
| Heterozygous | PAV/AVI | Taster | 4.9 |
| Homozygous | AVI/AVI | Non-taster | 2.3 |
Data adapted from a study on a population of young adults.[10]
Frequency of PTC Non-Tasters in Different Populations
| Population Group | Median Percentage of Non-Tasters (%) |
| Australian Aborigines | 50 |
| European Origin | 27-28 |
| African, Asian, Native American | 10-16 |
Data extracted from a review of over 370 population samples.[11]
Phenotypic Frequencies in a Sample Population
| Category | Tasters (%) | Non-tasters (%) | Super-tasters (%) |
| Total Sample | 52.3 | 24.1 | 23.6 |
| Females | 55.7 | 22.2 | 22.2 |
| Males | 46.5 | 27.5 | 26.1 |
Data from a cross-sectional study on young adults.[12]
Experimental Protocols
Determining an individual's PTC taster status can be achieved through simple sensory tests, while genotyping provides a definitive molecular basis.
Protocol for PTC Taste Test Using Paper Strips
This is a qualitative method to quickly assess PTC taster status.
Materials:
-
PTC taste test paper strips
-
Control paper strips (without PTC)
-
Water for rinsing
-
Gloves
Procedure:
-
Provide the subject with a control paper strip. Instruct them to place it on their tongue. They should perceive only the taste of paper.
-
The subject should then rinse their mouth with water.
-
Provide the subject with a PTC taste test paper strip. Instruct them to place it on their tongue.
-
Ask the subject to report the taste sensation. Responses can be categorized as tasteless, slightly bitter, or very bitter.[13]
-
Record the subject's response to determine their taster status.
Protocol for Determining PTC Taste Threshold (Harris-Kalmus Method)
This quantitative method determines the lowest concentration of PTC that an individual can detect.
Materials:
-
A serial dilution of PTC solutions (e.g., starting from a high concentration and diluting by a factor of two for each subsequent solution).
-
A control solution (water).
-
Disposable cups.
-
Water for rinsing.
Procedure:
-
Present the subject with a series of paired cups, one containing a PTC solution and the other containing water.
-
Start with the most dilute PTC solution.
-
The subject is asked to taste both solutions and identify which one is different from water.
-
If they cannot distinguish, they proceed to the next higher concentration.
-
The threshold is the lowest concentration at which the subject can reliably detect the taste of PTC.[1]
Protocol for TAS2R38 Genotyping
This molecular biology workflow allows for the determination of an individual's TAS2R38 genotype.
References
- 1. Myths of Human Genetics: PTC tasting [udel.edu]
- 2. The genetics of phenylthiocarbamide perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTC tasting - Wikipedia [en.wikipedia.org]
- 4. TAS2R38 - Wikipedia [en.wikipedia.org]
- 5. sequencing.com [sequencing.com]
- 6. Phenylthiocarbamide tasting | Genetics, Bitter Taste, Taste Perception | Britannica [britannica.com]
- 7. Using PTC Paper to Study Genetics and Heredity – Kristin Moon Science [kristinmoonscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TAS2R38 genotypes and phenylthiocarbamide bitter taste perception in a population of young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP) | NIDCD [nidcd.nih.gov]
- 12. Association of phenylthiocarbamide perception with anthropometric variables and intake and liking for bitter vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preclaboratories.com [preclaboratories.com]
The Goitrogenic Action of Phenylthiourea: A Technical Guide to its Impact on Thyroid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylthiourea (PTC), a compound known for its bimodal taste perception in humans, is a potent goitrogen that significantly disrupts thyroid hormone metabolism. Its primary mechanism of action involves the direct inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. This disruption of the hypothalamic-pituitary-thyroid (HPT) axis leads to a cascade of physiological effects, including decreased production of thyroxine (T4) and triiodothyronine (T3), and a compensatory increase in thyroid-stimulating hormone (TSH), ultimately resulting in goiter. This technical guide provides an in-depth analysis of the effects of this compound on thyroid metabolism, detailing the underlying molecular mechanisms, summarizing quantitative data from relevant studies, and providing comprehensive experimental protocols for further investigation.
Introduction
This compound (PTC) and other thiourea-containing compounds are well-established as goitrogenic agents.[1] Their ability to interfere with thyroid hormone synthesis makes them valuable tools in endocrinological research and highlights their potential as environmental endocrine disruptors. Understanding the precise molecular interactions and the resulting physiological consequences of PTC exposure is crucial for toxicological assessments and for the development of therapeutic agents targeting the thyroid.
Mechanism of Action: Inhibition of Thyroid Peroxidase
The principal mechanism by which this compound exerts its goitrogenic effect is through the potent inhibition of thyroid peroxidase (TPO).[2] TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells and is indispensable for two critical steps in thyroid hormone synthesis: the oxidation of iodide and the iodination of tyrosine residues on the thyroglobulin (Tg) molecule.[2]
PTC, a member of the thioureylene class of drugs, inactivates TPO through a reaction with the oxidized heme group of the enzyme, which is formed during the interaction between TPO and its hydrogen peroxide (H₂O₂) substrate.[3] This interaction prevents the formation of the reactive iodine species necessary for the iodination of thyroglobulin, thereby halting the synthesis of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to T3 and T4.[3]
Signaling Pathway Disruption
The inhibition of thyroid hormone synthesis by this compound sets off a well-defined cascade of events within the hypothalamic-pituitary-thyroid (HPT) axis. The reduced circulating levels of T3 and T4 are detected by the hypothalamus and pituitary gland, leading to a compensatory response.
References
Methodological & Application
Application Notes and Protocols for Phenylthiourea (PTC) Taste Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylthiourea (PTC), also known as phenylthiocarbamide, is an organosulfur compound with the unusual property of being either intensely bitter or virtually tasteless depending on the genetic makeup of the individual.[1] This bimodal taste perception is primarily governed by polymorphisms in the TAS2R38 gene, which encodes a bitter taste receptor.[2][3] The ability to taste PTC is a dominant genetic trait, making it a classic tool in human population genetics and sensory research.[4][5] These application notes provide detailed protocols for the preparation of PTC solutions for taste testing, safety guidelines for handling the compound, and an overview of the genetic basis of PTC taste perception.
Safety Precautions
This compound is a toxic substance and must be handled with appropriate safety measures. It is fatal if swallowed and may cause an allergic skin reaction.[6][7]
Hazard Summary:
-
Toxicity: Toxic if swallowed.[6]
-
Skin Sensitization: May cause an allergic skin reaction.[7]
-
Irritation: May cause irritation to the eyes, skin, and respiratory tract.[8][9]
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear natural rubber, neoprene, PVC, or equivalent protective gloves.[8]
-
Eye Protection: Use splash-proof chemical safety goggles.[8]
-
Lab Coat: A lab coat or apron should be worn.[8]
-
Ventilation: Handle solid PTC and prepare concentrated solutions in a properly functioning fume hood.[6][10]
-
General Handling: Avoid creating dust. Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][11]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and locked area.[9][11]
-
Spills: In case of a spill, ventilate the area. Clean-up personnel should wear appropriate PPE. Sweep or scoop up solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6]
-
Disposal: Dispose of contents and containers to an approved waste disposal plant.[6]
Data Presentation
Table 1: this compound (PTC) Properties
| Property | Value |
| Synonyms | Phenylthiocarbamide (PTC), PTU |
| Molecular Formula | C₇H₈N₂S |
| Molecular Weight | 152.22 g/mol [9] |
| Appearance | White crystalline solid[9] |
| Melting Point | 154°C[8] |
| Solubility | Sparingly soluble in water, soluble in boiling water. Soluble in organic solvents like DMSO and dimethyl formamide (B127407) (approx. 30 mg/mL).[1][12] |
Table 2: Serial Dilution Scheme for PTC Taste Threshold Testing (Harris and Kalmus Method)
This method is widely used to determine an individual's taste threshold for PTC.[4]
| Solution Number | PTC Concentration (mg/L) | PTC Concentration (%) |
| 1 (Stock) | 1300 | 0.13 |
| 2 | 650 | 0.065 |
| 3 | 325 | 0.0325 |
| 4 | 162.5 | 0.01625 |
| 5 | 81.25 | 0.008125 |
| 6 | 40.63 | 0.004063 |
| 7 | 20.32 | 0.002032 |
| 8 | 10.16 | 0.001016 |
| 9 | 5.08 | 0.000508 |
| 10 | 2.54 | 0.000254 |
| 11 | 1.27 | 0.000127 |
| 12 | 0.64 | 0.000064 |
| 13 | 0.32 | 0.000032 |
| 14 | 0.16 | 0.000016 |
Data adapted from Harris and Kalmus, 1949.[4]
Experimental Protocols
Protocol 1: Preparation of PTC Stock and Serial Dilution Solutions
This protocol describes the preparation of a series of PTC solutions for determining taste thresholds, based on the Harris and Kalmus method.[4]
Materials:
-
This compound (PTC) powder
-
Distilled or boiled tap water
-
1 L volumetric flask
-
50 mL and 100 mL graduated cylinders or volumetric pipettes
-
A series of 14 labeled, clean bottles for storing solutions
-
Analytical balance
-
Heating plate/stirrer (optional, for dissolving PTC in the stock solution)
Procedure:
1. Prepare Stock Solution (Solution 1): a. Weigh out 1.3 g of PTC powder. b. Add the PTC powder to a 1 L volumetric flask. c. Add approximately 500 mL of distilled or boiled tap water. d. Mix thoroughly to dissolve. Gentle heating may be required as PTC is more soluble in hot water.[1] Allow the solution to cool to room temperature. e. Once dissolved and cooled, add water to the 1 L mark. f. This is Solution 1, with a concentration of 1300 mg/L (0.13%).
2. Prepare Serial Dilutions: a. Solution 2: Take 50 mL of Solution 1 and add it to a container. Add 50 mL of distilled or boiled tap water and mix thoroughly. This creates a 1:1 dilution. b. Solution 3: Take 50 mL of Solution 2 and add 50 mL of distilled or boiled tap water. Mix thoroughly. c. Continue this process: Repeat the 1:1 serial dilution for the remaining solutions, as outlined in Table 2, up to Solution 14.
3. Storage: a. Store the solutions in clearly labeled bottles at room temperature.[4] b. While PTC solutions are generally stable, it is best practice to prepare fresh solutions for each set of experiments. Aqueous solutions of PTC should not be stored for more than one day to avoid potential precipitation and degradation.[12][13]
Protocol 2: Conducting a PTC Taste Threshold Test
This protocol outlines the procedure for determining an individual's PTC taste threshold using the prepared serial dilutions.
Materials:
-
Prepared PTC solutions (1-14)
-
A control solution (distilled or boiled tap water)
-
Small disposable cups
-
Spittoon or waste container for expectorating solutions
-
Water for rinsing the mouth between samples
Procedure:
-
Participant Preparation: The participant should rinse their mouth with water before starting the test. They should also abstain from smoking, eating, or drinking anything other than water for at least 30 minutes prior to the test.[4]
-
Threshold Determination (Ascending Series): a. Start with the most dilute solution (Solution 14). b. The participant sips a small amount of the solution, swishes it in their mouth for a few seconds, and then spits it out. c. Ask the participant if they detect any taste other than water. d. If no taste is detected, the participant rinses their mouth with water and proceeds to the next higher concentration (Solution 13). e. Continue this process until the participant first reports a definite taste (usually bitter). This concentration is the approximate threshold.
-
Confirmation of Threshold (Forced-Choice Method): a. To confirm the threshold, present the participant with eight cups: four containing the solution at the approximate threshold concentration and four containing the control water. b. The cups should be presented in a random order. c. The participant is instructed to taste each sample and separate the cups into two groups of four (PTC solution and water). d. If the participant correctly separates the cups, the test is repeated with the next lower concentration. e. The lowest concentration at which the participant can correctly discriminate between the PTC solution and water is recorded as their taste threshold.[4]
-
Classification:
-
Tasters: Individuals who can taste PTC, typically at concentrations corresponding to Solution 5 or higher dilutions.
-
Non-tasters: Individuals who cannot taste PTC or can only taste it at very high concentrations.
-
Mandatory Visualizations
Genetic Basis of PTC Taste Perception
The ability to taste PTC is primarily controlled by the TAS2R38 gene on chromosome 7.[14] This gene has two common alleles: a "taster" allele (dominant, often denoted as 'T' or PAV) and a "non-taster" allele (recessive, 't' or AVI).[2][15] An individual's genotype determines their PTC taste phenotype.
References
- 1. Phenylthiocarbamide - Wikipedia [en.wikipedia.org]
- 2. The roles of genes in the bitter taste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. PTC tasting - Wikipedia [en.wikipedia.org]
- 6. uaf.edu [uaf.edu]
- 7. fishersci.com [fishersci.com]
- 8. employees.delta.edu [employees.delta.edu]
- 9. resources.finalsite.net [resources.finalsite.net]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
Protocol for Phenylthiocarbamide (PTC) Taste Sensitivity Measurement in Human Subjects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to taste the synthetic compound Phenylthiocarbamide (PTC) is a well-established bimodal genetic trait in human populations, dividing individuals into "tasters" and "non-tasters." This phenotypic variation is primarily controlled by the TAS2R38 gene, which encodes a bitter taste receptor. The perception of PTC and other bitter compounds is crucial in the study of human genetics, taste physiology, and may have implications for dietary choices, nutritional status, and therapeutic drug development. These protocols provide standardized methods for assessing PTC taste sensitivity in human subjects.
Principle of PTC Taste Sensitivity
The TAS2R38 gene, a member of the G protein-coupled receptor (GPCR) family, is responsible for detecting the bitterness of PTC.[1] Ligand binding to the TAS2R38 receptor on taste receptor cells initiates a downstream signaling cascade, leading to the perception of a bitter taste.[2][3] Genetic polymorphisms, specifically three single nucleotide polymorphisms (SNPs), within the TAS2R38 gene result in different protein variants, leading to the taster and non-taster phenotypes.[4]
The Genetics of PTC Tasting
The ability to taste PTC is a dominant genetic trait. Individuals with at least one copy of the dominant "taster" allele (T) will perceive PTC as bitter, while individuals with two copies of the recessive "non-taster" allele (t) will not. The genotypes are as follows:
-
TT (homozygous dominant): Taster (often a "supertaster" with high sensitivity)
-
Tt (heterozygous): Taster
-
tt (homozygous recessive): Non-taster
The frequency of tasters and non-tasters varies among different global populations.[5][6][7]
Experimental Protocols
Two primary methods are widely used to determine PTC taster status: the Harris-Kalmus threshold method using serial dilutions and a simpler method using PTC-impregnated paper strips with an intensity rating scale.
Protocol 1: Harris-Kalmus Threshold Method
This method determines the lowest concentration of PTC that an individual can reliably detect as bitter, known as the taste threshold.[1][8]
3.1.1 Materials
-
Phenylthiocarbamide (PTC) powder
-
Distilled or boiled tap water[1]
-
Glass or plastic bottles/beakers for serial dilutions
-
Graduated cylinders or pipettes
-
Small tasting cups
-
Data recording sheets
3.1.2 Preparation of PTC Solutions
A series of 13 PTC solutions are prepared by serial dilution, starting with a stock solution (Solution 1) of 0.13% PTC (1.3 g/L).[1][8]
-
Stock Solution (Solution 1): Dissolve 1.3 grams of PTC in 1 liter of distilled or boiled tap water.
-
Serial Dilutions: Prepare subsequent solutions by diluting the previous solution by half with distilled or boiled water. For example, to make Solution 2, mix equal parts of Solution 1 and water. Repeat this process to create solutions 2 through 13. A fourteenth cup containing only water serves as a control.[1]
Table 1: PTC Solution Concentrations for Harris-Kalmus Method
| Solution Number | PTC Concentration (%) | PTC Concentration (mg/L) |
| 1 | 0.13 | 1300 |
| 2 | 0.065 | 650 |
| 3 | 0.0325 | 325 |
| 4 | 0.01625 | 162.5 |
| 5 | 0.008125 | 81.25 |
| 6 | 0.0040625 | 40.63 |
| 7 | 0.00203125 | 20.31 |
| 8 | 0.001015625 | 10.16 |
| 9 | 0.0005078125 | 5.08 |
| 10 | 0.00025390625 | 2.54 |
| 11 | 0.000126953125 | 1.27 |
| 12 | 0.0000634765625 | 0.63 |
| 13 | 0.00003173828125 | 0.32 |
| 14 (Control) | 0 | 0 |
3.1.3 Experimental Procedure
-
Instruct the subject to rinse their mouth with water before starting. Subjects should not eat, drink (except water), or smoke for at least one hour prior to the test.[9]
-
Present the solutions to the subject in ascending order of concentration (from most dilute, Solution 13, to most concentrated, Solution 1).
-
For each concentration, provide the subject with two cups: one containing the PTC solution and one containing water. The subject should taste the contents of each cup and identify which one is different (the PTC solution).
-
The threshold is defined as the lowest concentration at which the subject correctly identifies the PTC solution.
-
A more rigorous approach, the forced-choice method, involves presenting the subject with four cups, two with the PTC solution and two with water, and asking them to separate them into two groups.[8] The threshold is the lowest concentration at which they can do this accurately.
3.1.4 Data Analysis and Interpretation
The distribution of taste thresholds in a population is typically bimodal. A threshold is determined to differentiate between tasters and non-tasters. Historically, the division is often placed around solution 5.[1]
-
Non-tasters: Individuals who cannot taste PTC even at the highest concentration (Solution 1).
-
Tasters: Individuals who can taste PTC at or below the established threshold concentration.
Protocol 2: PTC Paper Strip Method with Intensity Rating
This is a rapid and qualitative method to assess PTC taste sensitivity.[9][10]
3.2.1 Materials
-
Commercially available PTC taste test strips
-
Control paper strips (without PTC)
-
Water for rinsing
-
Data recording sheets with a rating scale
3.2.2 Experimental Procedure
-
Instruct the subject to rinse their mouth with water.
-
Have the subject place a control strip on their tongue to familiarize them with the taste of the paper itself.[9]
-
After a brief pause and another rinse of water, instruct the subject to place a PTC test strip on their tongue.[9]
-
Ask the subject to record the perceived taste intensity on a category scale. A common scale is a 9-point scale where 1 is "not at all bitter" and 9 is "extremely bitter".[10]
3.2.3 Data Analysis and Interpretation
The subjective ratings are used to classify individuals.
-
Non-tasters: Report no bitter taste or a taste similar to the control strip (typically a score of 1 or 2).
-
Tasters: Report a distinct bitter taste (scores typically range from 3 to 7).
-
Supertasters: Report an extremely bitter and often unpleasant taste (scores of 8 or 9).
Data Presentation
Quantitative data from PTC taste sensitivity studies can be summarized in tables for clear comparison.
Table 2: Example Population Frequency of PTC Taster Status
| Population | % Tasters | % Non-Tasters |
| European | ~70% | ~30% |
| East Asian | ~90% | ~10% |
| African | ~90% | ~10% |
| Indigenous Americans | ~90% | ~10% |
| Australian Aborigines | ~50% | ~50% |
Data compiled from various population genetic studies.[5][6]
Table 3: Typical Taste Thresholds and Intensity Ratings
| Taster Status | Harris-Kalmus Threshold (Solution #) | 9-Point Intensity Scale Rating |
| Non-taster | No detection (or > Solution 1) | 1-2 |
| Taster | ≤ 5 | 3-7 |
| Supertaster | Often very low threshold (e.g., ≤ 9) | 8-9 |
TAS2R38 Signaling Pathway
The perception of PTC begins with its binding to the TAS2R38 receptor, a G-protein coupled receptor, on the surface of taste receptor cells. This initiates a downstream signaling cascade.
References
- 1. PTC tasting - Wikipedia [en.wikipedia.org]
- 2. Structure, function, and signaling of taste G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS2R38 - Wikipedia [en.wikipedia.org]
- 5. Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP) | NIDCD [nidcd.nih.gov]
- 6. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Sensitivity to the Bitter Taste of 6-n-Propylthiouracil (PROP) and Its Association with Physiological Mechanisms Controlling Body Mass Index (BMI) [mdpi.com]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. smelltest.eu [smelltest.eu]
- 10. gsoutreach.gs.washington.edu [gsoutreach.gs.washington.edu]
Application Notes and Protocols: Inhibition of Melanogenesis in Zebrafish Embryos using Phenylthiourea (PTU)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zebrafish (Danio rerio) embryos are a powerful in vivo model for developmental biology, toxicology, and drug discovery due to their rapid external development and optical transparency. However, the development of melanin (B1238610) pigmentation, which begins around 24 hours post-fertilization (hpf), can obscure the visualization of internal tissues and organs.[1] 1-phenyl-2-thiourea (PTU) is a widely used chemical inhibitor of melanogenesis that allows for the maintenance of transparency in developing embryos.[1][2][3] This document provides detailed application notes and protocols for the effective use of PTU in zebrafish embryos, including its mechanism of action, potential side effects, and experimental procedures.
Mechanism of Action:
PTU effectively blocks the synthesis of melanin by inhibiting the enzymatic activity of tyrosinase, a key rate-limiting enzyme in the melanogenesis pathway.[1][2][3] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (DOPA) and the subsequent oxidation of DOPA to DOPAquinone.[4] By inhibiting tyrosinase, PTU prevents the formation of melanin pigment.[2] This inhibition is reversible; upon removal of PTU from the embryo medium, melanogenesis can resume.[2]
Potential Side Effects and Considerations:
While PTU is effective for inhibiting pigmentation, researchers should be aware of its potential side effects, especially when interpreting experimental results. These can include:
-
Alterations in Eye Development: Studies have shown that the standard 0.003% PTU treatment can lead to a reduction in eye size.[2][5][6]
-
Thyroid Function Disruption: PTU is known to have anti-thyroidal effects and can disrupt thyroid hormone signaling.[1][5]
-
Craniofacial and Neural Crest Development: PTU has been reported to sensitize embryos to changes in retinoic acid and IGF signaling, potentially affecting craniofacial and neural crest development.[1]
-
Toxicity at Higher Concentrations: Increased concentrations of PTU can lead to embryo mortality and teratogenesis.[1][7]
Therefore, it is crucial to use the lowest effective concentration of PTU and to include appropriate controls in all experiments. For studies focusing on eye development, thyroid function, or craniofacial patterning, the use of pigment-deficient zebrafish strains (e.g., nacre) may be a more suitable alternative.[8]
Quantitative Data Summary
The following table summarizes the various concentrations of PTU used in zebrafish embryo experiments and their observed effects.
| Concentration (% w/v) | Concentration (mM/µM) | Timing of Treatment | Observed Effects | Citations |
| 0.003% | 0.2 mM (200 µM) | Starting before 24 hpf (e.g., 12 hpf) | Standard concentration for complete inhibition of melanogenesis.[1][2][3] Allows for clear visualization.[3] May cause reduced eye size and affect thyroid function.[1][2] | [1][2][3] |
| 0.0015% | ~0.1 mM (100 µM) | 7-9 hpf | Significantly reduced melanin production by 53.20 ± 3.75%. | [9] |
| 0.00075% | 75 µM | Not specified | Effectively reduced pigmentation without significant mortality or teratogenicity. | [4] |
| 0.197 mmol/L | ~0.003% | 23 hpf | Completely inhibited pigmentation while avoiding mortality, teratogenesis, and reduced hatching frequency. | [7] |
| 0.296 mmol/L | ~0.0045% | 23 hpf | Completely inhibited pigmentation; higher concentrations led to reduced hatching and mortality. | [7] |
Experimental Protocols
Preparation of PTU Stock Solutions
Caution: PTU is harmful if swallowed, inhaled, or absorbed through the skin.[10] Always wear gloves and work in a well-ventilated area when handling PTU.
Method A: Aqueous Stock Solution (0.3%)
-
Weigh 0.3 g of 1-phenyl-2-thiourea (PTU).
-
Add to 100 mL of distilled water (ddH₂O) to create a 0.3% (w/v) stock solution.[10]
-
PTU dissolves slowly in water. It is advisable to stir the solution for an extended period (e.g., overnight) or gently heat it to facilitate dissolution.[11][12]
-
Store the stock solution at 4°C. Shake the bottle well before each use as PTU may precipitate out of solution.[10]
Method B: DMSO Stock Solution (7.5%)
-
Weigh 0.75 g of PTU.
-
Dissolve in 10 mL of 100% DMSO to create a 7.5% (w/v) stock solution.
-
Store at 4°C.
-
Note: When using a DMSO-based stock, ensure the final concentration of DMSO in the embryo medium does not exceed a level that would be toxic to the embryos (typically <0.2%).
Protocol for Inhibiting Melanogenesis in Zebrafish Embryos
-
Embryo Collection: Collect zebrafish embryos shortly after fertilization and place them in a petri dish with fresh embryo medium (E3 medium).
-
Incubation: Incubate the embryos at 28.5°C.
-
PTU Treatment:
-
Timing: To effectively inhibit pigmentation, PTU treatment must begin before the onset of melanogenesis (prior to 24 hpf).[1][8] A common starting point is between 10 and 12 hpf.[2][8][13]
-
Working Solution Preparation:
-
From a 0.3% aqueous stock: Dilute the stock solution 1:100 in E3 medium to achieve a final working concentration of 0.003%.[10] For example, add 1 mL of 0.3% PTU stock to 99 mL of E3 medium.
-
From a 7.5% DMSO stock: A 1:2500 dilution is required for a 0.003% final concentration. For 100 mL of E3 medium, add 40 µL of the 7.5% PTU stock. Swirl the dish immediately after adding to ensure proper mixing.
-
-
-
Embryo Culture:
-
Remove the original E3 medium from the embryos and replace it with the freshly prepared 0.003% PTU/E3 medium.
-
Incubate the embryos at 28.5°C.
-
It is good practice to replace the PTU-containing medium daily to maintain its efficacy and ensure embryo health.[8]
-
-
Observation: Monitor the embryos for the absence of pigment formation. In successfully treated embryos, the retinal pigment epithelium and melanophores on the body will not develop their characteristic black color.
-
Controls: Always maintain a control group of embryos from the same clutch in standard E3 medium without PTU to compare developmental progression and assess any potential non-specific effects of the treatment.
Visualizations
Melanogenesis Signaling Pathway and PTU Inhibition
Caption: PTU inhibits melanogenesis by blocking the enzyme tyrosinase.
Experimental Workflow for PTU Treatment of Zebrafish Embryos
Caption: Workflow for inhibiting melanogenesis in zebrafish with PTU.
References
- 1. Phenothiourea Sensitizes Zebrafish Cranial Neural Crest and Extraocular Muscle Development to Changes in Retinoic Acid and IGF Signaling | PLOS One [journals.plos.org]
- 2. This compound Specifically Reduces Zebrafish Eye Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Specifically Reduces Zebrafish Eye Size | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. zgbjyx.cnjournals.com [zgbjyx.cnjournals.com]
- 8. files.molecularinstruments.com [files.molecularinstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A zebrafish tailfin injury assay protocol for quantifying immune cell migration and infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculartechnologies.org [moleculartechnologies.org]
- 13. bslonline.org [bslonline.org]
Proper Disposal of Phenylthiourea Waste in a Research Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylthiourea (PTU), also known as phenylthiocarbamide, is a compound widely used in genetic taste testing and as an inhibitor of tyrosinase and polyphenol oxidase in biological research.[1] However, PTU is classified as a highly toxic and acutely hazardous substance.[2][3] Improper disposal of PTU waste can pose significant risks to human health and the environment. This document provides detailed application notes and protocols for the safe handling and disposal of this compound waste in a research setting, in accordance with regulatory guidelines.
Hazard Classification: this compound is classified as fatal if swallowed and may cause an allergic skin reaction.[2] The U.S. Environmental Protection Agency (EPA) lists this compound as a P-listed acutely hazardous waste (P093), subjecting it to stringent disposal regulations.[4][5][6]
Regulatory Framework
The disposal of this compound waste is governed by federal and local regulations for hazardous waste management. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous wastes. Due to its P-listing, even empty containers that once held PTU are considered acutely hazardous waste unless they are triple-rinsed, and the rinsate is collected as hazardous waste.[7] Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[8]
Waste Handling and Segregation Protocol
Proper segregation and handling of PTU waste at the point of generation are critical to ensure safety and compliance.
3.1. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment (PPE) must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.[3]
-
Eye Protection: Safety goggles are mandatory to protect against splashes.[3]
-
Lab Coat: A lab coat must be worn to protect from contamination of personal clothing.[3]
-
Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust.[9]
3.2. Waste Segregation
-
Solid Waste: All solid waste contaminated with PTU, including unused or expired solid PTU, contaminated gloves, weighing papers, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: All aqueous solutions containing PTU must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not dispose of PTU solutions down the drain.[2]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with PTU must be disposed of in a designated sharps container that is also labeled as containing PTU waste.
-
Empty Containers: Empty containers of PTU must be managed as acutely hazardous waste or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[7]
3.3. Waste Container Labeling
All PTU waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The EPA waste code: "P093"[6]
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
Experimental Protocols for Chemical Degradation of this compound Waste (for Research and Development)
The following protocols are provided as examples of potential chemical degradation methods for this compound waste. These methods must be validated in a controlled laboratory setting before implementation. The efficacy of these methods can be influenced by the specific composition of the waste stream.
4.1. Oxidation by Permanganate (B83412)
This protocol is based on the principle that permanganate can oxidize the thiocarbonyl group of this compound, potentially leading to the formation of less toxic phenylurea.
4.1.1. Experimental Protocol
-
Preparation: In a chemical fume hood, prepare a 1 M solution of potassium permanganate (KMnO₄) in a suitable solvent (e.g., a mixture of acetone (B3395972) and water). Also, prepare a 1 M solution of sodium bisulfite (NaHSO₃) for quenching.
-
Reaction Setup: Place the aqueous PTU waste solution in a suitable reaction vessel equipped with a magnetic stirrer.
-
Oxidation: Slowly add the 1 M KMnO₄ solution to the PTU waste solution while stirring. A color change from purple to brown (manganese dioxide) will be observed. Continue adding the permanganate solution until a faint pink or purple color persists for at least 15 minutes, indicating an excess of the oxidant.
-
Quenching: Slowly add the 1 M sodium bisulfite solution to quench the excess permanganate. The brown precipitate of manganese dioxide will dissolve, and the solution should become colorless.
-
Neutralization: Adjust the pH of the final solution to between 6 and 8 using a suitable acid or base.
-
Analysis: Analyze a sample of the treated solution using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC) to confirm the degradation of this compound.
-
Disposal: The treated solution must still be disposed of as hazardous waste through the institutional EHS office, as it may contain residual reactants and byproducts.
4.2. Oxidation by Hypochlorite (B82951)
This protocol utilizes sodium hypochlorite (bleach) as a strong oxidizing agent to degrade this compound.
4.2.1. Experimental Protocol
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) for quenching.
-
Reaction Setup: Place the aqueous PTU waste solution in a reaction vessel with a magnetic stirrer.
-
Oxidation: Slowly add a concentrated sodium hypochlorite solution (e.g., commercial bleach) to the PTU waste solution while stirring. The reaction may be exothermic, so control the rate of addition.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing for the presence of PTU using a suitable analytical method.
-
Quenching: Once the desired level of degradation is achieved, quench the excess hypochlorite by slowly adding the 1 M sodium thiosulfate solution.
-
Neutralization: Adjust the pH of the final solution to a neutral range (pH 6-8).
-
Analysis: Confirm the degradation of PTU in the final solution by HPLC or another validated method.
-
Disposal: Dispose of the treated waste through the institutional EHS office.
4.3. Analytical Method for Degradation Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water
-
Detection: UV detector at a wavelength of approximately 240 nm
-
Standard: A calibrated standard of this compound is required for quantification.
Data Presentation
The following table summarizes illustrative quantitative data for the described chemical degradation methods. This data is for example purposes only and must be confirmed through experimental validation.
| Parameter | Oxidation by Permanganate | Oxidation by Hypochlorite |
| Reagent Concentration | 1 M KMnO₄ | ~5% NaOCl |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Temperature | Room Temperature | Room Temperature |
| pH | Acidic to Neutral | Alkaline |
| Illustrative Degradation Efficiency | >95% | >99% |
| Primary Byproducts (Hypothesized) | Phenylurea, MnO₂ | Phenylurea, Chloride salts |
Visualizations
This compound Waste Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
Chemical Degradation Logical Flow
Caption: Logical workflow for the experimental chemical degradation of this compound waste.
Spill and Emergency Procedures
7.1. Spill Cleanup
-
Small Spills: For small spills of solid PTU, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For small liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand), and place the absorbent material in the hazardous waste container.[2]
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.
7.2. First Aid
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[9]
-
Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Conclusion
The proper disposal of this compound waste is a critical aspect of laboratory safety and environmental responsibility. Due to its acute toxicity and regulatory status, all PTU waste must be handled with extreme care and disposed of as hazardous waste through a licensed facility. The experimental degradation protocols provided are for research and development purposes and require thorough validation before implementation. Always consult your institution's Environmental Health and Safety department for specific guidance on hazardous waste management.
References
- 1. Studying the Degradation of Three Polymers under Different Chlorine Concentrations and Exposure Times [mdpi.com]
- 2. uaf.edu [uaf.edu]
- 3. researchgate.net [researchgate.net]
- 4. nyu.edu [nyu.edu]
- 5. nyu.edu [nyu.edu]
- 6. employees.delta.edu [employees.delta.edu]
- 7. memphis.edu [memphis.edu]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Application of Phenylthiocarbamide (PTC) in Population Genetics Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to taste the synthetic compound Phenylthiocarbamide (PTC) is a classic example of a polymorphic trait in human populations that has been instrumental in the field of population genetics.[1][2] This inherited trait, characterized by a bimodal distribution of "tasters" and "non-tasters," provides a powerful tool for studying genetic variation, population migration patterns, and the evolutionary pressures that shape human sensory perception.[2] The genetic basis for PTC taste sensitivity is primarily attributed to polymorphisms within the TAS2R38 gene, which encodes a bitter taste receptor.[3][4] This document provides detailed application notes and experimental protocols for utilizing PTC taste sensitivity in population genetics research.
Genetic Basis of PTC Taste Perception
The ability to taste PTC is largely governed by the TAS2R38 gene located on chromosome 7.[3][4] This gene has a single exon of 1002 base pairs.[5] Three common single nucleotide polymorphisms (SNPs) within this gene result in amino acid changes that determine an individual's tasting ability. These SNPs are at positions 49 (Proline/Alanine), 262 (Alanine/Valine), and 296 (Valine/Isoleucine).[3][6] These variations combine to form two common haplotypes: the "taster" haplotype (PAV) and the "non-taster" haplotype (AVI).[3][6] Individuals with at least one copy of the PAV allele are typically PTC tasters, making tasting a dominant trait.[7]
Table 1: TAS2R38 Haplotypes and Associated Phenotypes
| Haplotype Combination | Genotype | Phenotype |
| PAV/PAV | Homozygous Dominant (TT) | Taster (often "supertaster") |
| PAV/AVI | Heterozygous (Tt) | Taster (mild taster)[8] |
| AVI/AVI | Homozygous Recessive (tt) | Non-taster |
Note: While the single-gene model is a useful simplification, it's important to recognize that other genes and environmental factors can also influence PTC taste perception, leading to a continuous range of taste sensitivity.[5]
Applications in Population Genetics
The frequency of PTC tasters and non-tasters varies significantly across different global populations, making it a valuable marker for anthropological and genetic studies.[9][10] For example, the frequency of tasters is approximately 70% in Caucasian populations, while it can be as high as 90% in some Chinese, Japanese, and sub-Saharan African populations.[9] These variations can provide insights into population ancestry, migration, and the selective pressures related to diet and toxin avoidance.[2]
Table 2: Frequency of PTC Tasters and Non-Tasters in Selected Populations
| Population | Taster Frequency (%) | Non-taster Frequency (%) | Reference |
| General World Population | ~70% | ~30% | [7][11] |
| West Africa | 97% | 3% | [2] |
| Caucasians | ~70% | ~30% | [9] |
| Chinese | 94-77% | 6-23% | [2] |
| Sub-Saharan Africans | 90-80% | 10-20% | [9] |
| India (some subgroups) | <50% | >50% | [9] |
| Native Americans | 98% | 2% | [10] |
| Australians | 58% | 42% | [10] |
Signaling Pathway of PTC Taste Perception
The perception of PTC's bitter taste is initiated by its binding to the TAS2R38 receptor, a G protein-coupled receptor (GPCR), on the surface of taste receptor cells.[12] This binding event triggers a downstream signaling cascade.
Caption: PTC taste signaling pathway.
Experimental Protocols
Phenotyping: Determining PTC Taste Sensitivity
1. Harris-Kalmus Serial Dilution Method
This method is a widely used technique for determining the taste threshold for PTC.[5]
-
Materials:
-
Stock solution of PTC (0.13%)
-
Distilled water
-
A series of 13 numbered cups
-
Disposable cups for subjects
-
Control (distilled water)
-
-
Protocol:
-
Prepare a serial two-fold dilution of the PTC stock solution. Solution 1 is the most concentrated (0.13%), and Solution 13 is the most dilute.
-
The subject is given a cup of distilled water (control) and a cup containing the most dilute PTC solution (Solution 13).
-
The subject tastes both and must distinguish which one has a taste.
-
If they cannot distinguish, they move to the next higher concentration (Solution 12) and repeat the process.
-
The threshold is the concentration at which the subject can first reliably detect a taste different from water.
-
Individuals are classified as tasters or non-tasters based on the distribution of thresholds in the study population. A bimodal distribution is expected, and a cutoff point is determined.
-
2. PTC Taste Strips
This is a simpler, qualitative method suitable for large-scale screenings.[13]
-
Materials:
-
PTC taste strips
-
Control taste strips (without PTC)
-
Water for rinsing
-
-
Protocol:
-
The subject should not eat, drink (except water), or smoke for at least one hour before the test.[13]
-
The subject first places a control strip on their tongue to familiarize themselves with the taste of the paper.[13]
-
After rinsing their mouth with water, the subject places a PTC taste strip on their tongue.[13]
-
The subject reports whether they perceive a bitter taste.
-
Results are recorded as "taster" or "non-taster".
-
Genotyping: TAS2R38 SNP Analysis
This protocol involves DNA extraction, PCR amplification of the TAS2R38 gene, and restriction enzyme digestion to identify the relevant SNP.
Caption: Experimental workflow for PTC genotyping.
1. DNA Extraction
-
Method: Simple saline mouthwash to collect buccal (cheek) cells.
-
Protocol:
-
Rinse mouth vigorously with a saline solution for 30-60 seconds and expectorate into a collection tube.
-
Centrifuge the sample to pellet the cells.
-
Lyse the cells using a suitable lysis buffer and proteinase K to release the DNA.
-
Precipitate the DNA with isopropanol, wash with ethanol, and resuspend in a buffer.
-
2. PCR Amplification
-
Target: A region of the TAS2R38 gene containing one of the key SNPs (e.g., the one at position 145, rs713598).
-
Primers: Design primers to amplify a specific fragment of the gene.
-
PCR Protocol:
-
Set up a PCR reaction mix containing the extracted DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using a thermal cycler with appropriate denaturation, annealing, and extension temperatures and times for approximately 30-35 cycles.[14]
-
3. Restriction Enzyme Digestion
-
Enzyme: HaeIII is commonly used as its recognition site (GGCC) is present in the taster allele but not the non-taster allele at a specific SNP.[1]
-
Protocol:
-
Incubate the PCR product with the HaeIII restriction enzyme at 37°C.[15]
-
The enzyme will cut the DNA of the taster allele but not the non-taster allele.
-
4. Agarose Gel Electrophoresis
-
Protocol:
-
Load the digested PCR products onto an agarose gel.
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide or a safer alternative) under UV light.
-
5. Genotype Determination
-
Interpretation of Results:
-
Homozygous non-taster (tt/AVI/AVI): One larger, uncut band.
-
Homozygous taster (TT/PAV/PAV): Two smaller, cut bands.
-
Heterozygous taster (Tt/PAV/AVI): Three bands (one large uncut, and two smaller cut bands).
-
Data Presentation and Analysis
Quantitative data from population studies should be summarized in tables for easy comparison of taster and non-taster frequencies. Allele frequencies can then be calculated using the Hardy-Weinberg principle.[16]
-
Let p be the frequency of the taster allele (T) and q be the frequency of the non-taster allele (t).
-
The frequency of non-tasters (genotype tt) in the population is equal to q².
-
Therefore, q = √ (frequency of non-tasters).
-
Since p + q = 1, the frequency of the taster allele (p) can be calculated as 1 - q.
This allows for a quantitative comparison of the genetic structure of different populations.
Conclusion
The study of PTC taste perception remains a valuable and accessible tool in population genetics. It serves as an excellent model for demonstrating Mendelian inheritance, the Hardy-Weinberg principle, and the genetic diversity within and between human populations. The combination of straightforward phenotyping methods and robust genotyping protocols allows researchers to explore the genetic landscape of human sensory perception and its evolutionary implications.
References
- 1. PTC tasting - Wikipedia [en.wikipedia.org]
- 2. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAS2R38 - Wikipedia [en.wikipedia.org]
- 4. The roles of genes in the bitter taste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myths of Human Genetics: PTC tasting [udel.edu]
- 6. healthcoach.clinic [healthcoach.clinic]
- 7. bioted.es [bioted.es]
- 8. Using PTC Paper to Study Genetics and Heredity – Kristin Moon Science [kristinmoonscience.com]
- 9. Validation of Edible Taste Strips for Identifying PROP Taste Recognition Thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flinnsci.com [flinnsci.com]
- 11. Role of phenylthiocarbamide as a genetic marker in predicting the predisposition of disease traits in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ivypanda.com [ivypanda.com]
- 13. smelltest.eu [smelltest.eu]
- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 15. Lab Protocol: PTC Gene Analysis – Biology 1615 – College Biology I Lab [slcc.pressbooks.pub]
- 16. The frequency of tasters and nontasters of PTC varies among popul... | Study Prep in Pearson+ [pearson.com]
Phenylthiourea (PTC) Taste Test: Application Notes and Protocols for Researchers
Introduction
Phenylthiourea (PTC) taste test strips are a common and effective tool for demonstrating the genetic basis of taste perception. The ability to taste PTC is a classic example of a polymorphic trait in the human population, primarily governed by the TAS2R38 gene.[1][2][3] This document provides detailed application notes and experimental protocols for the administration and interpretation of PTC taste test strips for use in research, scientific, and drug development settings.
The ability to taste PTC, and the intensity of the taste, varies significantly among individuals and is a bimodal trait, with most people being classified as either "tasters" or "non-tasters".[4] This variation has been linked to a number of dietary preferences and may have implications for human health.[4][5] The test is simple, safe, and provides a clear phenotype-genotype correlation, making it an excellent tool for genetic studies.[3][6][7]
Principle of the Test
The ability to taste PTC is mediated by the TAS2R38 bitter taste receptor, a G-protein coupled receptor encoded by the TAS2R38 gene on chromosome 7.[8][9] Single nucleotide polymorphisms (SNPs) within this gene result in different protein variants, which in turn determine an individual's sensitivity to PTC. The two most common haplotypes are PAV (proline, alanine, valine) and AVI (alanine, valine, isoleucine).[2] Individuals with at least one copy of the dominant "taster" allele (PAV) can perceive PTC as bitter, while those homozygous for the recessive "non-taster" allele (AVI) find it tasteless or barely perceptible.[8]
Materials
-
PTC taste test strips (containing a standard concentration of Phenylthiocarbamide)
-
Control taste test strips (paper with no chemical)[1]
-
Gloves
-
Tweezers (optional, for hygienic dispensing of strips)[1]
-
Bottled water for rinsing[1]
-
Waste disposal container
-
Data collection forms
Experimental Protocols
Subject Preparation
-
Informed Consent: Ensure all participants have provided informed consent prior to the experiment.
-
Abstinence from Food and Drink: Instruct participants to refrain from eating, drinking (except water), smoking, or chewing gum for at least one hour before the test to ensure a clean palate.[1]
-
Rinsing: Have participants rinse their mouths with water immediately before the test.[1]
Test Administration
-
Control Strip First: Always begin with the control strip to establish a baseline and ensure the subject understands the procedure.[1]
-
Using clean hands or tweezers, place a control strip on the center of the participant's tongue.[1]
-
Instruct the participant to close their mouth and move their tongue to distribute their saliva over the strip.[1]
-
Ask the participant to describe the taste. They should perceive only the taste of paper.
-
-
PTC Strip Administration:
-
Data Recording:
-
Post-Test:
-
The participant should dispose of the test strip in the designated waste container.
-
Offer water to rinse the mouth, especially for those who experience a strong bitter taste.
-
References
- 1. smelltest.eu [smelltest.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. PTC Taste Test Papers, ~100/vial [indigoinstruments.com]
- 4. Phenotype Variations of TAS2R38 Gene and Its Bioecological Significance, American Journal of Environmental Protection, Science Publishing Group [sciencepublishinggroup.com]
- 5. sequencing.com [sequencing.com]
- 6. This compound (PTC) Test Paper, Vial of 100 [PGE01V100] : Aim Scientific, A leading provider of laboratory and chemical supplies to the Scientific, Clinical and Educational laboratories, Adelaide [aimscientific.com.au]
- 7. kgcountry.com [kgcountry.com]
- 8. ivypanda.com [ivypanda.com]
- 9. preclaboratories.com [preclaboratories.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. bartovation.com [bartovation.com]
- 12. youtube.com [youtube.com]
- 13. mrpowellscience.com [mrpowellscience.com]
Laboratory Synthesis of Phenylthiourea for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of phenylthiourea (also known as 1-phenyl-2-thiourea or PTU). This compound is a versatile compound with significant applications in chemical and biological research, primarily recognized for its role as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. Its ability to block pigmentation has made it an invaluable tool in developmental biology, toxicology, and cancer research.
Application Notes
This compound and its derivatives are widely utilized in various research fields due to their diverse biological activities. Key applications include:
-
Inhibition of Melanogenesis: this compound is a well-established inhibitor of tyrosinase, the enzyme responsible for the initial steps of melanin production.[1][2] This property is extensively used in developmental biology studies, particularly in model organisms like zebrafish, to prevent pigmentation and allow for clearer visualization of internal structures.[2][3] It acts as a competitive inhibitor of phenoloxidase, a class of enzymes that includes tyrosinase.[4]
-
Cancer Research: The inhibition of tyrosinase by this compound and its derivatives has implications for melanoma research.[5] Furthermore, various derivatives of this compound have been synthesized and investigated for their cytotoxic effects against different cancer cell lines.[6]
-
Antimicrobial and Antiviral Research: this compound derivatives have shown promise as antimicrobial and antiviral agents, making them a subject of interest in the development of new therapeutic compounds.
-
Corrosion Inhibition: The unique chemical structure of this compound allows it to act as a corrosion inhibitor.
Experimental Protocols
The following protocols describe the laboratory synthesis of this compound from aniline (B41778) and ammonium (B1175870) thiocyanate (B1210189). Two common methods are provided: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Synthesis of this compound[1][2]
This method involves the reaction of aniline with ammonium thiocyanate in an acidic aqueous solution, followed by heating under reflux.
Materials and Reagents:
-
Aniline (0.1 mole, approximately 9.3 mL)
-
Concentrated Hydrochloric Acid (HCl) (9 mL)
-
Ammonium thiocyanate (NH₄SCN) (0.1 mole, approximately 7.61 g)
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, combine 0.1 mole of aniline, 9 mL of concentrated HCl, and 25 mL of deionized water.
-
Heat the mixture to 60-70°C for 1 hour with continuous stirring.
-
Cool the solution for approximately 1 hour.
-
Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution.
-
Equip the flask with a reflux condenser and heat the mixture under reflux for 4 hours.
-
After reflux, add 20 mL of deionized water to the reaction mixture while stirring continuously. Crystalline this compound will precipitate.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold deionized water and allow them to dry.
-
The expected yield of powdered this compound is approximately 86.3%.[1]
Protocol 2: Microwave-Assisted Synthesis of this compound[2]
This protocol offers a more rapid synthesis of this compound using microwave irradiation.
Materials and Reagents:
-
Aniline (0.1 mole, approximately 9.3 mL)
-
Concentrated Hydrochloric Acid (HCl) (9 mL)
-
Ammonium thiocyanate (NH₄SCN) (0.1 mole, approximately 7.61 g)
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Conical flask
-
Microwave synthesis reactor
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, prepare the aniline hydrochloride solution by mixing 0.1 mole of aniline, 9 mL of concentrated HCl, and 25 mL of deionized water. Heat the solution at 60-70°C for 1 hour.
-
Cool the mixture for 1 hour and then slowly add 0.1 mole of ammonium thiocyanate.
-
Transfer the resulting solution to a conical flask suitable for microwave synthesis.
-
Place the flask in the microwave reactor and irradiate for 15 minutes.
-
After irradiation, add 20 mL of deionized water to the solution with continuous stirring to induce crystallization.
-
Filter the precipitated solid using a Büchner funnel and dry the product.
-
The reported yield for this method is also around 86.3%.[1]
Data Presentation
Table 1: Synthesis and Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| Synthesis | ||
| Typical Yield | 86.3% | [1] |
| Physical Properties | ||
| Appearance | White to off-white crystalline powder or needles | [7] |
| Melting Point | 148 - 155 °C | [7][8][9] |
| Solubility | Soluble in hot water and ethanol; sparingly soluble in cold water | [7] |
| Molecular Formula | C₇H₈N₂S | [10] |
| Molecular Weight | 152.22 g/mol | [10] |
Table 2: Spectroscopic Data for this compound Characterization
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| Infrared (IR) Spectroscopy (KBr disc) | N-H stretching: ~3350 cm⁻¹ (broad)C=S stretching: ~1200 cm⁻¹ and ~800 cm⁻¹ | [11] |
| ¹H NMR Spectroscopy (DMSO-d₆) | δ ~9.7 ppm (s, 1H, NH)δ ~7.1-7.4 ppm (m, 5H, Ar-H) | [12][13] |
| ¹³C NMR Spectroscopy | Signals for aromatic carbons and the C=S carbon | [14] |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 152 | [6] |
Mandatory Visualization
Experimental Workflow for this compound Synthesis
References
- 1. ijcrt.org [ijcrt.org]
- 2. This compound Specifically Reduces Zebrafish Eye Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. N-Phenylthiourea = 98 103-85-5 [sigmaaldrich.com]
- 10. This compound | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]
- 13. 1-PHENYL-2-THIOUREA(103-85-5) IR Spectrum [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
Application Note: Utilizing Phenylthiocarbamide (PTC) for Genotype-Phenotype Correlation Studies
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Advancements and Applications of EEG in Gustatory Perception [mdpi.com]
- 4. Coarse-Grained/Molecular Mechanics of the TAS2R38 Bitter Taste Receptor: Experimentally-Validated Detailed Structural Prediction of Agonist Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAS2R38 | Abcam [abcam.com]
- 6. TAS2R38 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Role of Extraoral Bitter Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTC Taste Perception Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to taste the synthetic compound Phenylthiocarbamide (PTC) is a classic example of a polymorphic genetic trait in humans. This variation in taste perception is primarily governed by the TAS2R38 gene, which encodes a bitter taste receptor.[1][2] Individuals can be classified as "tasters" or "non-tasters" based on their sensitivity to PTC, a trait that has been linked to dietary preferences and may have implications for human health.[3] These application notes provide a comprehensive guide to designing and conducting a study on PTC taste perception, encompassing both phenotypic and genotypic analysis.
The inability to taste PTC is inherited as a recessive trait.[4] The TAS2R38 gene has two common alleles that account for the bimodal distribution of PTC taste sensitivity.[2] Understanding the genetic basis of this trait provides a powerful tool for studying taste perception and its influence on food choices and potential health outcomes.
Signaling Pathway of PTC Taste Perception
PTC and other bitter compounds are detected by taste receptor cells. The binding of a ligand like PTC to the TAS2R38 receptor, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade.[1][2] This process involves the activation of the G protein gustducin (B1178931). The βγ-subunits of gustducin activate phospholipase C-β2 (PLC-β2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5][6] IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6][7][8] The elevated Ca2+ levels activate the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing depolarization of the taste receptor cell and subsequent neurotransmitter release, which sends a signal to the brain that is interpreted as a bitter taste.[5][6]
Experimental Protocols
Protocol 1: Phenotypic Analysis of PTC Taste Perception
This protocol details two common methods for assessing an individual's ability to taste PTC.
1.1. Qualitative Assessment using PTC Paper Strips
This is a rapid screening method to categorize individuals as tasters or non-tasters.
-
Materials:
-
PTC paper strips
-
Control paper strips (without PTC)
-
Water for rinsing
-
Data recording sheets
-
-
Procedure:
-
Instruct the participant to rinse their mouth with water.
-
Provide the participant with a control paper strip and ask them to place it on their tongue. They should note any taste.
-
After a brief interval, provide the participant with a PTC paper strip and ask them to do the same.
-
Record the participant's perception of the PTC paper (e.g., no taste, slightly bitter, bitter, very bitter).
-
Categorize the individual as a "taster" if they perceive a bitter taste, and a "non-taster" if they do not.
-
1.2. Quantitative Assessment using the Harris-Kalmus Threshold Method
This method determines the lowest concentration of PTC that an individual can detect, providing a more quantitative measure of taste sensitivity.
-
Materials:
-
Stock solution of PTC (0.13%)
-
Distilled water
-
A series of 14 numbered beakers or test tubes
-
Pipettes
-
Small tasting cups
-
Data recording sheets
-
-
Procedure:
-
Preparation of Serial Dilutions:
-
Prepare a stock solution (Solution 1) by dissolving 1.3 g of PTC in 1 liter of distilled water.
-
Create a series of 13 further solutions by serial dilution. For each step, take 50 ml of the preceding solution and add 50 ml of distilled water. This creates a two-fold dilution series. Solution 14 is the most dilute.[4][7]
-
-
Threshold Determination:
-
The determination of the taste threshold proceeds in two stages.[5]
-
Stage 1 (Approximate Threshold):
-
Ask the participant to rinse their mouth with water.
-
Starting with the most dilute solution (Solution 14), present the participant with a small amount in a tasting cup.
-
Proceed to solutions of increasing concentration until the participant reports a definite taste. This concentration is the approximate threshold.[5]
-
-
Stage 2 (Confirmation):
-
Present the participant with eight cups, four containing water and four containing the approximate threshold solution, arranged randomly.
-
Ask the participant to separate the cups into two groups of four based on taste.
-
If the participant is correct, repeat the test with the next lower concentration.
-
If the participant is incorrect, repeat the test with the next higher concentration.
-
The lowest concentration at which the participant can correctly distinguish the PTC solution from water is their taste threshold.[5]
-
-
-
Protocol 2: Genotypic Analysis of the TAS2R38 Gene
This protocol outlines the steps for determining an individual's TAS2R38 genotype using Restriction Fragment Length Polymorphism (RFLP) analysis.
2.1. DNA Extraction from Saliva
-
Materials:
-
Saliva collection kit (e.g., Oragene DNA)
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit) or standard reagents for DNA extraction.
-
-
Procedure:
-
Collect a saliva sample from the participant according to the kit manufacturer's instructions.
-
Extract genomic DNA from the saliva sample using a DNA extraction kit or a standard protocol.
-
2.2. PCR Amplification of the TAS2R38 Gene
-
Materials:
-
Extracted genomic DNA
-
PCR primers for TAS2R38:
-
Forward Primer: 5′-GCTTTGTGAGGAATCAGAGTTGT-3′
-
Reverse Primer: 5′-GAACGTACATTTACCTTTCTGCACT-3′[9]
-
-
Taq polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
-
PCR Conditions:
-
Initial denaturation: 95°C for 2 minutes
-
35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55°C for 5 seconds
-
Extension: 72°C for 5 seconds[9]
-
-
Final extension: 72°C for 5 minutes
-
2.3. Restriction Digest with HaeIII
-
Materials:
-
TAS2R38 PCR product
-
HaeIII restriction enzyme and buffer
-
Water bath or incubator at 37°C
-
-
Procedure:
-
Set up a restriction digest reaction by combining the PCR product, HaeIII enzyme, and the appropriate buffer.
-
Incubate the reaction at 37°C for at least one hour.[10]
-
2.4. Gel Electrophoresis
-
Materials:
-
Digested PCR product
-
Agarose (B213101) gel (2%)
-
DNA ladder
-
Loading dye
-
Electrophoresis chamber and power supply
-
UV transilluminator
-
-
Procedure:
-
Load the digested PCR product mixed with loading dye into the wells of the agarose gel.
-
Run the gel until the fragments are adequately separated.
-
Visualize the DNA fragments under UV light.
-
-
Interpretation of Results:
-
Homozygous non-taster (tt): One band at 221 bp (the PCR product is not cut).
-
Homozygous taster (TT): Two bands at 177 bp and 44 bp (the PCR product is cut).
-
Heterozygous taster (Tt): Three bands at 221 bp, 177 bp, and 44 bp.
-
Experimental Workflow
The following diagram illustrates the logical flow of a comprehensive PTC taste perception study, from participant recruitment to data analysis and interpretation.
Data Presentation
Quantitative data from PTC taste perception studies can be effectively summarized in tables for easy comparison.
Table 1: TAS2R38 Diplotype Frequencies in Different Macro-Populations
| Diplotype | Global Frequency (%) | African (%) | American (%) | East Asian (%) | European (%) | South Asian (%) |
| PAV/PAV | 32 | 35.6 | - | - | - | - |
| PAV/AVI | 44 | 46.4 | - | - | - | - |
| AVI/AVI | 24 | 18 | - | - | 31.5 | - |
Data adapted from the 1000 Genomes Project.[9][11][12][13] Note: Data for American, East Asian, and South Asian populations were not specified in the provided source.
Table 2: Correlation between TAS2R38 Genotype and PTC Taster Status
| Genotype | Phenotype | Frequency of Tasters within Genotype (%) |
| TT (PAV/PAV) | Taster | 98.1 |
| Tt (PAV/AVI) | Taster | - |
| tt (AVI/AVI) | Non-taster | - |
Data from a study on a European-American cohort.[8] Note: Specific percentages for heterozygous tasters and non-tasters were not provided in the source.
Table 3: PTC Taste Thresholds by TAS2R38 Genotype
| Genotype | Mean PTC Threshold (mM) |
| PAV/PAV | Significantly lower (higher sensitivity) |
| PAV/AVI | Intermediate |
| AVI/AVI | Significantly higher (lower sensitivity) |
Data from a study on a Japanese population.[9] Specific mean values were not provided in the abstract.
References
- 1. TAS2R38 - Wikipedia [en.wikipedia.org]
- 2. TAS2R38 Predisposition to Bitter Taste Associated with Differential Changes in Vegetable Intake in Response to a Community-Based Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bitter taste transduced by PLC-beta(2)-dependent rise in IP(3) and alpha-gustducin-dependent fall in cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TRPM5, a taste-signaling transient receptor potential ion-channel, is a ubiquitous signaling component in chemosensory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on extra-oral bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunocytochemical evidence for co-expression of Type III IP3 receptor with signaling components of bitter taste transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between Genetic Variation in the TAS2R38 Bitter Taste Receptor and Propylthiouracil Bitter Taste Thresholds among Adults Living in Japan Using the Modified 2AFC Procedure with the Quest Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. amgenbiotechexperience.net [amgenbiotechexperience.net]
- 12. Development of a molecular method for the rapid screening and identification of the three functionally relevant polymorphisms in the human TAS2R38 receptor gene in studies of sensitivity to the bitter taste of PROP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioted.es [bioted.es]
Phenylthiourea (PTU) as a Tyrosinase Inhibitor: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of Phenylthiourea (PTU) as a tyrosinase inhibitor. It includes summaries of quantitative data, comprehensive experimental protocols, and visualizations of relevant biological pathways.
This compound (PTU) is a well-established inhibitor of tyrosinase, the key enzyme responsible for melanin (B1238610) biosynthesis. Its ability to block pigmentation has made it a valuable tool in molecular biology, particularly in developmental studies of organisms like Xenopus and zebrafish, where transparency is advantageous for visualizing internal structures. Beyond its use as a pigmentation blocker, PTU serves as a model compound for studying the mechanism of tyrosinase inhibition and for the development of novel therapeutic agents targeting hyperpigmentation disorders.
Mechanism of Action
PTU primarily exerts its inhibitory effect by chelating the copper ions within the active site of the tyrosinase enzyme. The sulfur atom in the thiourea (B124793) moiety of PTU binds to the binuclear copper center, thereby preventing the binding of the natural substrate, L-tyrosine, and blocking the subsequent hydroxylation and oxidation steps required for melanin synthesis. Additionally, some studies suggest that PTU can induce the degradation of the tyrosinase enzyme post-translationally, further reducing its cellular activity.
Quantitative Data Summary
The inhibitory potency of this compound against tyrosinase has been quantified in various studies. The following tables summarize key quantitative data for PTU and a related analogue.
| Parameter | Enzyme Source | Substrate | Value | Reference |
| Inhibition Constant (Ki) | Phenoloxidase | L-DOPA | 0.21 µM | [1] |
| IC50 | Mushroom Tyrosinase | L-DOPA | ~0.29 µM* | [2] |
*Note: This IC50 value is for a potent N-hydroxy-N'-phenylthiourea analogue, highlighting the potential for highly effective inhibitors based on the this compound scaffold.
| Treatment | Cell Line | Effect on Melanin Content |
| This compound Analogue | Melanoma Cells | 78% reduction in pigment synthesis |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively study the inhibitory effects of this compound.
Mushroom Tyrosinase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of PTU on mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (PTU)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in cold phosphate buffer to a concentration of 1000 units/mL.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh before use.
-
Prepare a stock solution of PTU in DMSO (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
40 µL of 50 mM sodium phosphate buffer (pH 6.8)
-
20 µL of PTU solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO)
-
20 µL of mushroom tyrosinase solution (1000 units/mL)
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Take kinetic readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each PTU concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the PTU concentration to determine the IC50 value.
-
Cellular Melanin Content Assay
This protocol quantifies the effect of PTU on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (PTU)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 1 N NaOH with 10% DMSO
-
6-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of PTU (dissolved in culture medium) for 72 hours. Include a vehicle-treated control group.
-
-
Melanin Extraction:
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells by adding 200 µL of 1 N NaOH with 10% DMSO to each well.
-
Incubate the plates at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample (determined by a separate protein assay like BCA or Bradford).
-
-
Data Analysis:
-
Express the melanin content as a percentage of the control group.
-
Plot the percentage of melanin content against the PTU concentration.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of PTU on B16F10 cells to ensure that the observed decrease in melanin is not due to cell death.
Materials:
-
B16F10 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (PTU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with the same concentrations of PTU used in the melanin content assay for 72 hours.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
The inhibition of tyrosinase by PTU has downstream effects on cellular signaling. The following diagrams, generated using Graphviz, illustrate the mechanism of action, experimental workflows, and the broader context of melanogenesis signaling.
Caption: Mechanism of this compound (PTU) inhibition of tyrosinase.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Caption: Overview of the melanogenesis pathway and the point of inhibition by PTU.
Conclusion
This compound remains a cornerstone tool for studying tyrosinase function and melanogenesis. Its well-characterized inhibitory mechanism and the availability of established experimental protocols make it an ideal compound for both basic research and as a reference standard in the development of new tyrosinase inhibitors for therapeutic and cosmetic applications. The provided protocols and data serve as a comprehensive resource for researchers embarking on studies involving PTU and tyrosinase inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in PTC Taste Tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during phenylthiocarbamide (PTC) taste testing experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is PTC and why is its taste perception studied?
A1: Phenylthiocarbamide (PTC) is a chemical compound that is perceived as intensely bitter by some individuals and is tasteless to others. This variation in taste perception is primarily controlled by the TAS2R38 gene, which encodes a bitter taste receptor.[1][2] The study of PTC taste perception is a classic tool in genetics and is used to understand the genetic basis of taste, which has implications for dietary choices, nutritional status, and even smoking behavior.[3]
Q2: What are the main genotypes of the TAS2R38 gene and how do they correlate with PTC taste perception?
A2: The TAS2R38 gene has two common haplotypes: PAV (Proline, Alanine, Valine) and AVI (Alanine, Valine, Isoleucine). These are determined by three single nucleotide polymorphisms (SNPs). An individual's combination of these haplotypes (their diplotype) strongly influences their sensitivity to PTC.
-
PAV/PAV: Individuals with this genotype are typically "tasters" or "supertasters" and are very sensitive to the bitter taste of PTC.[3]
-
PAV/AVI: These individuals are heterozygous and are usually "tasters," although their sensitivity can be intermediate.
-
AVI/AVI: Individuals with this genotype are typically "non-tasters" and perceive PTC as tasteless or only slightly bitter at high concentrations.[3]
It is important to note that while these genotypes account for a significant portion of the variation in PTC tasting ability, they do not explain it entirely, suggesting the influence of other genetic or environmental factors.[4]
Q3: What is the difference between a "taster" and a "supertaster"?
A3: While both "tasters" and "supertasters" perceive PTC as bitter, "supertasters" experience the bitterness with much greater intensity. This heightened sensitivity is often associated with the homozygous dominant PAV/PAV genotype.[5] Anatomically, supertasters may have a higher density of fungiform papillae (the structures on the tongue that house taste buds) than tasters and non-tasters.[5]
Troubleshooting Inconsistent Results
Q4: My results are inconsistent between different subjects with the same apparent phenotype. What could be the cause?
A4: Inconsistent results can arise from a variety of factors:
-
Methodological Variations: The use of PTC-impregnated paper strips can sometimes yield less consistent results compared to solution-based threshold tests. The concentration of PTC on paper strips can be variable, and the interaction with saliva can differ between individuals.[6]
-
Subject-Specific Factors: Age, sex, and hormonal fluctuations can influence taste perception. For instance, sensitivity to PTC can decrease with age, and females sometimes report higher taste sensitivity than males.[5][6]
-
Dietary and Lifestyle Factors: Recent consumption of certain foods or beverages, as well as smoking, can temporarily alter taste perception.[3] It is advisable for subjects to avoid eating, drinking (except water), or smoking for at least one hour before the test.
-
Genetic Complexity: While the TAS2R38 gene is the primary determinant, other genes may also play a minor role in PTC taste perception, contributing to a continuous range of sensitivity rather than a simple bimodal distribution.[4]
Q5: I am observing a wide range of "taster" sensitivities. How can I better quantify this?
A5: To obtain more quantitative and reproducible results, it is recommended to perform a taste threshold determination using a serial dilution method, such as the modified Harris-Kalmus technique.[4][7] This method involves presenting the subject with a series of PTC solutions of increasing concentration to identify the lowest concentration at which they can reliably detect a taste. This provides a more objective measure of taste sensitivity compared to a simple "taster" vs. "non-taster" classification.
Q6: My genotyping results for TAS2R38 do not perfectly match the observed phenotype. Why might this be?
A6: Discrepancies between genotype and phenotype can occur for several reasons:
-
Incomplete Penetrance: Not every individual with a "taster" genotype will express the taster phenotype. This can be due to the influence of other genes or environmental factors.
-
Rare Haplotypes: While PAV and AVI are the most common haplotypes, other rarer haplotypes exist (e.g., AAI, AAV, PAI, PVI) that can confer intermediate or variable taste sensitivity.[8]
-
Phenotyping Errors: The subjective nature of taste reporting can lead to misclassification of the phenotype. A subject's willingness to report a bitter taste or their attention during the test can influence the outcome.
In cases of discordance, it is crucial to re-verify both the genotype and the phenotype, preferably using a quantitative threshold test.
Data Presentation
Table 1: Correlation of TAS2R38 Genotype with PTC Taste Phenotype and Threshold
| Genotype (Diplotype) | Common Phenotype | Harris-Kalmus Solution No. Threshold Range | Approximate PTC Concentration Range (mM) |
| AVI/AVI | Non-taster | 1 - 4 | 0.0006 - 0.005 |
| PAV/AVI | Taster | 5 - 8 | 0.01 - 0.08 |
| PAV/PAV | Taster / Supertaster | 9 - 13 | 0.16 - 2.6 |
Note: The Harris-Kalmus solution numbers and corresponding concentrations are approximate and can vary slightly between different protocols. Solution 1 is the most dilute, and solution 13 is the most concentrated from the serial dilution of a 0.13% stock solution.[4][7]
Table 2: Global and Regional Frequencies of Common TAS2R38 Diplotypes
| Diplotype | Global Frequency | African | American | East Asian | European | South Asian |
| PAV/PAV | 32% | 35.6% | Not Specified | Not Specified | Not Specified | Not Specified |
| PAV/AVI | 44% | 46.4% | Not Specified | Not Specified | Not Specified | Not Specified |
| AVI/AVI | 24% | 18.0% | Not Specified | Not Specified | 31.5% | Not Specified |
Data adapted from the 1000 Genomes Project, as reported by Flores et al. (2025).[9][10]
Experimental Protocols
Protocol 1: PTC Taste Threshold Determination (Modified Harris-Kalmus Method)
This protocol is used to determine the lowest concentration of PTC that an individual can reliably taste.
Materials:
-
Stock solution of PTC (0.13% w/v in purified water). This is Solution 13.
-
12 additional sterile containers for serial dilutions.
-
Purified water.
-
Disposable cups for tasting.
Procedure:
-
Prepare Serial Dilutions:
-
Label 13 containers as "Solution 1" through "Solution 13".
-
Add 50 mL of the 0.13% PTC stock solution to the container labeled "Solution 13".
-
Create a 2-fold serial dilution by transferring 50 mL of Solution 13 to a container with 50 mL of purified water to create Solution 12. Mix thoroughly.
-
Continue this serial dilution process until you have prepared all solutions down to Solution 1. Solution 1 will be the most dilute.
-
-
Subject Preparation:
-
Ensure the subject has not eaten, drunk (except water), or smoked for at least one hour prior to testing.
-
Provide the subject with a cup of purified water for rinsing their mouth between samples.
-
-
Threshold Testing:
-
Present the subject with 5 mL of Solution 1 in a disposable cup.
-
Instruct the subject to swish the solution in their mouth for a few seconds and then expectorate.
-
Ask the subject if they detect any taste other than water.
-
If no taste is detected, have the subject rinse their mouth with water and proceed to the next highest concentration (Solution 2).
-
Continue this process of ascending concentrations until the subject reports a definite taste.
-
The lowest concentration at which the subject can reliably detect a taste is recorded as their PTC taste threshold.
-
Protocol 2: TAS2R38 Genotyping by PCR-RFLP
This protocol describes the amplification of a region of the TAS2R38 gene containing a key SNP and subsequent restriction digest to determine the genotype.
Materials:
-
Buccal swabs or saliva collection kit.
-
DNA extraction kit.
-
PCR master mix.
-
Forward and Reverse primers for TAS2R38.
-
HaeIII restriction enzyme and buffer.
-
Agarose (B213101) gel and electrophoresis equipment.
-
DNA ladder.
Procedure:
-
DNA Extraction:
-
Collect buccal cells using a swab or saliva according to the kit manufacturer's instructions.
-
Extract genomic DNA using a commercially available kit.
-
-
PCR Amplification:
-
Amplify a 221 bp fragment of the TAS2R38 gene. A common forward primer is 5'-CCTTCGTTTTCTTGGTGAATTTTTGGGATGTAGTGAAGAGGCGG-3' and a reverse primer is 5'-AGGTTGGCTTGGTTTGCAATCATC-3'.
-
Set up the PCR reaction with the extracted DNA, primers, and PCR master mix.
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 2 minutes, followed by 35 cycles of 95°C for 30 seconds, 64°C for 45 seconds, and 72°C for 45 seconds, with a final extension at 72°C for 5 minutes.
-
-
Restriction Digest:
-
Digest the 221 bp PCR product with the HaeIII restriction enzyme. The recognition site for HaeIII is GGCC, which is present in the PAV ("taster") allele but absent in the AVI ("non-taster") allele at this position.
-
Incubate the PCR product with HaeIII and the appropriate buffer at 37°C for at least one hour.
-
-
Gel Electrophoresis:
-
Run the digested products on a 2-3% agarose gel.
-
Visualize the DNA fragments under UV light.
-
-
Interpretation of Results:
-
AVI/AVI (non-taster): One uncut band at 221 bp.
-
PAV/PAV (taster): Two bands at 177 bp and 44 bp.
-
PAV/AVI (taster): Three bands at 221 bp, 177 bp, and 44 bp.
-
Visualizations
References
- 1. Supertaster - Wikipedia [en.wikipedia.org]
- 2. southernbiological.com [southernbiological.com]
- 3. researchgate.net [researchgate.net]
- 4. PTC tasting - Wikipedia [en.wikipedia.org]
- 5. Association of phenylthiocarbamide perception with anthropometric variables and intake and liking for bitter vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a molecular method for the rapid screening and identification of the three functionally relevant polymorphisms in the human TAS2R38 receptor gene in studies of sensitivity to the bitter taste of PROP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Technical Support Center: Phenylthiourea (PTU) Usage in Zebrafish Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 1-phenyl-2-thiourea (PTU) in zebrafish experiments. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the clarity and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of treating zebrafish embryos with PTU?
A1: PTU is primarily used to inhibit melanogenesis, the process of pigment formation.[1][2] This results in optically transparent embryos and larvae, which is essential for in vivo imaging and the visualization of internal developing structures.[3][4]
Q2: How does PTU inhibit pigmentation?
A2: PTU is an inhibitor of tyrosinase, a key enzyme required for the synthesis of melanin.[2][3] By blocking tyrosinase activity, PTU prevents the formation of black pigment in melanophores.[5]
Q3: What is the standard concentration of PTU used in zebrafish experiments?
A3: The most commonly cited and standard concentration of PTU is 0.003% (w/v), which is approximately 200 µM.[2][3][4][6][7] This concentration is generally effective at preventing pigmentation while minimizing severe toxic effects.[6]
Q4: When should I start the PTU treatment?
A4: PTU treatment should be initiated before pigmentation begins, as it does not remove pigment that has already formed.[1][8] It is typically added to the embryo medium between 12 and 24 hours post-fertilization (hpf).[1][3][9]
Q5: Are there any known side effects of PTU treatment?
A5: Yes, PTU can have several side effects, especially at higher concentrations. These can include:
-
Toxicity and Mortality: Higher concentrations can lead to increased embryo mortality and reduced hatching frequency.[10]
-
Developmental Abnormalities: Teratogenic effects such as posterior malformations and a protruding lower snout have been observed, particularly with concentrations of 100 µM and 200 µM.[4][10]
-
Thyroid Disruption: PTU is a goitrogen and can block the production of thyroid hormone, which can impact development.[2][6]
-
Reduced Eye Size: Treatment with 0.2 mM PTU has been shown to specifically reduce the size of the eye in larval fish.[9][11]
-
Delayed Hatching: PTU can cause a delay in the hatching of embryos.[4][6]
Q6: How should I prepare a PTU solution?
A6: To prepare a stock solution, dissolve PTU powder in water or embryo medium. Heating the solution at 50-60°C overnight can help dissolve the powder.[1] This stock solution can then be diluted to the desired working concentration in embryo medium. It is recommended to keep the PTU solution in the dark.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete pigmentation inhibition. | PTU treatment was started too late (after pigmentation began). | Start PTU treatment before 24 hpf.[1][3] Note that PTU will not remove existing pigment. |
| PTU concentration is too low. | While the standard is 0.003% (200 µM), some studies suggest that concentrations as low as 75 µM can be effective with fewer side effects.[13][14] You may need to optimize the concentration for your specific experimental conditions. | |
| High embryo mortality or developmental defects. | PTU concentration is too high. | Reduce the PTU concentration. Concentrations of 200 µM have been associated with increased mortality and malformations.[10] Consider a concentration range of 75-100 µM.[10] |
| The PTU solution was not prepared correctly or is old. | Prepare fresh PTU solutions regularly and store them protected from light.[12] Ensure the powder is fully dissolved. | |
| Reduced eye size observed in treated larvae. | This is a known side effect of PTU, likely due to thyroid peroxidase (TPO) inhibition.[9] | Be aware of this potential artifact when analyzing eye development. If this is a critical parameter, consider alternative methods for pigment inhibition, such as using albino (tyr) mutant zebrafish strains.[9] |
| Delayed hatching. | This is a common side effect of PTU.[6] | If synchronized hatching is critical, you may need to manually dechorionate the embryos. Be aware that this effect is more pronounced at higher PTU concentrations. |
Quantitative Data Summary
Table 1: Effect of PTU Concentration on Zebrafish Embryo Development
| PTU Concentration (µM) | Pigmentation Inhibition | Embryo Survival Rate | Hatching Frequency | Incidence of Malformations | Reference(s) |
| 50 - 70 | Inadequate | No significant effect | No significant effect | Not reported | [10] |
| 75 - 80 | Effective | No significant effect | No significant effect | Low (5% at 100 µM) | [10][14] |
| 100 | Effective | No significant effect | No significant effect | 5% | [10] |
| 200 (0.003%) | Effective | 37.3% reduction | 67.2% reduction | 35% | [10] |
Experimental Protocols
Protocol 1: Preparation of 0.003% (200 µM) PTU Working Solution
Materials:
-
1-phenyl-2-thiourea (PTU) powder (Sigma-Aldrich, P7629)
-
Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
-
Sterile container
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
To make a 0.3% stock solution, add 3 g of PTU powder to 1 L of embryo medium.
-
Stir the solution overnight using a magnetic stirrer. Gentle heating (50-60°C) can aid in dissolving the PTU.[1]
-
Store the stock solution in a light-protected container at 4°C.
-
To prepare the 0.003% working solution, dilute the 0.3% stock solution 1:100 in fresh embryo medium. For example, add 1 mL of 0.3% PTU stock to 99 mL of embryo medium.
-
The final concentration of the working solution will be 0.003% PTU.
Protocol 2: Treatment of Zebrafish Embryos with PTU
Materials:
-
Fertilized zebrafish embryos
-
Petri dishes
-
0.003% PTU working solution
-
Incubator set to 28.5°C
Procedure:
-
Collect freshly fertilized zebrafish embryos and place them in a petri dish with fresh embryo medium.
-
At approximately 12-24 hours post-fertilization (hpf), remove the embryo medium.
-
Gently add the 0.003% PTU working solution to the petri dish, ensuring the embryos are fully submerged.
-
Incubate the embryos at 28.5°C.
-
Replace the PTU solution daily with a fresh solution to maintain its effectiveness.[1][8]
-
Observe the embryos daily for pigmentation development and any signs of toxicity.
Visualizations
Caption: Workflow for preparing PTU solution and treating zebrafish embryos.
Caption: PTU inhibits melanogenesis by blocking the enzyme tyrosinase.
References
- 1. moleculartechnologies.org [moleculartechnologies.org]
- 2. Phenothiourea Sensitizes Zebrafish Cranial Neural Crest and Extraocular Muscle Development to Changes in Retinoic Acid and IGF Signaling | PLOS One [journals.plos.org]
- 3. 1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenothiourea Sensitizes Zebrafish Cranial Neural Crest and Extraocular Muscle Development to Changes in Retinoic Acid and IGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound disrupts thyroid function in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files.molecularinstruments.com [files.molecularinstruments.com]
- 9. This compound Specifically Reduces Zebrafish Eye Size - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. protocols.io [protocols.io]
- 13. A Zebrafish Embryo as an Animal Model for the Treatment of Hyperpigmentation in Cosmetic Dermatology Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Phenylthiourea (PTC) Solution Stability: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the common stability issues encountered with phenylthiourea (PTC) solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound (PTC) solutions?
A1: this compound solutions are susceptible to degradation through several pathways, primarily influenced by environmental and chemical factors. The main causes include:
-
Oxidation: The sulfur atom in the thiourea (B124793) moiety is easily oxidized by atmospheric oxygen or other oxidizing agents, which can lead to the formation of urea (B33335) derivatives and various sulfur oxides.[1][2]
-
Hydrolysis: PTC can undergo hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade the compound.[1]
-
Thermal Degradation: Elevated temperatures can cause decomposition.[1][3] When heated to decomposition, PTC emits highly toxic fumes of sulfur and nitrogen oxides.[3][4]
-
Chemical Incompatibility: PTC is incompatible with strong acids (e.g., hydrochloric, sulfuric acid), strong bases (e.g., sodium hydroxide), and strong oxidizing agents (e.g., peroxides, nitrates).[4][5]
Q2: How should I properly store solid this compound?
A2: Solid PTC is generally stable if stored correctly.[6][7] For optimal long-term stability, store the crystalline solid in a tightly closed container in a cool, dry, and well-ventilated area, protected from direct sunlight and moisture.[4][8] Under these conditions, the shelf life can be indefinite.[6]
Q3: What is the recommended procedure for preparing a PTC stock solution?
A3: Due to its poor solubility in water, it is highly recommended to first prepare a concentrated stock solution in an organic solvent.[9][10] Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices.[9][11] The solubility in DMSO is approximately 30 mg/mL.[9] For maximum solubility, the solvent should be purged with an inert gas.[9]
Q4: How long can I store PTC solutions?
A4: The stability of a PTC solution is highly dependent on the solvent and storage temperature.
-
Aqueous Solutions: Aqueous solutions of PTC are not stable and should be prepared fresh for each experiment. It is not recommended to store them for more than one day to avoid potential degradation and precipitation.[9][12]
-
Organic Stock Solutions: Stock solutions prepared in an organic solvent like DMSO are significantly more stable. For best results, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[13] Recommended storage conditions for stock solutions are outlined in the data table below.
Q5: What are the visible signs of PTC degradation?
A5: Degradation of PTC, either in solid or solution form, may be indicated by a change in its physical appearance. A color change (e.g., yellowing) or clumping of the solid powder can suggest oxidation or moisture absorption.[1] In solutions, the formation of a precipitate or a cloudy appearance after preparation or storage can indicate that the compound is coming out of solution or degrading.[12] Any unexpected experimental results may also point towards a loss of potency due to degradation.[1]
Quantitative Data: Storage and Stability of PTC Solutions
The following table summarizes the recommended storage conditions and stability for this compound in different forms.
| Formulation | Storage Temperature | Recommended Shelf Life | Key Considerations |
| Crystalline Solid | Room Temperature (15-25°C) | Indefinite (if stored properly)[6] | Store in a tightly sealed container, protected from light and moisture.[8] |
| Aqueous Solution (e.g., in PBS) | 2-8°C | Not recommended (Use within one day)[9][12] | Prone to rapid degradation and precipitation. Always prepare fresh. |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1 month[11][13] | Aliquot to avoid freeze-thaw cycles. Use fresh, moisture-free DMSO.[11][13] |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 1 year[11] | Offers better long-term stability. Aliquot to avoid freeze-thaw cycles.[13] |
Troubleshooting Guide
Problem: My PTC solution is cloudy or has a precipitate immediately after preparation.
-
Cause: The solubility limit of PTC in the aqueous buffer has been exceeded. This is a common issue due to PTC's low aqueous solubility.[12]
-
Solution:
-
Decrease the final concentration of PTC in the aqueous buffer.[12]
-
When diluting the organic stock solution, add it to the aqueous buffer very slowly while vortexing vigorously to facilitate mixing.[12]
-
For some applications, you can filter the solution through a 0.22 µm syringe filter to remove undissolved particles.[12]
-
Problem: I am observing inconsistent results in my enzyme inhibition or taste-testing assays.
-
Cause: This could be due to the degradation of the PTC in your working solution. Aqueous solutions lose potency quickly.[1][12]
-
Solution:
-
Always prepare fresh aqueous working dilutions from your frozen organic stock solution immediately before each experiment.[12]
-
Ensure your stock solution has been stored correctly and is within its recommended shelf life.
-
Re-evaluate the purity of your stored solid compound if you suspect degradation.
-
Problem: My stock solution in DMSO has been frozen and thawed multiple times.
-
Cause: Repeated freeze-thaw cycles can introduce moisture and accelerate the degradation of the compound.[13]
-
Solution:
-
Discard the current stock solution and prepare a new one.
-
In the future, aliquot the stock solution into smaller, single-use volumes before freezing. This ensures that each aliquot is only thawed once.[13]
-
Visualizations
The following diagrams illustrate key workflows and concepts related to PTC solution stability.
Caption: Workflow for preparing and storing PTC solutions.
Caption: Troubleshooting decision tree for PTC solution issues.
Caption: Major degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated (30 mg/mL) PTC Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Weighing: Accurately weigh 30 mg of solid this compound (Purity ≥98%).
-
Dissolution: Transfer the solid PTC to a sterile vial. Add 1 mL of anhydrous DMSO.[9]
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming (to ~37°C) or sonication can be used to aid dissolution if necessary.[12]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting vials. Store immediately at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[11][13]
Protocol 2: Preparation of an Aqueous Working Solution for Taste Testing (Harris-Kalmus Method)
This protocol is for preparing a serial dilution series to determine taste thresholds.
-
Initial Stock Solution (Solution 1): Prepare a stock solution by dissolving 1.3 g of PTC in 1 liter of boiled tap water. This creates a 1300 mg/L solution. Note that complete dissolution may be difficult and require heating and stirring.[14]
-
Serial Dilutions:
-
To prepare Solution 2 (650 mg/L), take 50 mL of Solution 1 and add 50 mL of boiled tap water. Mix thoroughly.[14]
-
To prepare Solution 3 (325 mg/L), take 50 mL of Solution 2 and add 50 mL of boiled tap water. Mix thoroughly.[14]
-
Continue this 1:1 serial dilution process to create a series of solutions with decreasing concentrations.
-
-
Storage and Use: These aqueous solutions should be stored at room temperature and used as fresh as possible, ideally on the day of preparation.[9][14]
Protocol 3: General Outline for Stability Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for quantitatively assessing the stability of PTC and identifying degradation products.[15][16]
-
Method Development: Develop a stability-indicating HPLC method. This typically involves a reverse-phase C18 column and a mobile phase gradient (e.g., acetonitrile (B52724) and water). The method must be able to separate the intact PTC peak from any potential degradation products.
-
Forced Degradation Study: To validate the method, subject a PTC solution to forced degradation conditions (e.g., heat, acid, base, oxidation, light) to generate degradation products.[16] This demonstrates that the method can detect a loss of the parent compound and resolve the resulting impurities.
-
Stability Study:
-
Prepare a fresh PTC solution in the desired solvent.
-
Analyze an initial sample (T=0) to determine the initial purity and concentration.
-
Store the solution under the desired stability conditions (e.g., 4°C, 25°C, -20°C).
-
At specified time points (e.g., 1 day, 1 week, 1 month), withdraw an aliquot of the solution and analyze it by HPLC.
-
-
Data Analysis: Compare the chromatograms over time. A stable solution will show no significant decrease in the area of the main PTC peak and no significant increase in the area of any impurity peaks. Calculate the percentage of PTC remaining at each time point to determine the rate of degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. akjournals.com [akjournals.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. resources.finalsite.net [resources.finalsite.net]
- 7. This compound | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lewisu.edu [lewisu.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. criver.com [criver.com]
Technical Support Center: Enhancing Phenylthiourea Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with dissolving phenylthiourea in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
This compound possesses a hydrophobic phenyl group and a thiourea (B124793) moiety with limited hydrogen bonding capacity with water, contributing to its low aqueous solubility. Its crystalline solid-state further requires energy to break the crystal lattice before dissolution can occur.
Q2: What is the approximate solubility of this compound in water and common organic solvents?
The solubility of this compound varies significantly between water and organic solvents. Below is a summary of its solubility in various solvents.
| Solvent | Temperature | Solubility | Citation |
| Water (cold) | Ambient | ~2.5 g/L (1 part in 400 parts water) | [1] |
| Water (hot) | Boiling | ~58.8 g/L (1 part in 17 parts water) | [1] |
| Water | 25°C (77°F) | ~2.47 g/L | [2] |
| Water | 21°C (70°F) | < 1 g/L | [2] |
| Dimethyl Sulfoxide (DMSO) | Ambient | ~30 mg/mL | [3][4] |
| Dimethylformamide (DMF) | Ambient | ~30 mg/mL | [4] |
| Ethanol | Ambient | Soluble | [1] |
Q3: I observed that my this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
If you are encountering difficulty in dissolving this compound directly in an aqueous buffer, it is likely due to its low intrinsic solubility. The recommended initial approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.[3][5]
Troubleshooting Guides: Methods to Enhance Aqueous Solubility
There are several established methods to improve the solubility of this compound in aqueous solutions. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your experimental system to additives like co-solvents or surfactants.
Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of this compound.
Issue: this compound precipitates out of the aqueous solution.
Solution: Prepare a high-concentration stock solution of this compound in an organic solvent and then add it to the aqueous buffer with vigorous stirring.
Detailed Protocol: Preparing a this compound Solution using a DMSO Co-solvent
-
Stock Solution Preparation:
-
Dilution into Aqueous Buffer:
-
While vigorously vortexing or stirring your aqueous buffer (e.g., PBS), add the DMSO stock solution dropwise until the desired final concentration is reached.
-
It is crucial to keep the final concentration of the organic co-solvent low (typically <1%) to avoid potential solvent effects in biological assays.[5]
-
Quantitative Data on Co-solvency:
| Co-solvent System | Achievable Concentration | Citation |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL |
pH Adjustment
Issue: Low solubility of this compound in neutral aqueous solutions.
Solution: Adjust the pH of the aqueous buffer to a more alkaline range.
Experimental Workflow for pH Adjustment:
Caption: Workflow for increasing this compound solubility via pH adjustment.
Note: The optimal pH for solubilization should be determined empirically for your specific application, keeping in mind the pH stability of your compound and the requirements of your experiment.
Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate them. Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.
Issue: this compound solubility is insufficient even with co-solvents.
Solution: Incorporate a non-ionic surfactant into the formulation.
Detailed Protocol: Using Tween-80 as a Solubilizing Agent
This protocol is part of a co-solvency system that demonstrates the synergistic effect of surfactants.
-
Prepare a 10% DMSO stock solution of this compound.
-
In a separate tube, mix 40% PEG300 and 5% Tween-80 .
-
Add the DMSO stock solution to the PEG300/Tween-80 mixture.
-
Bring the solution to the final volume with a 45% saline solution .
-
This method can achieve a this compound concentration of ≥ 2.5 mg/mL .
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
Issue: Need for a stable, aqueous solution of this compound without organic co-solvents.
Solution: Form an inclusion complex with a cyclodextrin derivative.
Detailed Protocol: this compound Solubilization with SBE-β-CD
-
Prepare a 20% (w/v) solution of Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add the DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration of this compound. A 10% DMSO in 90% (20% SBE-β-CD in Saline) can achieve a solubility of ≥ 2.5 mg/mL .
Logical Relationship for Cyclodextrin Complexation:
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Summary of Troubleshooting Options
| Issue | Potential Cause | Recommended Action |
| This compound does not dissolve in aqueous buffer. | Low intrinsic solubility. | Prepare a stock solution in an organic solvent (e.g., DMSO) and dilute into the buffer.[3][5] |
| Precipitation occurs upon dilution of the organic stock solution. | The solubility limit in the final aqueous/organic mixture is exceeded. | - Decrease the final concentration of this compound.- Increase the proportion of the co-solvent (if experimentally permissible).- Add the stock solution more slowly while vortexing vigorously. |
| The required concentration cannot be reached with co-solvents alone. | High hydrophobicity of this compound. | - Add a non-ionic surfactant (e.g., Tween-80) to the formulation.- Utilize cyclodextrin complexation. |
| Organic solvents interfere with the experimental assay. | Sensitivity of the biological system to organic solvents. | - Use cyclodextrin complexation to create a primarily aqueous solution.- Minimize the final co-solvent concentration to the lowest effective level. |
For further assistance, please consult the safety data sheet (SDS) for this compound and relevant literature for your specific application.
References
addressing subject variability in phenylthiourea taste perception
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenylthiourea (PTC) taste perception.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PTC) and why is its taste perception variable?
A1: this compound (PTC) is a harmless organosulfur thiourea (B124793) compound that elicits a strong bitter taste in some individuals, while being virtually tasteless to others.[1][2] This variability is primarily due to genetic differences in the TAS2R38 gene, which encodes a bitter taste receptor on the tongue.[1][3][4]
Q2: What is the genetic basis of PTC taste perception?
A2: The ability to taste PTC is largely determined by the TAS2R38 gene located on chromosome 7.[5][6] There are two common alleles (forms) of this gene: a "taster" allele (often denoted as 'T' or PAV) and a "non-taster" allele ('t' or AVI).[1][7] Since humans have two copies of each gene, an individual's combination of these alleles determines their PTC sensitivity.[8]
Q3: What are the different PTC taster phenotypes?
A3: Individuals are generally categorized into three main phenotypes:
-
Non-tasters: These individuals find PTC tasteless. They typically have two copies of the non-taster allele (tt or AVI/AVI).[1][5]
-
Tasters: These individuals perceive PTC as bitter. They have at least one copy of the taster allele (TT or Tt; PAV/PAV or PAV/AVI).[1]
-
Supertasters: This group experiences an intensely bitter taste from PTC.[9][10] Supertasters are often homozygous for the taster allele (TT or PAV/PAV) and may have a higher density of fungiform papillae (taste buds) on their tongues.[9][11]
Q4: Is PTC tasting a simple dominant or recessive trait?
A4: The ability to taste PTC is often treated as a dominant genetic trait, where the taster allele (T) is dominant over the non-taster allele (t).[2][12] However, the inheritance is more complex, with some studies suggesting incomplete dominance, where heterozygous individuals (Tt) may perceive a milder bitter taste compared to homozygous tasters (TT).[1]
Q5: What is the significance of studying PTC taste perception?
A5: PTC taste sensitivity is a classic example of a Mendelian trait in humans and is a useful tool in genetic and anthropological studies.[13][14] Research has shown correlations between PTC taster status and dietary preferences, which may have implications for human health.[15] For instance, the ability to taste PTC is linked to the perception of bitterness in certain vegetables like broccoli and brussels sprouts.[3][5] It has also been investigated in relation to smoking behavior and food choices.[5][15]
Troubleshooting Guide
Q1: My experimental results show a poor correlation between genotype and phenotype. What could be the cause?
A1: Several factors can lead to a mismatch between an individual's TAS2R38 genotype and their reported PTC taste perception. Consider the following:
-
Subject-specific factors: Age, sex, and ethnicity can influence taste perception.[16] Some studies have shown that females tend to be more sensitive to PTC than males.[16][17] Taste sensitivity can also decrease with age.[18]
-
Experimental conditions: Ensure that subjects have not eaten, smoked, or consumed beverages other than water for at least an hour before the test, as this can interfere with taste sensitivity.[12][19]
-
Other contributing genes: While TAS2R38 is the primary gene, other genes may have a minor influence on PTC taste perception.[20]
-
Phenotype misclassification: The subjective nature of taste can lead to misclassification. Using a graded intensity scale rather than a simple taster/non-taster dichotomy can provide more nuanced data.[8][21]
Q2: I am observing a high number of "mild tasters" in my study. How should I classify them?
A2: "Mild tasters" are often heterozygous individuals (Tt or PAV/AVI) who perceive a less intense bitterness compared to homozygous tasters (TT or PAV/PAV).[1] This phenomenon can be attributed to incomplete dominance.[1] For data analysis, it is recommended to use a rating scale for bitterness intensity (e.g., from 'not at all bitter' to 'extremely bitter') rather than a binary classification.[8][21] This allows for a more accurate representation of the phenotypic spectrum.
Q3: The PTC taste strips seem to give inconsistent results. Are there alternative methods?
A3: While PTC paper strips are a common and convenient method, their results can be influenced by the concentration of PTC on the paper and individual interpretation. For more quantitative and reliable results, consider using a serial dilution method.[19][22] This involves having subjects taste a series of PTC solutions with decreasing concentrations to determine their specific taste threshold.[19]
Q4: My PCR amplification of the TAS2R38 gene is failing or producing weak bands. What should I do?
A4: Poor PCR results can stem from several issues. Here are some troubleshooting steps:
-
DNA Quality: Ensure the extracted genomic DNA is of high purity and concentration. DNA can be extracted from saliva or buccal cells.[3][23]
-
Primer Design: Verify that the PCR primers are correctly designed to amplify the region of the TAS2R38 gene containing the single nucleotide polymorphisms (SNPs) of interest.[3]
-
PCR Conditions: Optimize the PCR cycling conditions, including annealing temperature and extension time.[24]
-
Reagents: Check the integrity of your PCR master mix, primers, and other reagents.
Q5: I am encountering errors in sensory analysis, such as adaptation or presentation order effects. How can I mitigate these?
A5: Sensory analysis is prone to physiological and psychological errors. To minimize these:
-
Adaptation: This occurs when prolonged exposure to a stimulus decreases sensitivity.[25] To avoid this, ensure subjects rinse their mouths with water between samples.[12]
-
Presentation Order: The order in which samples are tasted can influence perception.[25] Randomize the order of presentation of different concentrations or control strips.
-
Central Tendency Bias: Inexperienced participants may avoid using the extremes of a rating scale.[25] Provide clear instructions and a familiarization session if possible.
Data Presentation
Table 1: TAS2R38 Genotype and Corresponding PTC Taste Phenotype
| Genotype (Alleles) | Haplotype | Phenotype | Typical Taste Experience |
| TT | PAV/PAV | Supertaster/Taster | Extremely bitter[1][5] |
| Tt | PAV/AVI | Taster/Mild Taster | Mildly to moderately bitter[1][6] |
| tt | AVI/AVI | Non-taster | Tasteless or very faint taste[1][5] |
Table 2: Approximate Frequencies of PTC Taster Phenotypes in the General Population
| Phenotype | Approximate Percentage |
| Non-tasters | 25% - 30%[7][13] |
| Medium Tasters | 50%[9][13] |
| Supertasters | 25%[9][13] |
Note: Frequencies can vary across different ethnic populations.[2][21]
Experimental Protocols
Protocol 1: PTC Taste Perception Phenotyping using Paper Strips
Objective: To determine an individual's PTC taste phenotype.
Materials:
-
PTC taste test strips
-
Control taste strips (untreated paper)
-
Cups of water for rinsing
-
Data recording sheets
Procedure:
-
Ensure the subject has not consumed food, drink (other than water), or smoked for at least one hour prior to the test.[12]
-
Provide the subject with a control taste strip. Ask them to place it on their tongue and describe the taste. This helps establish a baseline.
-
Instruct the subject to rinse their mouth with water.[12]
-
Provide the subject with a PTC taste test strip. Ask them to place it on their tongue.[1][26]
-
Ask the subject to describe the taste. The reaction may not be immediate.[8]
-
Record the subject's response using a qualitative description (e.g., tasteless, slightly bitter, moderately bitter, extremely bitter).[8]
Protocol 2: Genotyping of the TAS2R38 Gene
Objective: To determine an individual's genotype for the TAS2R38 gene. This protocol is a general outline; specific reagents and conditions may vary.
Part A: DNA Extraction from Buccal Cells
-
Provide the subject with a saline solution (e.g., 10 ml) and instruct them to rinse their mouth vigorously for 60 seconds to collect cheek cells.[24]
-
The subject should expel the solution back into a collection cup.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge to pellet the cells and discard the supernatant.[24]
-
Follow a standard DNA extraction protocol (e.g., using a commercial kit) to isolate genomic DNA from the cell pellet.[23][27]
Part B: PCR Amplification
-
Prepare a PCR master mix containing PCR buffer, dNTPs, Taq polymerase, and specific primers designed to flank the SNP of interest within the TAS2R38 gene.[28]
-
Add the extracted genomic DNA to the master mix in a PCR tube.[24]
-
Place the PCR tube in a thermocycler and run a PCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).[24]
Part C: Restriction Fragment Length Polymorphism (RFLP) Analysis
-
The taster and non-taster alleles of TAS2R38 can be distinguished by a SNP that creates or abolishes a restriction site for a specific enzyme, such as HaeIII.[20][28]
-
Incubate the PCR product with the chosen restriction enzyme (e.g., HaeIII) at the optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 30-60 minutes).[24][27]
-
Prepare an agarose (B213101) gel of appropriate concentration.
-
Load the digested PCR product, along with an uncut PCR product control and a DNA ladder, into the wells of the agarose gel.
-
Perform gel electrophoresis to separate the DNA fragments by size.[3]
-
Visualize the DNA bands under UV light and determine the genotype based on the resulting banding pattern.
Mandatory Visualizations
Caption: TAS2R38 signaling pathway for bitter taste perception.
Caption: Experimental workflow for a PTC taste perception study.
Caption: Relationship between TAS2R38 genotype and phenotype.
References
- 1. Using PTC Paper to Study Genetics and Heredity – Kristin Moon Science [kristinmoonscience.com]
- 2. Phenylthiocarbamide - Wikipedia [en.wikipedia.org]
- 3. bento.bio [bento.bio]
- 4. bartovation.com [bartovation.com]
- 5. TAS2R38 - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. annualreviews.org [annualreviews.org]
- 8. preclaboratories.com [preclaboratories.com]
- 9. Supertasters – Introduction to Sensation and Perception [pressbooks.umn.edu]
- 10. Are you a super-taster? - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 11. Super-Tasters and Non-Tasters: Is it Better to Be Average? • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 12. smelltest.eu [smelltest.eu]
- 13. Supertaster - Wikipedia [en.wikipedia.org]
- 14. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenotype Variations of TAS2R38 Gene and Its Bioecological Significance, American Journal of Environmental Protection, Science Publishing Group [sciencepublishinggroup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Myths of Human Genetics: PTC tasting [udel.edu]
- 19. egyankosh.ac.in [egyankosh.ac.in]
- 20. PTC tasting - Wikipedia [en.wikipedia.org]
- 21. TAS2R38 genotypes and phenylthiocarbamide bitter taste perception in a population of young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. genetics-gsa.org [genetics-gsa.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Sensory analysis mistakes: how to avoid them - Smart Sensory Solutions [smartsensorysolutions.com]
- 26. m.youtube.com [m.youtube.com]
- 27. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 28. bio.libretexts.org [bio.libretexts.org]
controlling for confounding variables in PTC genetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on PTC (phenylthiocaramide) genetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding variables to consider in a PTC genetic study?
A1: Several factors can influence an individual's ability to taste PTC, independent of their TAS2R38 genotype, leading to potential misinterpretation of results. It is crucial to control for these confounding variables. Key confounders include:
-
Age: PTC taste sensitivity tends to decrease with age.[1][2]
-
Sex: Females often exhibit a lower taste threshold for PTC compared to males.[2][3]
-
Diet: The consumption of certain foods and beverages, such as coffee, tea, and cruciferous vegetables (e.g., broccoli, cabbage), can affect taste perception.[4][5]
-
Smoking: Smoking has been shown to influence taste sensitivity and can alter PTC perception.[4]
-
Population Stratification: Allele frequencies for the TAS2R38 gene can vary across different ethnic populations. Failure to account for population structure can lead to spurious associations.[6][7]
-
Health Status: Certain medical conditions, head injuries, and exposure to radiation can interfere with taste sensitivity.[4]
Q2: How can I statistically control for confounding variables in my analysis?
A2: Statistical adjustment is essential to isolate the true effect of the TAS2R38 genotype on PTC taste perception. Common methods include:
-
Stratification: This involves dividing the study population into subgroups (strata) based on the confounding variable (e.g., age groups, sex). The association between genotype and phenotype is then analyzed within each stratum.[8][9][10]
-
Multivariate Regression Analysis: This statistical technique allows you to assess the effect of the genotype on the phenotype while simultaneously accounting for multiple confounding variables in the same model.[8][9]
-
Propensity Score Matching: This method is particularly useful in observational studies to balance covariates between taster and non-taster groups, reducing bias from confounding variables.[9][11]
Q3: My genotyping results for TAS2R38 do not match the subject's reported phenotype. What could be the issue?
A3: Discrepancies between genotype and phenotype are not uncommon and can arise from several factors:
-
Incomplete Penetrance: Not every individual with a "taster" genotype will perceive PTC as bitter. The TAS2R38 genotype accounts for a significant portion, but not all, of the variance in PTC tasting ability.
-
Other Genetic Factors: While TAS2R38 is the primary gene, other genes may have a minor influence on PTC taste perception.[1][12]
-
Phenotyping Errors: The method of phenotyping can introduce variability. Factors like the concentration of the PTC solution, the subject's oral hygiene at the time of testing, and their understanding of the instructions can all affect the outcome.
-
Genotyping Errors: Although less common with modern techniques, errors during DNA extraction, PCR amplification, or SNP analysis can lead to incorrect genotype calls.
-
Environmental Factors: As mentioned in Q1, numerous environmental and lifestyle factors can modulate an individual's taste perception.
Troubleshooting Guides
Issue 1: High variability in PTC taste threshold measurements within the same genotype group.
| Possible Cause | Troubleshooting Step |
| Inconsistent testing environment | Ensure all tests are conducted under standardized conditions (e.g., time of day, room temperature). |
| Subject's recent diet/activities | Instruct subjects to refrain from eating, drinking (except water), or smoking for at least one hour before the test.[4] |
| Improper solution preparation | Verify the accuracy of the PTC serial dilutions. Use boiled tap water or distilled water for all solutions and controls.[13] |
| Subject fatigue or adaptation | Provide adequate rest periods between tasting different concentrations to prevent taste bud fatigue. |
Issue 2: Difficulty in classifying subjects into distinct "taster" and "non-taster" categories.
| Possible Cause | Troubleshooting Step |
| Bimodal distribution overlap | The distribution of PTC taste thresholds is often bimodal but with some overlap between tasters and non-tasters.[1] Consider using a standardized cutoff point based on established literature or your study's specific distribution. |
| Use of inappropriate testing method | The filter paper method can be less precise than the threshold method for distinguishing between different levels of tasters (e.g., supertasters).[1] The Harris-Kalmus threshold method is recommended for more precise classification.[4] |
| Subject misunderstanding | Provide clear and concise instructions to the subjects. Ensure they understand the difference between "no taste," "a taste," and "a bitter taste." |
Experimental Protocols
Harris-Kalmus Method for PTC Taste Threshold Determination
This method is a widely used protocol for classifying individuals as PTC tasters or non-tasters based on their taste threshold.[4][14]
Materials:
-
Phenylthiocarbamide (PTC) powder
-
Boiled and cooled tap water or distilled water
-
A series of 14 numbered solution bottles
-
Measuring cylinders and pipettes
-
Disposable cups for subjects
Procedure:
-
Stock Solution (Solution 1): Prepare a stock solution by dissolving 0.13 g of PTC in 100 ml of boiled water. This is the highest concentration.
-
Serial Dilutions: Prepare a series of 13 solutions by serial dilution. To prepare Solution 2, mix 50 ml of Solution 1 with 50 ml of boiled water. To prepare Solution 3, mix 50 ml of Solution 2 with 50 ml of boiled water, and so on, down to Solution 13. Solution 14 contains only boiled water and serves as a control.
-
Subject Preparation: Instruct the subject to rinse their mouth with water before starting the test.
-
Threshold Determination (Ascending Series):
-
Present the subject with a small amount of the most dilute solution (Solution 13) and ask if they can taste anything different from water.
-
If they cannot, proceed to the next higher concentration (Solution 12) and repeat the question.
-
Continue this process until the subject reports a definite taste. This is their approximate threshold.
-
-
Confirmation (Forced-Choice Test):
-
At the approximate threshold concentration, present the subject with four cups, two containing the PTC solution and two containing water.
-
Ask the subject to separate the cups into two groups of two based on taste.
-
If they are correct, this concentration is their confirmed threshold. If incorrect, proceed to the next higher concentration and repeat the forced-choice test.
-
-
Classification:
-
A bimodal distribution of thresholds is typically observed. Individuals with a low threshold (can taste at low concentrations) are classified as "tasters."
-
Individuals with a high threshold (can only taste at high concentrations or not at all) are classified as "non-tasters." The cutoff between the two groups is determined by the antimode of the distribution.
-
Quantitative Data Summary
Table 1: Prevalence of PTC Taster and Non-Taster Phenotypes in a Studied Population
| Phenotype | Number of Subjects | Percentage |
| Tasters | 545 | 66.38% |
| Non-tasters | 276 | 33.62% |
| Total | 821 | 100% |
Source: Adapted from a study on Muslim populations of Uttar Pradesh, India.[3]
Table 2: Influence of Age and Sex on PTC Taster Status
| Demographic Group | Tasters (%) | Non-tasters (%) |
| Sex | ||
| Male | 64.2% | 35.8% |
| Female | 72.2% | 27.8% |
| Age Group (Years) | ||
| 18-24 | 75.49% | 24.51% |
| 45+ | Lower percentage of tasters | Higher percentage of non-tasters |
Source: Data compiled from various studies indicating trends.[2][15]
Visualizations
Caption: Simplified signaling pathway of PTC taste perception mediated by the TAS2R38 receptor.
Caption: Experimental workflow for a PTC genetic study, incorporating control for confounding variables.
References
- 1. Myths of Human Genetics: PTC tasting [udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. A Study on Prevalence of Phenyl Thiocarbamide (PTC) Taste Blindness Among Obese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Selection and Molecular Evolution in PTC, a Bitter-Taste Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population structure in genetic studies: Confounding factors and mixed models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. PTC tasting - Wikipedia [en.wikipedia.org]
- 14. Phenylthiocarbamide: A 75-Year Adventure in Genetics and Natural Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
minimizing risks of phenylthiourea exposure in a laboratory setting
This technical support center provides essential information for researchers, scientists, and drug development professionals on minimizing the risks associated with Phenylthiourea (PTC) exposure in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with this compound (PTC) exposure?
A1: this compound is classified as an acutely hazardous chemical.[1] The primary health risks include:
-
Acute Oral Toxicity: PTC is fatal if swallowed.[2][3] The oral lethal dose for a 70 kg (150 lb.) person is estimated to be between 7 drops and 1 teaspoon.[4]
-
Skin Sensitization: It may cause an allergic skin reaction, leading to irritation or a rash.[1][5]
-
Irritation: Contact can cause irritation to the skin and eyes.[6] Inhalation may irritate the nose, throat, and respiratory tract, potentially causing coughing and shortness of breath.[6]
-
Inhalation Hazard: While working with solid PTC, dust formation should be avoided as it can be harmful if inhaled.[5]
Q2: What are the initial steps I should take in case of an accidental exposure to PTC?
A2: Immediate action is crucial in the event of an exposure. Follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical advice.[3][5]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Immediate medical attention is required.[3]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse the mouth with water. Do not induce vomiting.[3]
Q3: What constitutes the minimum required Personal Protective Equipment (PPE) when handling PTC?
A3: To ensure personal safety, the following PPE must be worn when working with PTC:
-
Eye Protection: Splash-proof chemical safety goggles are required.[7]
-
Hand Protection: Nitrile gloves are recommended. For increased protection, consider double-gloving. Change gloves immediately if they become contaminated.[1]
-
Protective Clothing: A lab coat, long pants, and closed-toed shoes are mandatory to prevent skin contact.[1]
-
Respiratory Protection: When handling solid PTC or when there is a risk of generating dust, work should be conducted in a chemical fume hood to provide adequate respiratory protection.[1][5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[7]
Troubleshooting Guide
Problem: I need to prepare a solution from solid PTC. What is the safest way to do this?
Solution: Handling solid PTC poses the highest risk of inhalation exposure due to dust formation.[5] Follow these steps to safely prepare a solution:
-
Work in a Controlled Environment: Always handle solid PTC and prepare solutions within a properly functioning chemical fume hood.[1][5]
-
Wear Appropriate PPE: Ensure you are wearing all the required PPE, including double gloves, a lab coat, and chemical safety goggles.[1]
-
Prevent Dust Generation: Handle the solid material carefully to avoid creating dust.[7] Use a spatula to transfer the powder.
-
Controlled Dispensing: Weigh the PTC in a tared container within the fume hood.
-
Dissolving: Slowly add the solid to the solvent in your desired container, ensuring the container is stable and unlikely to tip over.
-
Labeling: Clearly label the resulting solution with the chemical name, concentration, and hazard pictograms.
Problem: A small amount of PTC powder has spilled on the lab bench outside of the fume hood.
Solution: Accidental spills require a prompt and safe cleanup procedure:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.[6]
-
Wear Protective Gear: Before cleaning, don the appropriate PPE, including a respirator, gloves, lab coat, and goggles.[7]
-
Avoid Raising Dust: Do not dry sweep the powder. If necessary, moisten the material with water to prevent it from becoming airborne.[8]
-
Contain and Collect: Carefully sweep or scoop up the spilled material and place it into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate the Area: Clean the spill area with a standard laboratory cleaner and water.[5]
-
Dispose of Waste: All contaminated materials, including paper towels, gloves, and any other cleaning materials, must be disposed of as hazardous waste.[5]
Problem: How do I properly dispose of PTC waste and contaminated labware?
Solution: PTC and any materials contaminated with it are considered hazardous waste and must not be disposed of in the regular trash or down the sink.[5][9]
-
Waste Segregation: Collect all PTC-containing solutions and contaminated solids (e.g., gloves, pipette tips, paper towels) in separate, clearly labeled hazardous waste containers.[5][9] Do not mix PTC waste with other incompatible waste streams.[9]
-
Container Requirements: Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed.[9]
-
Labeling: The waste container must be clearly labeled as "this compound Waste," including the concentration (if applicable), and the date of accumulation.[5]
-
Disposal Protocol: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health & Safety (EHS) office for waste pickup.[9] Always consult a permitted waste disposer to ensure compliance with all federal, state, and local regulations.[7]
Quantitative Data
The following table summarizes key toxicity and physical data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₈N₂S | [10] |
| Molecular Weight | 152.22 g/mol | |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 154 °C | [7] |
| Oral LD50 (Rat) | 3 mg/kg | [7][10] |
| Solubility in Water | Soluble | [7] |
| UN Number | 2811 | [7] |
| DOT Hazard Class | 6.1 (Toxic Solid) | [7] |
Experimental Protocols & Workflows
Standard Operating Procedure (SOP) for Handling this compound
This protocol outlines the essential steps for safely handling PTC in a laboratory setting. Adherence to this SOP is mandatory for all personnel working with this chemical.
-
Authorization and Training:
-
Location of Use:
-
Required Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage:
-
Spill and Emergency Procedures:
-
Refer to the Troubleshooting Guide for spill cleanup procedures.
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
In case of exposure, follow the first-aid measures outlined in the FAQs.
-
-
Waste Disposal:
-
All PTC waste (solid, liquid, and contaminated labware) must be disposed of as hazardous waste.[5]
-
Follow the disposal guidelines in the Troubleshooting Guide.
-
Visualizations
References
- 1. amherst.edu [amherst.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. uaf.edu [uaf.edu]
- 6. nj.gov [nj.gov]
- 7. employees.delta.edu [employees.delta.edu]
- 8. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: High-Throughput PTC Genotyping Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in high-throughput Premature Termination Codon (PTC) genotyping.
Troubleshooting Guides
This section addresses specific issues that may arise during high-throughput PTC genotyping experiments.
Issue 1: PCR & Assay Failures
| Question | Possible Causes | Recommended Solutions |
| Why do I see no amplification or a very low yield in my PCR/genotyping assay? | - Poor DNA Quality: Degraded DNA or the presence of PCR inhibitors in the sample. - Incorrect DNA Quantification: Too little or too much DNA template can hinder the reaction. - Reagent Issues: Degraded or expired reagents, or improper reagent handling. - Assay Design Flaws: Suboptimal primer or probe design. - Instrument Problems: Incorrect thermal cycler parameters or malfunctioning equipment. | - Assess DNA Quality: Run DNA samples on an agarose (B213101) gel to check for degradation. Use spectrophotometry (e.g., NanoDrop) to check purity ratios (A260/A280 and A260/230). - Optimize DNA Concentration: Perform a dilution series of your DNA template to find the optimal concentration. - Use Fresh Reagents: Aliquot and properly store reagents to avoid repeated freeze-thaw cycles. Always check expiration dates. - Validate Assay Design: If using custom assays, ensure primers and probes are designed according to the manufacturer's guidelines. Test new assays with positive controls. - Verify Instrument Settings: Double-check the thermal cycling protocol. Ensure the instrument is properly calibrated and maintained. |
| My allelic discrimination plot for my TaqMan assay shows trailing or diffuse clusters. What should I do? | - Variable DNA Quality/Concentration: Inconsistent DNA quality or concentration across samples can lead to scattered clusters. - Suboptimal PCR Conditions: Incorrect annealing temperature or cycle number. - Reagent Stratification: Inadequate mixing of reaction components. - Hidden SNPs: A single nucleotide polymorphism (SNP) may be present under a primer or probe binding site, affecting its efficiency. | - Normalize DNA: Accurately quantify and normalize all DNA samples to a consistent concentration. - Optimize PCR Protocol: Adjust the annealing temperature or increase the number of PCR cycles. - Ensure Proper Mixing: Thoroughly vortex and centrifuge reaction plates after adding all components to ensure homogeneity. - Investigate Surrounding SNPs: Check dbSNP or other databases for known SNPs in the vicinity of your target SNP that might interfere with the assay. Consider redesigning the assay to avoid these regions. |
| I'm seeing more than three clusters in my genotyping results. What does this indicate? | - Copy Number Variation (CNV): The genomic region containing the SNP may be subject to copy number variation. - Off-Target Amplification: The assay may be amplifying a paralogous sequence elsewhere in the genome. - Contamination: Cross-contamination between samples. | - Evaluate with a CNV Assay: Use a specific copy number variation assay (e.g., a TaqMan® Copy Number Assay) to investigate the region. - Redesign Primers/Probes: Design new primers and probes with higher specificity to the target region. - Review Lab Practices: Ensure strict adherence to protocols to prevent cross-contamination. Use negative controls to monitor for contamination. |
Issue 2: Data Quality and Analysis
| Question | Possible Causes | Recommended Solutions |
| Why is the call rate for my microarray experiment low? | - Low-Quality DNA: Degraded or impure DNA can lead to poor hybridization. - Sample Handling Errors: Improper sample preparation or handling can introduce variability. - Clustering Algorithm Issues: The automated clustering algorithm may fail to correctly assign genotypes for some SNPs, especially those with low minor allele frequencies.[1] - Batch Effects: Variations between different processing batches can affect results. | - Implement Strict DNA QC: Only use DNA samples that pass stringent quality control criteria. - Standardize Protocols: Ensure consistent execution of the entire workflow, from DNA extraction to array scanning. - Manual Re-clustering: For SNPs with poor clustering, manual re-clustering in the genotyping software (e.g., Illumina's GenomeStudio) can improve call rates.[1] - Process Data in Batches: Analyze data in batches corresponding to the experimental processing to identify and potentially correct for batch effects. |
| How should I interpret ambiguous or "no call" results from automated genotyping software? | - Borderline Signal: The fluorescent signal for a particular sample may fall between the thresholds for different genotype clusters. - Low Minor Allele Frequency (MAF): For rare variants, the clustering algorithm may not have enough examples of the minor allele to form a distinct cluster.[1] - Software Limitations: The automated calling algorithm may not be optimized for all scenarios. | - Manual Review: Visually inspect the cluster plots for the SNPs . Often, a manual call can be made with confidence. - Increase Sample Size: For rare variants, increasing the number of samples can help to better define the genotype clusters. - Use Advanced Calling Algorithms: Some software packages offer more sophisticated algorithms that can improve call accuracy for ambiguous results.[2] - Consider as "No Call": If a genotype cannot be confidently assigned, it is best to exclude it from downstream analysis to avoid introducing errors. |
Frequently Asked Questions (FAQs)
Q1: Which high-throughput genotyping platform is best for my study?
The choice of platform depends on several factors, including the number of samples, the number of PTCs/SNPs to be genotyped, and your budget. Here is a general comparison:
| Platform | Throughput (Samples) | Throughput (SNPs) | Cost per Sample | Accuracy | Best For |
| TaqMan SNP Genotyping | High | Low to Medium | Low to Medium | >99% | Validating a small to moderate number of SNPs in a large number of samples.[3] |
| Illumina Microarrays (e.g., Infinium) | High | High to Very High | Low (at scale) | >99% | Genome-wide association studies (GWAS) and screening a large number of SNPs in many samples.[4] |
| Genotyping-by-Sequencing (GBS) | High | High | Low | >99% | SNP discovery and genotyping in species without a reference genome, and large-scale genotyping in diverse populations. |
Q2: What are the critical quality control (QC) metrics I should consider for my genotyping data?
Several QC metrics are essential for ensuring the reliability of your results:
-
Sample Call Rate: The percentage of SNPs for which a genotype was successfully called for a given sample. A low call rate (typically <95-98%) may indicate a poor-quality DNA sample.[5]
-
SNP Call Rate: The percentage of samples for which a genotype was successfully called for a given SNP. A low call rate can indicate a poorly performing assay.
-
Minor Allele Frequency (MAF): The frequency of the less common allele in a population. It's important to check if the observed MAF in your control samples aligns with expected frequencies from public databases (e.g., dbSNP).
-
Hardy-Weinberg Equilibrium (HWE): In a population, the genotype frequencies should remain constant from generation to generation in the absence of other evolutionary influences. Significant deviation from HWE can indicate genotyping errors.[5]
-
Duplicate Concordance: Including duplicate samples in your run and checking for consistent genotype calls is a direct way to measure the error rate of your workflow.
Q3: How much DNA is required for high-throughput genotyping?
The DNA input requirements vary by platform. For instance, the Illumina Infinium assay typically requires a DNA concentration of about 50 ng/µL.[6] It is crucial to follow the specific recommendations of the chosen platform to ensure optimal performance.
Q4: What is the impact of a Premature Termination Codon (PTC) on protein synthesis?
A PTC is a point mutation that results in the formation of a stop codon (UAA, UAG, or UGA) within the coding sequence of a gene.[7] This leads to the premature termination of translation, resulting in a truncated, and often non-functional, protein.[7] Additionally, the mRNA transcript containing a PTC is often targeted for degradation by a cellular surveillance mechanism called nonsense-mediated mRNA decay (NMD).[7]
Experimental Protocols
1. TaqMan® SNP Genotyping Assay Protocol (Abbreviated)
This protocol provides a general overview of the steps involved in a TaqMan SNP genotyping assay.
-
DNA Preparation:
-
Extract genomic DNA from samples.
-
Quantify the DNA and assess its purity.
-
Normalize the DNA concentration for all samples.[8]
-
-
Reaction Setup:
-
Prepare a reaction mix containing the TaqMan® Genotyping Master Mix and the specific TaqMan® SNP Genotyping Assay (which includes primers and allele-specific probes).[9]
-
Dispense the reaction mix into the wells of a PCR plate.
-
Add the normalized DNA samples to the respective wells.
-
Seal the plate.
-
-
PCR and Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Run the recommended thermal cycling protocol, which typically includes an initial denaturation step, followed by a number of cycles of denaturation and annealing/extension.[9]
-
Perform a post-PCR plate read to collect the fluorescence data from the allele-specific probes.
-
-
Data Analysis:
-
Use genotyping analysis software to plot the fluorescence data.
-
The software will automatically cluster the samples into three groups: homozygous for allele 1, homozygous for allele 2, and heterozygous.
-
Review the cluster plots and make genotype calls for each sample.
-
2. Illumina® Infinium™ Microarray Workflow (Abbreviated)
This protocol outlines the major steps in the Illumina Infinium microarray workflow.
-
DNA Quantification and Amplification (Day 1):
-
Fragmentation and Precipitation (Day 2):
-
Hybridization, Staining, and Imaging (Day 3):
-
Dispense the resuspended DNA onto the BeadChip.
-
Hybridize the DNA to the array overnight in a hybridization oven. During this step, the DNA fragments anneal to the allele-specific probes on the beads.[10][11]
-
Wash the BeadChip to remove non-specifically bound DNA.
-
Perform single-base extension and fluorescent staining to label the hybridized DNA.
-
Scan the BeadChip using an Illumina iScan or other compatible scanner to acquire images of the bead intensities.[11]
-
-
Data Analysis:
-
Use Illumina's GenomeStudio software to process the raw image data.
-
The software normalizes the intensity data and performs automated genotype calling based on the clustering of signal intensities for each SNP.
-
Review the genotype calls and perform quality control checks.
-
3. Genotyping-by-Sequencing (GBS) Protocol (Abbreviated)
This protocol provides a simplified overview of the GBS library preparation process.
-
DNA Digestion and Ligation:
-
Digest genomic DNA with one or more restriction enzymes. The choice of enzyme(s) determines the degree of genome complexity reduction.
-
Ligate barcoded adapters to the resulting DNA fragments. Each sample receives a unique barcode to allow for multiplexing.
-
-
Pooling and PCR Amplification:
-
Pool the adapter-ligated DNA from all samples into a single library.
-
Perform PCR to amplify the library, enriching for the fragments with adapters on both ends.
-
-
Library Cleanup and Sequencing:
-
Purify the PCR product to remove primers and other reaction components.
-
Quantify the final library and assess its quality.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis (Bioinformatics):
-
Demultiplex the sequencing reads based on the barcodes to assign reads to individual samples.
-
Align the reads to a reference genome (if available) or perform de novo alignment.
-
Call SNPs and genotypes based on the aligned reads.
-
Filter the SNP data based on various quality metrics (e.g., read depth, mapping quality).
-
Visualizations
References
- 1. Strategies for processing and quality control of Illumina genotyping arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Algorithm for automatic genotype calling of single nucleotide polymorphisms using the full course of TaqMan real-time data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TaqMan Method for SNP Genotyping | Springer Nature Experiments [experiments.springernature.com]
- 4. High-Throughput Genotyping [illumina.com]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. Premature Termination Codons | Encyclopedia MDPI [encyclopedia.pub]
- 8. TaqMan SNP genotyping protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. illumina.com [illumina.com]
Technical Support Center: TAS2R38 Genotype and PTC Phenotype Correlation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the correlation between the TAS2R38 genotype and the phenylthiocarbamide (PTC) taste phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in correlating TAS2R38 genotype with PTC phenotype?
A1: While the TAS2R38 gene is a major determinant of PTC taste sensitivity, the correlation is not absolute. The primary challenge lies in the fact that TAS2R38 genotype only accounts for approximately 50-80% of the phenotypic variance in PTC detection thresholds.[1] This discordance means that other genetic and environmental factors play a significant role in an individual's perception of bitterness.
Q2: What are the common TAS2R38 haplotypes and their expected PTC taste phenotype?
A2: Three single-nucleotide polymorphisms (SNPs) within the TAS2R38 gene result in amino acid changes that define the two most common haplotypes: PAV (Proline, Alanine, Valine) and AVI (Alanine, Valine, Isoleucine).[2] Individuals with the PAV/PAV genotype are typically "tasters," perceiving PTC as intensely bitter. Those with the AVI/AVI genotype are generally "non-tasters." Heterozygous individuals (PAV/AVI) usually have an intermediate or "taster" phenotype.[3][4][5]
Q3: Besides the common PAV and AVI haplotypes, are there other variants of the TAS2R38 gene?
A3: Yes, several rare haplotypes of TAS2R38 exist, such as AAI, AAV, PVI, and PAI.[3][4] These rare variants can lead to intermediate or varied PTC taste sensitivity, further complicating the direct genotype-phenotype correlation.[3][4]
Q4: What non-genetic factors can influence an individual's PTC taste perception?
A4: Several non-genetic factors can modulate PTC taste perception, leading to discrepancies between genotype and phenotype. These include:
-
Age: Taste sensitivity, including for PTC, can decrease with age.[6]
-
Sex: Some studies suggest that females may have a slightly higher sensitivity to PTC than males.[7]
-
Smoking: Smoking has been shown to affect taste perception and can influence PTC taster status.[8][9]
-
Saliva Composition: Saliva plays a crucial role in taste perception by dissolving tastants and interacting with taste receptors.[10][11][12] Individual variations in salivary proteins and flow rate can alter the perception of PTC.[10][11][12]
Q5: Are there other genes that influence PTC taste perception?
A5: While TAS2R38 is the primary gene, research suggests that other genes may also play a role. For instance, polymorphisms in the gustin gene (CA6), which is involved in taste bud growth, have been proposed to influence PROP (a related bitter compound) sensitivity.[4] The involvement of other bitter taste receptor genes is also an area of ongoing research.[13]
Troubleshooting Guides
Issue 1: Discordance Between Genotype and Phenotype
Symptom: An individual with a "taster" genotype (e.g., PAV/PAV) reports being a "non-taster," or vice versa.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Influence of Other Factors | Consider the impact of age, sex, smoking status, and diet on the subject's phenotype. Document these variables as part of your experimental record. |
| Presence of Rare Haplotypes | Standard genotyping assays may only test for the most common SNPs. Consider sequencing the entire TAS2R38 gene to identify rare haplotypes that might confer an unexpected phenotype.[3] |
| Phenotyping Method Variability | The method used for phenotyping can significantly impact results. Simple taste strips can be subjective. For more accurate results, use a threshold detection method with a serial dilution of PTC solutions.[14][15] |
| Saliva Composition | Individual differences in saliva can affect how PTC interacts with taste receptors. While difficult to control, noting factors that can alter saliva (e.g., time of day, hydration status) may be useful.[10][12] |
| Fungiform Papillae Density | The number of fungiform papillae on the tongue, which house taste buds, can influence taste sensitivity. A higher density is often associated with "supertasters." Consider quantifying papillae density as an additional phenotypic measure.[16][17] |
Issue 2: Inconsistent or Ambiguous Phenotyping Results
Symptom: Subjects report inconsistent taste perceptions during repeated tests, or their responses are ambiguous (e.g., "I taste something, but it's not very bitter").
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Subjective Nature of Taste | Perception of bitterness is subjective. Provide clear instructions and a standardized rating scale (e.g., a 9-point scale from "not at all bitter" to "extremely bitter").[16] |
| Adaptation or Fatigue | Repeatedly tasting PTC can lead to sensory adaptation. Ensure subjects rinse their mouths thoroughly with water between samples and allow for a sufficient waiting period. |
| Incorrect Test Administration | Ensure the PTC solution or paper is applied to the correct area of the tongue where bitter taste receptors are most concentrated (the back of the tongue). |
| Use of Control | Always include a control (e.g., paper strip with no PTC) to ensure the subject can differentiate the taste of the paper from the taste of PTC.[18] |
Issue 3: Genotyping PCR Failure or Ambiguous Results
Symptom: PCR amplification of the TAS2R38 gene fails, or the results of restriction digest analysis are unclear.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor DNA Quality or Quantity | Ensure high-quality genomic DNA is extracted from buccal swabs or saliva. Quantify the DNA concentration and purity before PCR. |
| PCR Inhibition | Contaminants from the DNA extraction process can inhibit PCR. Use a DNA purification kit designed to remove inhibitors. |
| Primer Issues | Verify the primer sequences and concentrations. Optimize the annealing temperature for the specific primers used. |
| Incomplete Restriction Digest | If using RFLP for genotyping, ensure the restriction enzyme is active and the incubation time is sufficient for complete digestion.[19] |
| Nonspecific PCR Products | Optimize PCR conditions (e.g., annealing temperature, MgCl2 concentration) to minimize the amplification of non-target DNA fragments.[20] |
Quantitative Data Summary
Table 1: Correlation of TAS2R38 Genotype with PTC Bitterness Rating
| Genotype (A49P polymorphism) | Mean Bitterness Rating (Scale 1-9) |
| AA (AVI/AVI equivalent) | 2.3 |
| AP (PAV/AVI equivalent) | 4.9 |
| PP (PAV/PAV equivalent) | 5.9 |
Data adapted from a study on a population of young adults. The A49P polymorphism is one of the key SNPs defining the PAV and AVI haplotypes.[21]
Table 2: Frequency of TAS2R38 Haplotypes in Different Populations
| Haplotype | European Americans | African Americans |
| PAV (taster) | ~37-43% | ~48% |
| AVI (non-taster) | ~52-59% | ~32% |
Frequencies can vary between different studies and specific populations.[9]
Experimental Protocols
Protocol 1: PTC Taste Sensitivity Threshold Test (Serial Dilution Method)
This method provides a more quantitative measure of PTC taste sensitivity than single taste strips.
Materials:
-
Phenylthiocarbamide (PTC) powder
-
Distilled water
-
A series of 13 numbered, sealable tubes or vials
-
A control tube with distilled water
-
Disposable cups for each solution and for rinsing
Procedure:
-
Prepare Stock Solution (Solution 1): Dissolve 0.13 g of PTC in 100 mL of distilled water to create a 0.13% solution.
-
Serial Dilution:
-
Place 50 mL of distilled water into tubes 2 through 13.
-
Transfer 50 mL of Solution 1 to tube 2 and mix thoroughly. This is Solution 2.
-
Transfer 50 mL of Solution 2 to tube 3 and mix. This is Solution 3.
-
Continue this serial dilution process down to Solution 13.
-
-
Tasting Procedure:
-
The subject should rinse their mouth with water.
-
Starting with the most dilute solution (Solution 13), the subject takes a small amount into their mouth, swishes it, and then expectorates.
-
The subject reports whether they detect any taste other than water.
-
Continue presenting solutions in increasing concentration until the subject reports a bitter taste. The lowest concentration at which bitterness is detected is their taste threshold.
-
Include the control (distilled water) randomly in the series to ensure the subject is not guessing.
-
Protocol 2: TAS2R38 Genotyping by PCR and Restriction Fragment Length Polymorphism (RFLP)
This protocol describes the genotyping of the SNP at position 145 (C/G), which is a key determinant of the PAV/AVI haplotypes.
Materials:
-
Genomic DNA extracted from buccal cells or saliva
-
PCR primers flanking the SNP at position 145 of the TAS2R38 gene
-
Taq DNA polymerase and dNTPs
-
Restriction enzyme HaeIII (recognizes the GGCC sequence present in the "taster" allele)
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA ladder
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing the subject's genomic DNA, primers, Taq polymerase, and dNTPs.
-
Run the PCR using an appropriate thermal cycling program to amplify the target region of the TAS2R38 gene.
-
-
Restriction Digest:
-
Incubate a portion of the PCR product with the HaeIII restriction enzyme according to the manufacturer's instructions. The "taster" allele (G at position 145) creates a recognition site for HaeIII, while the "non-taster" allele (C at position 145) does not.
-
-
Agarose Gel Electrophoresis:
-
Run the digested and undigested PCR products on an agarose gel alongside a DNA ladder.
-
-
Interpretation of Results:
-
Homozygous non-taster (AVI/AVI): One band corresponding to the undigested PCR product.
-
Homozygous taster (PAV/PAV): Two smaller bands resulting from the complete digestion of the PCR product.
-
Heterozygous taster (PAV/AVI): Three bands: one undigested band and two smaller digested bands.
-
Visualizations
Caption: TAS2R38 signaling pathway for bitter taste perception.
Caption: Experimental workflow for correlating TAS2R38 genotype and PTC phenotype.
Caption: Logical relationship of factors influencing PTC taste phenotype.
References
- 1. Phenome-wide investigation of dietary and health outcomes associated with bitter taste receptor gene TAS2R38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association between Genetic Variation in the TAS2R38 Bitter Taste Receptor and Propylthiouracil Bitter Taste Thresholds among Adults Living in Japan Using the Modified 2AFC Procedure with the Quest Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rare haplotypes of the gene TAS2R38 confer bitter taste sensitivity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Influencing the Phenotypic Characterization of the Oral Marker, PROP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenotype Variations of TAS2R38 Gene and Its Bioecological Significance, American Journal of Environmental Protection, Science Publishing Group [sciencepublishinggroup.com]
- 9. Genetic Variation in the TAS2R38 Bitter Taste Receptor and Smoking Behaviors | PLOS One [journals.plos.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Saliva and Flavor Perception: Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of saliva in the maintenance of taste sensitivity [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ignoucorner.com [ignoucorner.com]
- 15. egyankosh.ac.in [egyankosh.ac.in]
- 16. southernbiological.com [southernbiological.com]
- 17. An automated method to detect and quantify fungiform papillae in the human tongue: Validation and relationship to phenotypical differences in taste perception - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gsoutreach.gs.washington.edu [gsoutreach.gs.washington.edu]
- 19. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 20. edvotek.com [edvotek.com]
- 21. TAS2R38 genotypes and phenylthiocarbamide bitter taste perception in a population of young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PTC Taste Threshold Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy of Phenylthiocarbamide (PTC) taste threshold determination.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind PTC taste threshold determination?
A1: PTC taste threshold determination is based on the genetic variation in the TAS2R38 gene, which codes for a bitter taste receptor on the tongue.[1][2] Individuals with functional receptor variants can detect PTC at low concentrations (tasters), while those with non-functional variants have a much higher detection threshold (non-tasters).[3][4] The experiment aims to find the lowest concentration of PTC that an individual can reliably distinguish from a control substance, typically water.[5]
Q2: What are the common methods for determining the PTC taste threshold?
A2: The most widely used method is the Harris-Kalmus technique, which involves a series of solutions with decreasing concentrations of PTC, typically prepared by serial dilution.[5][6] Other methods include using PTC-impregnated paper strips and suprathreshold intensity ratings, where subjects rate the bitterness of a single, intermediate concentration of PTC.[5][7]
Q3: Why is 6-n-propylthiouracil (PROP) sometimes used instead of PTC?
A3: PROP is often used as a substitute for PTC because it is less toxic and lacks the sulfurous odor associated with PTC.[7] While the two compounds elicit similar taste responses, the distribution of thresholds for PROP is narrower and less bimodal than for PTC, which can make it more challenging to categorize individuals as tasters or non-tasters.[5]
Q4: What is the expected distribution of tasters and non-tasters in a population?
A4: The distribution of PTC tasting ability is bimodal, with a larger proportion of the population being tasters.[3][8][9] The exact frequencies of tasters and non-tasters can vary among different populations.
Q5: How does the TAS2R38 genotype correlate with PTC tasting ability?
A5: The TAS2R38 gene has two common alleles that result in different amino acid combinations: PAV (taster) and AVI (non-taster).[2] Individuals with two copies of the PAV allele (PAV/PAV) generally have the lowest PTC taste thresholds (are most sensitive), heterozygotes (PAV/AVI) have intermediate thresholds, and those with two copies of the AVI allele (AVI/AVI) have the highest thresholds (are least sensitive).[5] However, there can be considerable overlap in the thresholds between these groups, suggesting the influence of other genetic or environmental factors.[5]
Troubleshooting Guide
Issue 1: Inconsistent or ambiguous results for a single subject.
-
Possible Cause: Individual taste sensitivity can fluctuate. Studies have shown that a person's PTC threshold can vary when tested on different days or even at different times within the same day.[5]
-
Troubleshooting Steps:
-
Repeat the test: Conduct multiple trials on different days to establish a more reliable average threshold for the individual.
-
Control for external factors: Ensure the subject has not eaten, drunk (except water), smoked, or chewed gum for at least one hour before the test.[7] These activities can interfere with taste perception.
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Standardize the procedure: Use a consistent methodology for each trial, including the volume of the solution, the time it is held in the mouth, and the rinsing procedure between samples.[7]
-
Issue 2: Discrepancy between results from PTC paper and solution-based threshold tests.
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Possible Cause: PTC paper and solution-based tests can classify the same individual differently.[5] This may be due to differences in the concentration of PTC delivered to the taste receptors and the way saliva interacts with the two forms.
-
Troubleshooting Steps:
-
Use a standardized solution-based method: For greater accuracy and reproducibility, the Harris-Kalmus method with serial dilutions is recommended over PTC paper.[5][6]
-
If using PTC paper, consider its limitations: Be aware that PTC paper is a less precise method and may not provide a clear distinction between tasters and non-tasters.[5]
-
Issue 3: Difficulty in categorizing subjects into distinct taster and non-taster groups.
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Possible Cause: While the distribution of PTC taste thresholds is bimodal, there are individuals with intermediate sensitivity.[5] This can be due to genetic factors other than the TAS2R38 gene, or environmental influences.[3][5]
-
Troubleshooting Steps:
-
Analyze the distribution of thresholds: Plot a frequency distribution of the taste thresholds for your study population. This will help visualize the antimode (the point of lowest frequency between the two peaks) which can be used as a cutoff to distinguish between tasters and non-tasters.
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Consider genetic testing: For definitive classification, genotyping the TAS2R38 gene can provide more precise information about an individual's predisposition to taste PTC.[7]
-
Issue 4: A subject reports a taste other than bitter (e.g., sweet).
-
Possible Cause: This is a rare phenomenon but has been reported in some families and may be due to a specific mutation in the PTC taste receptor gene.[3]
-
Troubleshooting Steps:
-
Record the observation: Document the reported taste sensation as it may be a valid, albeit unusual, phenotype.
-
Repeat the test: Confirm the observation with a second trial.
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Consider further investigation: If this observation is critical to the research, genetic analysis of the individual's TAS2R38 gene may be warranted.
-
Data Presentation
Table 1: Harris-Kalmus Serial Dilution Concentrations
This table provides the standard concentrations used in the Harris-Kalmus method, starting with a 0.13% stock solution.
| Solution Number | PTC Concentration (%) | PTC Concentration (mg/L) |
| 14 (Stock) | 0.13 | 1300 |
| 13 | 0.065 | 650 |
| 12 | 0.0325 | 325 |
| 11 | 0.01625 | 162.5 |
| 10 | 0.008125 | 81.25 |
| 9 | 0.0040625 | 40.63 |
| 8 | 0.00203125 | 20.31 |
| 7 | 0.001015625 | 10.16 |
| 6 | 0.0005078125 | 5.08 |
| 5 | 0.00025390625 | 2.54 |
| 4 | 0.000126953125 | 1.27 |
| 3 | 0.0000634765625 | 0.63 |
| 2 | 0.00003173828125 | 0.32 |
| 1 | 0.000015869140625 | 0.16 |
Table 2: Example PTC Taste Threshold Distribution
This table shows a hypothetical distribution of taste thresholds in a study population, illustrating the bimodal nature of PTC taste sensitivity.
| Threshold (Solution Number) | Number of Individuals |
| 1-2 | 5 |
| 3-4 | 15 |
| 5-6 | 10 |
| 7-8 | 40 |
| 9-10 | 25 |
| 11-12 | 5 |
| >12 (Non-tasters) | 20 |
Experimental Protocols
Harris-Kalmus Method for PTC Taste Threshold Determination
This protocol is adapted from the widely used method developed by Harris and Kalmus.[5][6]
Materials:
-
Phenylthiocarbamide (PTC) powder
-
Distilled water
-
1000 ml volumetric flask
-
14 labeled bottles or beakers (for serial dilutions)
-
50 ml graduated cylinder
-
Disposable cups for subjects
-
Control solution (distilled water)
Procedure:
Part 1: Preparation of PTC Solutions
-
Prepare the stock solution (Solution 14): Dissolve 1.3 grams of PTC in 1 liter of distilled water to create a 0.13% solution.
-
Perform serial dilutions:
-
To prepare Solution 13, take 50 ml of Solution 14 and add 50 ml of distilled water.
-
To prepare Solution 12, take 50 ml of Solution 13 and add 50 ml of distilled water.
-
Continue this process until you have prepared all 14 solutions, with Solution 1 being the most dilute.
-
Part 2: Determination of Approximate Threshold
-
Instruct the subject: Ask the subject to rinse their mouth with water before starting. Inform them that they will be tasting a series of solutions, some of which may have a bitter taste.
-
Present the solutions in ascending order of concentration: Start with the most dilute solution (Solution 1). Give the subject a small amount (e.g., 5 ml) and ask if they can detect any taste other than water.
-
Continue with increasing concentrations: If no taste is detected, proceed to the next solution in the series (Solution 2, then 3, and so on). The approximate threshold is the first concentration at which the subject reports a definite taste.
Part 3: Confirmation of Threshold
-
Prepare a set of eight cups: Four cups should contain the solution corresponding to the approximate threshold determined in Part 2, and four cups should contain the control (distilled water).
-
Randomize the presentation: Arrange the eight cups in a random order.
-
Instruct the subject: Tell the subject that four of the cups contain the solution they tasted earlier and four contain plain water. Ask them to taste each sample and separate the cups into two groups of four.
-
Determine the final threshold:
-
If the subject correctly separates the cups, the concentration of that solution is their taste threshold.
-
If the subject makes a mistake, repeat the process with the next higher concentration of PTC until they can correctly distinguish the solutions from water.
-
Visualizations
Caption: PTC taste signaling pathway.
References
- 1. PTC tasting - Wikipedia [en.wikipedia.org]
- 2. TAS2R38 taste 2 receptor member 38 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The genetics of phenylthiocarbamide perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myths of Human Genetics: PTC tasting [udel.edu]
- 6. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliability of Threshold and Suprathreshold Methods for Taste Phenotyping: Characterization with PROP and Sodium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments investigating age-related changes in Phenylthiocarbamide (PTC) taste sensitivity.
Troubleshooting Guides
This section addresses specific issues that may arise during PTC taste sensitivity experiments, particularly those involving age as a variable.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in taste thresholds within the same age cohort. | 1. Genetic variation in the TAS2R38 gene (taster vs. non-taster haplotypes).[1] 2. Undisclosed smoking habits, which can impair taste sensitivity.[2] 3. Consumption of food, beverages (especially coffee/tea), or medication prior to testing.[1] 4. Poor oral health or use of dentures. | 1. Genotype subjects for TAS2R38 to correlate phenotype with genotype. 2. Implement a strict pre-testing protocol that includes abstaining from smoking, eating, and drinking (except water) for at least one hour before the experiment.[1] 3. Screen participants for medications known to affect taste. 4. Document and consider oral health status as a covariate in data analysis. |
| Inconsistent results upon retesting the same individual. | 1. Gustatory adaptation (sensory fatigue) from repeated tasting. 2. Changes in an individual's health, medication, or oral hygiene between sessions. 3. Instability of PTC solutions over time. | 1. Ensure adequate rinse and wait times between tasting different concentrations. 2. Re-screen participants for any changes in health or medication status before each session. 3. Prepare fresh PTC solutions for each day of testing. Store stock solutions in a cool, dark place. |
| No clear bimodal distribution of tasters and non-tasters in the study population. | 1. The presence of intermediate or "weak tasters." 2. The chosen threshold method is not sensitive enough to distinguish between groups. 3. The age range of the cohort may obscure the distribution due to a general decline in sensitivity. | 1. Utilize a rating scale for the perceived intensity of a suprathreshold PTC concentration in addition to threshold determination. 2. Ensure the Harris-Kalmus method or a similar validated threshold test is performed correctly. 3. Analyze data for different age brackets separately to identify age-specific distributions. |
| Difficulty in determining the exact taste threshold for a subject. | 1. Subject uncertainty or guessing. 2. Inadequate instructions provided to the subject. | 1. Employ a forced-choice method (e.g., presenting the PTC solution alongside water and asking the subject to identify the one with a taste). 2. Provide clear and standardized instructions to all participants before the test. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying molecular mechanism of PTC taste perception and how does it relate to age?
A1: PTC is detected by the TAS2R38 bitter taste receptor, a G protein-coupled receptor (GPCR) expressed in taste receptor cells on the tongue.[1] The ability to taste PTC is largely determined by genetic polymorphisms in the TAS2R38 gene, leading to different protein variants. The "taster" haplotype (PAV) and the "non-taster" haplotype (AVI) are the most common.[1] When PTC binds to the taster variant of the TAS2R38 receptor, it activates a signaling cascade involving the G protein gustducin, which in turn stimulates phospholipase C-beta 2 (PLC-β2). This leads to the opening of the TRPM5 ion channel, cellular depolarization, and the transmission of a nerve impulse to the brain, perceived as a bitter taste. With increasing age, there is a general decline in the number of taste buds and the density of taste receptors, which can lead to a higher taste threshold for PTC.[3]
Q2: What are the best practices for preparing and storing PTC solutions for taste sensitivity experiments?
A2: For the widely used Harris-Kalmus method, a stock solution is typically prepared by dissolving 1.3 grams of PTC in 1 liter of boiled tap or distilled water.[1] A series of 13 subsequent solutions are made by serial dilution, with each solution being half the concentration of the previous one. It is recommended to use boiled water to ensure sterility and consistency.[1] Solutions should be stored in clean, well-sealed bottles at room temperature and away from direct sunlight. To ensure accuracy, it is best practice to prepare fresh solutions for each testing day.
Q3: Are there any safety concerns with using PTC in human subjects?
A3: While PTC can be toxic in large doses, the concentrations used in taste sensitivity testing are extremely low and are not considered harmful.[4] Standard protocols, such as the Harris-Kalmus method, recommend that subjects spit out the solutions after tasting to minimize ingestion. The amount of PTC in commercially available taste test strips is also well below any toxic threshold.
Q4: How significant is the effect of age on PTC taste sensitivity compared to genetic factors?
A4: Genetic factors, specifically the polymorphisms in the TAS2R38 gene, are the primary determinant of whether an individual is a "taster" or "non-taster" of PTC.[5] However, age is a significant factor that modulates taste sensitivity. The ability to taste PTC is often heightened in children and gradually declines with age.[5] This decline is characterized by an increase in the taste threshold, meaning older individuals often require a higher concentration of PTC to detect a bitter taste. While an individual's genetic predisposition as a taster or non-taster remains, the perceived intensity of the bitterness may decrease with age.
Q5: Can medications or health conditions interfere with PTC taste sensitivity experiments?
A5: Yes, numerous medications can alter taste perception (dysgeusia) and should be considered as a confounding variable. These include certain antibiotics, antihypertensives, and chemotherapeutic agents. Health conditions such as upper respiratory infections, head injuries, and endocrine disorders can also impact taste sensitivity.[1][6] It is crucial to obtain a thorough medical history from participants and consider these factors during data analysis and interpretation.
Data Presentation
Table 1: Representative PTC Taste Thresholds by Age Group
| Age Group (Years) | Mean PTC Threshold Solution # (Harris-Kalmus Scale 1-14)* | Predominant Taster Status |
| 20-29 | 8.5 | Taster |
| 30-39 | 7.9 | Taster |
| 40-49 | 7.2 | Taster |
| 50-59 | 6.5 | Taster (approaching intermediate) |
| 60-69 | 5.8 | Intermediate Taster |
| 70+ | 4.9 | Weak Taster / Non-taster |
*Higher solution numbers indicate a lower concentration of PTC is detectable (higher sensitivity).This data is synthesized from multiple sources indicating a decline in taste sensitivity with age and is for illustrative purposes.
Experimental Protocols
Harris-Kalmus Method for PTC Taste Threshold Determination
This method is a widely used protocol for quantifying an individual's sensitivity to the bitter taste of PTC.
1. Solution Preparation:
-
Stock Solution (Solution #1): Dissolve 1.3g of Phenylthiocarbamide (PTC) in 1 liter of boiled and cooled distilled water. This creates a 0.13% solution.
-
Serial Dilutions: Create a series of 13 additional solutions by serial dilution. For each subsequent solution, take 50ml of the preceding solution and dilute it with 50ml of boiled, cooled distilled water. This results in a two-fold dilution at each step. Label the solutions 1 (most concentrated) to 14 (most dilute). A 15th sample of only boiled, cooled distilled water should be used as a control.
2. Subject Preparation:
-
Instruct the subject to refrain from eating, drinking (except water), and smoking for at least one hour prior to the test.
-
The subject should rinse their mouth with water before beginning the test.
3. Testing Procedure:
-
Ascending Concentration Series: Begin by presenting the subject with the most dilute solution (#14). Ask them to take a small amount in their mouth, swish it around, and report if they detect any taste other than water.
-
If no taste is detected, have the subject rinse with water and wait 30-60 seconds before presenting the next higher concentration (solution #13).
-
Continue this process of ascending concentration until the subject reports a definite taste (usually bitter). This is their approximate threshold.
-
Forced-Choice Confirmation: To confirm the threshold, present the subject with a set of 8 cups: 4 containing the solution at their reported threshold concentration and 4 containing water. The subject, who is blinded to the contents, must then separate the cups into two groups of four based on taste.
-
If the subject correctly separates the cups, the test is repeated with the next lower concentration. The lowest concentration at which the subject can correctly separate the cups is recorded as their taste threshold.
-
If the subject cannot correctly separate the cups, the test is repeated with the next higher concentration until they can do so successfully.
Visualizations
Caption: PTC taste signaling pathway.
Caption: Harris-Kalmus experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. "PTC Taste Threshold Distributions and Age in Mennonite Populations " by T A. Koertvelyessy, M H. Crawford et al. [digitalcommons.wayne.edu]
- 3. The Retiring Nature of Taste Perception – Kerry Health And Nutrition Institute [khni.kerry.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Endocrinology of Taste with Aging - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling PTC taste strips
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for the proper storage and handling of Phenylthiocarbamide (PTC) taste strips.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store PTC taste strips to ensure their stability and reliability?
A1: PTC taste strips should be stored in a cool, dry, and dark environment to maintain their integrity. Always keep the strips in their original, sealed packaging and reseal the container tightly after each use. For optimal preservation, it is recommended to use airtight containers and consider the use of desiccant packs to control humidity.
Q2: What are the ideal environmental conditions for storing PTC taste strips?
A2: While specific manufacturer guidelines should always be followed, general best practices for test strip storage suggest maintaining a climate-controlled area with temperatures between 68°F (20°C) and 77°F (25°C) and a relative humidity below 50%.[1] Exposure to high temperatures can accelerate the degradation of the chemical reagents, while excessive humidity can lead to the absorption of moisture, both of which can compromise the accuracy of the test.[1] Direct sunlight and UV light should also be avoided as they can break down the reagents.[1]
Q3: What is the expected shelf life of PTC taste strips?
A3: The typical shelf life for PTC taste strips is approximately two years.[2] However, it is crucial to check the expiration date provided by the manufacturer on the product packaging and discard any expired strips. One manufacturer notes that the date on their label is the production date, not an expiry date, so it is important to clarify this with your supplier.[3]
Q4: Is it safe to use PTC taste strips in a laboratory setting?
A4: Yes, PTC taste test papers are considered safe for use in experimental settings. The amount of Phenylthiocarbamide on each strip is minimal, typically around 20 micrograms, which is a negligible and harmless amount.[2][4] The toxicity of PTC would only be a concern at concentrations millions of times greater than what is found on a single taste strip.[2][4]
Q5: How should PTC taste strips be handled during an experiment to prevent contamination?
A5: To prevent contamination, it is recommended to use clean, sterile forceps or tweezers to remove the taste strips from their container.[3][5] Avoid touching the strips with bare hands. Participants in the study should have clean hands if they are to handle the strips themselves.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results within a study population. | 1. Population Stratification: The genetic frequency of PTC tasters can vary significantly across different ethnic groups. For example, tasting alleles are more prevalent in people of African descent.[6] 2. Random Chance/Sampling Bias: Small sample sizes may not reflect the expected 70% taster to 30% non-taster ratio.[6] 3. Environmental Factors: A participant's diet, whether they have a dry mouth, or recent consumption of food or drink can influence taste perception.[7] | 1. Consider the genetic background of your study population when analyzing results. 2. Increase the sample size to obtain a more statistically representative result. 3. Advise participants to avoid eating, drinking (except water), or smoking for at least one hour before the test.[5] Ensure participants are well-hydrated. |
| A high number of participants report no taste from the PTC strips. | 1. Faulty Test Strips: The strips may be expired, improperly stored, or from a defective manufacturing batch. 2. Improper Handling: Contamination of the strips could have occurred. | 1. Verify the expiration date of the strips.[1] 2. Test the strips on individuals known to be "tasters" as a quality control measure. 3. Always use a control strip (untreated paper) to establish a baseline for "no taste."[6][8] 4. Review handling procedures to ensure sterile techniques are being used.[3][5] |
| Difficulty in classifying individuals as "tasters" or "non-tasters." | Subjective Nature of Taste: Taste perception is subjective and can vary in intensity. Some individuals may be "weak tasters."[9] The ability to taste PTC is not an all-or-nothing trait.[9] | 1. Use a rating scale (e.g., from "no taste" to "extremely bitter") to capture the range of taste experiences.[8][10] 2. For more definitive results, consider genetic testing to identify the specific alleles of the TAS2R38 gene.[9] |
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 68°F - 77°F (20°C - 25°C)[1] | Prevents premature degradation of the chemical reagent.[1] |
| Relative Humidity | Below 50%[1] | Avoids moisture absorption which can affect reactivity.[1] |
| Light Exposure | Store in the dark[1] | Prevents degradation of reagents by UV light.[1] |
| Container | Original, airtight container[1] | Protects from environmental factors. |
| Shelf Life | ~2 years (confirm with manufacturer)[2] | Ensures efficacy of the strips. |
Experimental Protocols
Standard PTC Taste Test Protocol
-
Participant Preparation: Instruct participants to refrain from eating, drinking (except for water), or smoking for at least one hour prior to the test.[5]
-
Handling: Using clean forceps, remove one control strip from the vial.[5]
-
Control Test: Ask the participant to place the control strip on their tongue to establish a baseline of what untreated paper tastes like.[5][6]
-
Palate Cleansing: Have the participant rinse their mouth with water.[5]
-
PTC Test: Using clean forceps, remove one PTC taste strip from the vial.
-
Application: Instruct the participant to place the PTC strip on their tongue.[5] They may close their mouth and move their tongue back and forth.[5]
-
Data Recording: Ask the participant to describe the taste. Record their response, which can range from tasteless to mildly bitter to intensely bitter.[2][8]
-
Disposal: Dispose of the used strips properly.
Mandatory Visualizations
References
- 1. Test Strip Storage Guidelines: Ensuring Accuracy in Your Lab [pfstar.com]
- 2. preclaboratories.com [preclaboratories.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Myths of Human Genetics: PTC tasting [udel.edu]
- 5. smelltest.eu [smelltest.eu]
- 6. ashg.org [ashg.org]
- 7. youtube.com [youtube.com]
- 8. preclaboratories.com [preclaboratories.com]
- 9. sequencing.com [sequencing.com]
- 10. southernbiological.com [southernbiological.com]
Validation & Comparative
Validating the Association of TAS2R38 with PTC Tasting Ability: A Comparative Guide
The ability to taste the bitter compound phenylthiocarbamide (PTC) is a well-documented genetic trait that varies among human populations. This variation is primarily attributed to polymorphisms within the TAS2R38 gene, which encodes a bitter taste receptor. This guide provides a comprehensive comparison of the genetic basis of PTC tasting, methodologies for its assessment, and the underlying molecular mechanisms for researchers, scientists, and drug development professionals.
Genetic Basis of PTC Tasting: TAS2R38 Haplotypes
The TAS2R38 gene, located on chromosome 7, harbors several single nucleotide polymorphisms (SNPs) that result in different haplotypes.[1][2] The two most common haplotypes are PAV and AVI, named for the amino acid variants at positions 49 (Proline/Alanine), 262 (Alanine/Valine), and 296 (Valine/Isoleucine).[1][3][4] These haplotypes are strongly correlated with an individual's ability to taste PTC.[1][5]
-
PAV (taster): Individuals with at least one copy of the PAV haplotype are generally able to taste PTC as bitter.[1][6]
-
AVI (non-taster): Individuals homozygous for the AVI haplotype are typically unable to taste PTC or perceive it as very weak.[1][6]
The combination of these haplotypes determines an individual's diplotype and corresponding PTC tasting phenotype. While the PAV and AVI haplotypes account for a significant portion of the variation in PTC tasting ability, other less common haplotypes (such as AAI, AAV, and PVI) also exist and can contribute to intermediate taste sensitivities.[7][8]
| Diplotype | Phenotype | Description |
| PAV/PAV | Taster (high sensitivity) | Homozygous for the taster allele; perceives PTC as intensely bitter.[1][6] |
| PAV/AVI | Taster (intermediate sensitivity) | Heterozygous; perceives PTC as bitter, but often less intense than PAV/PAV individuals.[1][5] |
| AVI/AVI | Non-taster | Homozygous for the non-taster allele; perceives PTC as tasteless or very weakly bitter.[1][6] |
Quantitative Data: PTC Taste Thresholds by Genotype
The sensitivity to PTC can be quantified by determining the taste threshold, which is the lowest concentration at which an individual can reliably detect the bitter taste. Studies have consistently shown a strong correlation between TAS2R38 diplotype and PTC taste thresholds.
| TAS2R38 Diplotype | Mean PTC Bitterness Rating (Scale 1-9) | PROP Taste Threshold (mM) |
| PAV/PAV | 5.9 | Low (high sensitivity)[9] |
| PAV/AVI | 4.9 | Intermediate[9] |
| AVI/AVI | 2.3 | High (low sensitivity)[9] |
| Note: Data is compiled from multiple sources and may show slight variations between studies.[8][9] 6-n-propylthiouracil (PROP) is a related compound also used to assess bitter taste perception.[1] |
Experimental Protocols
Phenotyping: PTC Taste Sensitivity Assessment
A common and reliable method for determining PTC taste sensitivity is the Harris-Kalmus threshold method.[10]
Objective: To determine the lowest concentration of PTC that can be detected by an individual.
Materials:
-
A series of 13 PTC solutions, starting from a stock solution (Solution 1: 0.13% PTC) and serially diluted by half with boiled tap water.[11]
-
Control solution (boiled tap water).
-
Small cups or beakers.
Procedure:
-
Prepare a series of 13 PTC solutions by serial dilution from a 0.13% stock solution.
-
Present the subject with eight tumblers, four containing a specific PTC dilution and four containing water, arranged randomly.
-
Instruct the subject to taste the contents of each tumbler and separate them into two groups: those that taste bitter and those that do not.
-
Start with the most dilute solution and proceed to higher concentrations.
-
The threshold is the lowest concentration at which the subject can correctly separate the PTC solutions from the water.
-
Individuals who cannot taste the highest concentration are classified as non-tasters.
A simpler, qualitative method involves the use of PTC taste strips, where subjects report the perceived bitterness of the strip compared to a control strip.[8][12]
Genotyping: TAS2R38 Haplotype Analysis
Determining the TAS2R38 genotype is typically achieved through standard molecular biology techniques.
Objective: To identify the specific alleles (PAV, AVI, etc.) of the TAS2R38 gene present in an individual.
Materials:
-
Buccal swabs or saliva collection kits for DNA isolation.
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit).[13]
-
PCR reagents (Taq polymerase, dNTPs, primers).
-
Restriction enzyme (e.g., HaeIII for RFLP).[11]
-
Gel electrophoresis equipment.
-
Sanger sequencing reagents and access to a sequencer (for confirmation).[13]
Procedure:
-
DNA Isolation: Extract genomic DNA from buccal cells or saliva using a commercial kit.[13]
-
PCR Amplification: Amplify the region of the TAS2R38 gene containing the relevant SNPs using specific primers.[14]
-
Genotyping Method:
-
Restriction Fragment Length Polymorphism (RFLP): This method utilizes a restriction enzyme that recognizes and cuts the DNA at a specific SNP site, allowing for differentiation of alleles based on the resulting fragment sizes after gel electrophoresis.[6][11] For example, the HaeIII enzyme can be used to distinguish the C/G SNP at position 145.[11]
-
Sanger Sequencing: The amplified PCR product is sequenced to directly determine the nucleotide at each SNP position, providing a definitive genotype.[13]
-
Allelic Discrimination Assays (e.g., TaqMan): These are real-time PCR-based methods that use fluorescently labeled probes to differentiate between alleles.[8]
-
Signaling Pathway and Experimental Workflow
The TAS2R38 receptor is a G-protein coupled receptor (GPCR) that initiates a signaling cascade upon binding to a bitter ligand like PTC.[1][4][15]
References
- 1. TAS2R38 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. healthcoach.clinic [healthcoach.clinic]
- 4. TAS2R38 taste 2 receptor member 38 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a molecular method for the rapid screening and identification of the three functionally relevant polymorphisms in the human TAS2R38 receptor gene in studies of sensitivity to the bitter taste of PROP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Variation in the TAS2R38 Bitter Taste Receptor and Smoking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Association between Genetic Variation in the TAS2R38 Bitter Taste Receptor and Propylthiouracil Bitter Taste Thresholds among Adults Living in Japan Using the Modified 2AFC Procedure with the Quest Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myths of Human Genetics: PTC tasting [udel.edu]
- 11. PTC tasting - Wikipedia [en.wikipedia.org]
- 12. smelltest.eu [smelltest.eu]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. bento.bio [bento.bio]
- 15. genecards.org [genecards.org]
Phenylthiourea (PTC) vs. 6-n-propylthiouracil (PROP): A Comparative Guide for Taste Studies
For researchers, scientists, and drug development professionals, the selection of a bitter taste probe is a critical step in taste perception studies. Phenylthiourea (PTC) and 6-n-propylthiouracil (PROP) are two of the most common compounds used for this purpose, both activating the TAS2R38 bitter taste receptor. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate compound for your research needs.
The ability to taste PTC and PROP is a classic Mendelian trait, with individuals classified as "tasters" or "non-tasters" based on their sensitivity. This variation is primarily linked to polymorphisms in the TAS2R38 gene. While both compounds are effective in phenotyping individuals, there are key differences in their properties and historical usage that are important to consider.
Quantitative Data Summary
The following tables provide a structured comparison of the key quantitative parameters for PTC and PROP.
Table 1: Physicochemical and Toxicological Properties
| Property | This compound (PTC) | 6-n-propylthiouracil (PROP) | Source(s) |
| Molar Mass | 152.22 g/mol | 170.23 g/mol | N/A |
| Solubility in Water (Cold) | ~2.5 g/L (1 part in 400) | ~1.1 g/L (1.1 mg/ml) at 20°C | [1][2][3] |
| Solubility in Water (Boiling) | ~58.8 g/L (1 part in 17) | ~10 g/L (10 mg/ml) | [1][2][3] |
| Oral LD50 (Rat) | 3 mg/kg | Not readily available, but widely reported as significantly less toxic than PTC. | [4][5] |
| Odor | Can have a sulfurous odor | Odorless | [6] |
Table 2: Typical Concentration Ranges in Taste Studies
| Study Type | This compound (PTC) | 6-n-propylthiouracil (PROP) | Source(s) |
| Threshold Detection (Solutions) | Serial dilutions starting from ~0.13% (1.3 g/L or ~8.5 mM) | Serial dilutions, with suprathreshold screening often using 0.032, 0.32, and 3.2 mM solutions | [7][8][9] |
| Suprathreshold Intensity Rating | Not as commonly used as PROP | Typically 0.032, 0.32, and 3.2 mM | [8][9] |
| Impregnated Paper Strips | Concentration can be less consistent | Concentration can be less consistent | N/A |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison across studies.
Threshold Detection: The Harris-Kalmus Method (for PTC)
This classic method is used to determine an individual's taste threshold for PTC.
Materials:
-
This compound (PTC) powder
-
Distilled water
-
A series of 14 numbered, sealable containers
-
Graduated cylinders and pipettes for serial dilution
-
Beakers
-
Disposable cups for subjects
Procedure:
-
Prepare Stock Solution (Solution 14): Dissolve 1.3 grams of PTC in 1 liter of distilled water to create a 0.13% solution.
-
Serial Dilution:
-
To prepare Solution 13, take 50 ml of Solution 14 and add 50 ml of distilled water.
-
To prepare Solution 12, take 50 ml of Solution 13 and add 50 ml of distilled water.
-
Continue this two-fold serial dilution until Solution 1 is prepared. Solution 1 will be the most dilute.
-
-
Subject Testing:
-
The subject should rinse their mouth with water before starting.
-
Present the solutions in ascending order of concentration (starting with Solution 1).
-
For each solution, the subject sips a small amount, swishes it in their mouth, and then spits it out.
-
The subject is asked to indicate whether they can taste anything other than water.
-
The threshold is the first concentration at which the subject reliably reports a taste.
-
To confirm the threshold, a triangle test can be performed at the identified concentration, where the subject must distinguish the PTC solution from two samples of water.
-
Suprathreshold Intensity Rating: The Three-Solution Test (for PROP)
This method is commonly used to classify individuals as non-tasters, medium tasters, and supertasters based on the perceived intensity of PROP solutions.
Materials:
-
6-n-propylthiouracil (PROP) powder
-
Sodium Chloride (NaCl)
-
Distilled water
-
Solutions of PROP at three concentrations: 0.032 mM, 0.32 mM, and 3.2 mM.
-
Solutions of NaCl at three concentrations for context and scale anchoring: 0.01 M, 0.1 M, and 1.0 M.
-
Disposable cups for subjects
-
A Labeled Magnitude Scale (LMS) or a similar visual analog scale for rating taste intensity.
Procedure:
-
Subject Instruction: Familiarize the subject with the LMS, explaining the anchors (e.g., "no sensation" at the bottom and "strongest imaginable sensation" at the top).
-
Presentation of Solutions:
-
The subject should rinse their mouth with water before each sample.
-
Present the PROP and NaCl solutions in a randomized order.
-
The subject sips a small amount of each solution, holds it in their mouth for a few seconds, and then spits it out.
-
-
Rating: After each solution, the subject rates the perceived bitterness (for PROP) or saltiness (for NaCl) on the LMS.
-
Classification:
-
Non-tasters: Individuals who rate the highest concentration of PROP as having little to no bitter taste.
-
Medium tasters: Individuals who perceive a moderately bitter taste from the PROP solutions.
-
Supertasters: Individuals who rate the PROP solutions, particularly the higher concentrations, as intensely bitter. The comparison to the salt solutions can help calibrate their ratings.
-
Mandatory Visualizations
Signaling Pathway
The perception of both PTC and PROP is initiated by their binding to the TAS2R38 receptor, a G-protein-coupled receptor (GPCR). This binding triggers a downstream signaling cascade.
Caption: TAS2R38 signaling pathway for bitter taste perception.
Experimental Workflow
A typical workflow for a taste sensitivity study involves several key stages, from subject recruitment to data analysis.
Caption: General experimental workflow for taste sensitivity studies.
Logical Relationship: Genotype to Phenotype
The ability to taste PTC and PROP is a direct consequence of an individual's genotype at the TAS2R38 locus.
Caption: Relationship between TAS2R38 genotype and taste phenotype.
Conclusion and Recommendations
Both PTC and PROP are effective agonists for the TAS2R38 receptor and can be used to assess bitter taste perception. However, due to its lower toxicity and lack of a sulfurous odor, PROP is the recommended compound for most taste studies in humans .[6] The use of PROP has become the standard in modern taste research.
For historical continuity or specific comparative studies, PTC may still be relevant. When using either compound, it is crucial to employ standardized, well-documented protocols to ensure the reliability and comparability of the results. The choice between threshold detection and suprathreshold intensity rating will depend on the specific research question. Threshold methods are excellent for determining basic sensitivity, while suprathreshold methods provide a more nuanced understanding of the perceived intensity of the bitter taste and are necessary for identifying supertasters.
References
- 1. This compound | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 3. chembk.com [chembk.com]
- 4. resources.finalsite.net [resources.finalsite.net]
- 5. Phenylthiocarbamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Genetic taste sensitivity to 6-n-propylthiouracil influences food preference and reported intake in preschool children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 9. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Bitter Taste: A Researcher's Guide to Phenylthiourea Alternatives
For decades, phenylthiourea (PTC) has been a cornerstone in the study of bitter taste genetics, offering a tangible link between genotype and phenotype. However, concerns regarding its safety and the availability of more refined research tools have prompted the scientific community to explore and adopt alternatives. This guide provides a comprehensive comparison of viable alternatives to PTC for researchers, scientists, and drug development professionals, complete with experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of bitter taste perception.
The primary alternatives to PTC include 6-n-propylthiouracil (PROP), a compound chemically similar to PTC but with a lower toxicity profile, and other bitter compounds like quinine (B1679958) and caffeine (B1668208), which engage different bitter taste receptors. The choice of compound can significantly influence the scope and specificity of a genetic study, as they are associated with different genes and signaling pathways.
Comparative Analysis of Bitter Taste Compounds
The following tables summarize the key characteristics, genetic associations, and safety profiles of PTC and its principal alternatives.
Table 1: General and Genetic Properties of Bitter Taste Compounds
| Feature | This compound (PTC) | 6-n-propylthiouracil (PROP) | Quinine | Caffeine |
| Primary Associated Gene | TAS2R38 | TAS2R38 | TAS2R gene cluster (e.g., TAS2R19, TAS2R31)[1][2] | TAS2R genes (e.g., TAS2R7, TAS2R10, TAS2R14, TAS2R43, TAS2R46)[3] |
| Common Haplotypes/Alleles | PAV (taster), AVI (non-taster)[4] | PAV (taster), AVI (non-taster)[4] | Various SNPs in the TAS2R cluster | Various SNPs in associated TAS2R genes |
| Taster Frequency (approx.) | ~70% of U.S. population are tasters[5] | ~70% of U.S. population are tasters[5] | Higher frequency of tasters than for PTC/PROP[2][6] | Widely perceived as bitter, but with genetic variation in sensitivity |
| Primary Use in Research | Historical standard for bitter taste genetics | Current standard, replacement for PTC[5] | Study of broader bitter taste perception | Study of common dietary bitter compound perception |
Table 2: Taste Sensitivity Thresholds
| Compound | Taster Phenotype | Reported Threshold Concentrations |
| PTC | Tasters | Varies widely, often reported in series of solutions |
| Non-tasters | High concentrations or tasteless | |
| PROP | Supertasters | Ratings of >51 ("very strong") on a Labeled Magnitude Scale (LMS) for a 0.32 mmol/l solution[7] |
| Medium Tasters | Ratings between 15.5 and 51 on LMS for a 0.32 mmol/l solution[7] | |
| Non-tasters | Ratings of <15.5 ("moderate") on LMS for a 0.32 mmol/l solution[7] | |
| Quinine | Tasters | Thresholds can be determined using solutions (e.g., starting at 0.0000018 M) or taste strips (e.g., 0.0004 g/ml)[8][9] |
| Caffeine | Tasters | Thresholds can be determined using solutions, with sensitivity influenced by genetics and intake[10] |
Table 3: Safety Profile
| Compound | LD50 (Oral, Rat) | Safety Considerations |
| PTC | 3 mg/kg | Considered toxic; use in human studies is now limited.[11] |
| PROP | Not readily available, but considered less toxic than PTC[5] | Preferred over PTC for human studies due to lower toxicity.[5] |
| Quinine | 180 mg/kg | Generally recognized as safe in small amounts (e.g., in tonic water) but can be toxic at high doses. |
| Caffeine | 192 mg/kg | Widely consumed, but high doses can be toxic. |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible research in taste genetics. Below are standardized protocols for preparing and using taste solutions and strips.
Protocol 1: Preparation of Taste Solutions
Objective: To prepare a series of solutions of a bitter compound for determining taste thresholds.
Materials:
-
Bitter compound (PROP, quinine hydrochloride, or caffeine)
-
Distilled water
-
Glassware (beakers, graduated cylinders, volumetric flasks)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of the bitter compound. For example, to make a 3.2 mmol/L PROP solution, weigh out the appropriate mass of PROP.
-
Dissolve the compound in a known volume of distilled water in a volumetric flask to create a stock solution of the highest desired concentration. Use a magnetic stirrer to ensure complete dissolution.
-
-
Serial Dilutions:
-
Perform serial dilutions from the stock solution to create a range of concentrations. For example, to create a 10-fold dilution series, take 10 mL of the stock solution and add it to 90 mL of distilled water in a new volumetric flask.[1]
-
Repeat this process to obtain the desired number of concentrations. It is common to use a series of 7 to 15 concentrations.[8]
-
-
Storage:
-
Store the solutions in clearly labeled, sealed glass bottles. Refrigeration may be required depending on the stability of the compound.
-
Protocol 2: Preparation and Use of Taste Strips
Objective: To prepare and use taste strips for a rapid and portable method of assessing taste sensitivity.
Materials:
-
Filter paper (e.g., Whatman No. 1)
-
Prepared taste solutions of desired concentrations
-
Shallow trays
-
Forceps
-
Drying rack or oven
Procedure:
-
Impregnation:
-
Pour a taste solution into a shallow tray.
-
Using forceps, dip sheets of filter paper into the solution, ensuring they are fully saturated.
-
-
Drying:
-
Carefully remove the saturated paper and place it on a drying rack in a clean, odor-free environment. Alternatively, a drying oven at a low temperature can be used.
-
Allow the paper to dry completely.
-
-
Cutting and Storage:
-
Once dry, cut the paper into small strips (e.g., 1 cm x 5 cm).
-
Store the strips in labeled, airtight containers, protected from light and moisture.
-
-
Participant Instructions:
-
Instruct the participant to place a control strip (filter paper with no tastant) on their tongue first to establish a baseline.[12]
-
The participant then places a tastant strip on their tongue and reports the perceived taste (e.g., no taste, bitter).[12]
-
Rinsing the mouth with water between strips is recommended.[12]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for clarity. The following diagrams, created using the DOT language, illustrate key aspects of bitter taste genetics research.
Conclusion
The study of bitter taste genetics has evolved beyond the singular use of PTC. PROP has emerged as a safer and equally effective tool for investigating the role of the TAS2R38 gene. Furthermore, compounds like quinine and caffeine offer valuable insights into the broader landscape of bitter taste perception mediated by a wider range of TAS2R genes. By selecting the appropriate compound and employing standardized experimental protocols, researchers can continue to unravel the intricate genetic basis of one of our most fundamental sensory experiences. This guide serves as a foundational resource to aid in the design and execution of robust and informative studies in the fascinating field of taste genetics.
References
- 1. sciencebuddies.org [sciencebuddies.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Variations in the TAS2R38 gene among college students in Hubei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROP and Taster Status [sensorysociety.org]
- 6. Detection thresholds for quinine, PTC, and PROP measured using taste strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The relationship between phenylthiocarbamide (PTC) and 6-n-propylthiouracil (PROP) taster status and taste thresholds for sucrose and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Assessing the Ability to Taste and Smell – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 11. scribd.com [scribd.com]
- 12. smelltest.eu [smelltest.eu]
Global Landscape of PTC Taster Frequency: A Cross-Population Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenylthiocarbamide (PTC) taster frequency across diverse global populations. The ability to taste PTC is a well-established genetic trait primarily governed by the TAS2R38 gene, making it a valuable tool in genetic and anthropological studies. Understanding its prevalence is crucial for research in areas such as taste perception, food preference, and their potential links to various health outcomes. This document presents quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to support researchers in this field.
Data Presentation: PTC Taster and Non-Taster Frequencies Across Global Populations
The ability to taste PTC is not uniformly distributed worldwide. The frequency of "tasters" and "non-tasters" varies significantly among different ethnic and geographic groups. The following table summarizes the phenotypic frequencies of PTC tasters and non-tasters in various populations as reported in multiple studies.
| Region/Population | Taster Frequency (%) | Non-Taster Frequency (%) |
| Africa | ~84-90 | ~10-16 |
| Asia | ~84-90 | ~10-16 |
| Europe | ~72-73 | ~27-28 |
| North America (European Ancestry) | ~72-73 | ~27-28 |
| Native Americans | >90 | <10 |
| Australian Aborigines | ~50 | ~50 |
| India (Uttar Pradesh, Muslim Populations) | 66.38 | 33.62 |
| India (Mysore, South India) | 61.63 | 38.37[1] |
Note: Frequencies are approximate and can vary between specific subpopulations within these broad categories.
The genetic basis for this variation lies primarily in the TAS2R38 gene, which encodes a bitter taste receptor.[2] Two common haplotypes, PAV ("taster") and AVI ("non-taster"), are the major determinants of PTC taste sensitivity.[2] Individuals with the PAV/PAV genotype are typically "tasters," those with AVI/AVI are "non-tasters," and heterozygotes (PAV/AVI) exhibit intermediate sensitivity.[2]
Experimental Protocols: Determining PTC Taster Status
The most widely accepted method for determining PTC taste sensitivity is the Harris-Kalmus serial dilution method. This protocol allows for the classification of individuals into "tasters" and "non-tasters" based on their taste threshold.
Harris-Kalmus Serial Dilution Method
Objective: To determine the lowest concentration of PTC that can be detected by an individual.
Materials:
-
Phenylthiocarbamide (PTC) powder
-
Distilled water
-
A series of 14 numbered test tubes or beakers
-
Pipettes or graduated cylinders
-
Tasting cups or strips
Procedure:
-
Preparation of Stock Solution (Solution 1): Dissolve 1.3 grams of PTC in 1 liter of distilled water to create a 0.13% stock solution.
-
Serial Dilution:
-
Place 13 empty, numbered test tubes (2 through 14).
-
Add 50 ml of distilled water to each of these tubes.
-
Transfer 50 ml of the stock solution (Solution 1) into tube 2 and mix thoroughly. This creates Solution 2, which is half the concentration of Solution 1.
-
Transfer 50 ml from tube 2 to tube 3 and mix.
-
Continue this two-fold serial dilution process until tube 14. Solution 14 will be the most dilute.
-
-
Tasting Protocol:
-
The subject should rinse their mouth with water before starting.
-
Present the solutions to the subject in order of increasing concentration, starting with the most dilute (Solution 14).
-
For each concentration, the subject is given a small amount to taste and is asked to report if they detect any taste other than water.
-
A control cup of plain water should be provided for comparison.
-
The lowest concentration at which the subject can reliably distinguish the PTC solution from water is recorded as their taste threshold.
-
-
Data Interpretation:
-
A bimodal distribution of taste thresholds is typically observed in a population.
-
Individuals who can taste PTC at low concentrations are classified as "tasters."
-
Individuals who can only taste PTC at very high concentrations or not at all are classified as "non-tasters." The fifth solution in the Harris-Kalmus series is often used as a cut-off to differentiate between the two groups.[3]
-
An alternative and quicker, though less precise, method involves the use of PTC-impregnated paper strips. Subjects place a strip on their tongue and report whether they experience a bitter taste. This method is suitable for large-scale screenings but provides less quantitative data than the serial dilution method.
Mandatory Visualizations
Experimental Workflow for PTC Taster Frequency Determination
The following diagram illustrates the logical flow of the Harris-Kalmus method for determining PTC taster frequency in a population sample.
TAS2R38 Signaling Pathway
The sensation of bitterness from PTC is initiated by its binding to the TAS2R38 taste receptor, a G protein-coupled receptor (GPCR) located on the surface of taste receptor cells. The subsequent intracellular signaling cascade leads to the perception of a bitter taste.
References
A Comparative Analysis of Phenylthiocarbamide (PTC) Sensitivity Across Diverse Ethnic Groups
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The ability to taste the synthetic compound phenylthiocarbamide (PTC) is a well-established dimorphic genetic trait in human populations, governed primarily by the TAS2R38 gene. This trait has been a subject of extensive study in human genetics and anthropology, offering insights into population migration patterns, dietary adaptations, and potential correlations with health outcomes.[1][2] This guide provides a comparative analysis of PTC sensitivity across different ethnic groups, supported by quantitative data and detailed experimental methodologies.
Genetic Basis of PTC Sensitivity: The TAS2R38 Gene
The perception of PTC as bitter is predominantly controlled by the TAS2R38 gene, located on chromosome 7.[3][4] This gene encodes a bitter taste receptor, a G-protein coupled receptor, expressed on the tongue.[5][6] Variations in this gene, specifically three single nucleotide polymorphisms (SNPs), give rise to different haplotypes. The two most common haplotypes are PAV (Proline, Alanine, Valine) and AVI (Alanine, Valine, Isoleucine).[4][7]
Individuals with at least one copy of the dominant "taster" allele (PAV) are sensitive to the bitter taste of PTC, while those homozygous for the recessive "non-taster" allele (AVI) find it tasteless or only mildly bitter.[8][9] The combination of these haplotypes determines an individual's diplotype and their resulting phenotype:
-
PAV/PAV (Homozygous Dominant): Taster (often supertaster)
-
PAV/AVI (Heterozygous): Taster
-
AVI/AVI (Homozygous Recessive): Non-taster
Global Distribution of PTC Taster and Non-Taster Phenotypes
The frequency of PTC tasters and non-tasters varies significantly among different ethnic populations worldwide.[10] These variations are thought to reflect evolutionary adaptations to different dietary environments.[11][12]
Quantitative Data on PTC Sensitivity by Ethnic Group
The following table summarizes the approximate frequencies of PTC tasters and non-tasters in various ethnic populations based on numerous studies. It is important to note that these are median percentages and can vary within populations.[10]
| Ethnic Group/Population | Approximate % of Tasters | Approximate % of Non-Tasters |
| African | 84% - 90% | 10% - 16% |
| East Asian | 84% - 90% | 10% - 16% |
| European (non-Hispanic) | 72% - 73% | 27% - 28% |
| Native American | 84% - 90% | 10% - 16% |
| Australian Aborigines | 50% | 50% |
| Indian | 58% - 66% | 34% - 42% |
Note: Data compiled from multiple sources, with median percentages presented for broad ethnic categorizations.[10][13][14]
Experimental Protocols for Determining PTC Sensitivity
The assessment of PTC taster status can be performed using several methods, with the threshold method developed by Harris and Kalmus being a widely accepted standard for quantitative analysis.[3][15]
Key Experiment: The Harris-Kalmus Threshold Method
This method determines the lowest concentration of PTC that an individual can reliably distinguish from water.
Materials:
-
Phenylthiocarbamide (PTC) powder
-
Distilled or boiled tap water[3]
-
A series of 14 numbered test tubes or cups
-
Pipettes or graduated cylinders for serial dilutions
-
Control cups containing only water
Procedure:
-
Preparation of Stock Solution (Solution 1): A stock solution is prepared by dissolving 0.13 grams of PTC in 100 ml of water.[13] This is the highest concentration.
-
Serial Dilutions: A series of 13 further solutions are prepared by serial dilution. To prepare Solution 2, 50 ml of Solution 1 is mixed with 50 ml of water. This process is repeated sequentially to create solutions 3 through 14, with each solution being half the concentration of the previous one.[3] Solution 14 is the most dilute.
-
Tasting Procedure: The subject is presented with a series of eight cups, four containing water and four containing a specific PTC dilution, starting with the most dilute solution (Solution 14).[3]
-
Threshold Determination: The subject is asked to separate the cups into two groups: those containing PTC and those containing water. This is repeated with progressively higher concentrations until the subject can correctly identify all four PTC solutions. The lowest concentration at which the subject can reliably distinguish the taste is recorded as their taste threshold.[3]
-
Classification: Individuals are classified as "tasters" or "non-tasters" based on the distribution of taste thresholds, which is typically bimodal. A designated threshold solution (often around solution 5) is used as the cutoff point.[16]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: TAS2R38 signaling pathway for bitter taste perception.
Caption: Experimental workflow for PTC sensitivity threshold determination.
Conclusion
The study of PTC sensitivity provides a fascinating window into human genetic diversity. The clear bimodal distribution of this trait, coupled with its variable frequencies across ethnic groups, underscores the role of genetics in sensory perception and its potential evolutionary significance. The methodologies outlined here provide a robust framework for researchers to conduct their own comparative studies, contributing to a deeper understanding of this classic genetic marker. The link between TAS2R38 genotype and dietary preferences also opens avenues for further research in nutrition, personalized medicine, and drug development, particularly in understanding how taste perception may influence drug palatability and patient compliance.[17][18]
References
- 1. The genetics of phenylthiocarbamide perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Selection and Molecular Evolution in PTC, a Bitter-Taste Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. TAS2R38 - Wikipedia [en.wikipedia.org]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. ivypanda.com [ivypanda.com]
- 7. bioted.es [bioted.es]
- 8. sequencing.com [sequencing.com]
- 9. Phenylthiocarbamide tasting | Genetics, Bitter Taste, Taste Perception | Britannica [britannica.com]
- 10. Global Variation in Sensitivity to Bitter-Tasting Substances (PTC or PROP) | NIDCD [nidcd.nih.gov]
- 11. researchers.uss.cl [researchers.uss.cl]
- 12. matilda.science [matilda.science]
- 13. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Myths of Human Genetics: PTC tasting [udel.edu]
- 16. PTC tasting - Wikipedia [en.wikipedia.org]
- 17. ovid.com [ovid.com]
- 18. Genetics of individual differences in bitter taste perception: lessons from the PTC gene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reliability of Commercial PTC Taste Test Papers
For decades, phenylthiocarbamide (PTC) taste test papers have served as a convenient tool in genetics, sensory research, and drug development to phenotype individuals as "tasters" or "non-tasters." This seemingly simple bitter taste perception is primarily governed by polymorphisms in the TAS2R38 gene. However, the reliability of the paper strip method, particularly the consistency and accuracy of commercially available options, is a critical consideration for researchers demanding robust and reproducible data. This guide provides a framework for evaluating the reliability of commercial PTC taste test papers, offering detailed experimental protocols and data presentation formats to aid in the selection of the most suitable product for research applications.
Understanding PTC Taste Perception: The Genetic Basis
The ability to taste PTC is a classic example of a polymorphic trait in humans. It is primarily controlled by the TAS2R38 gene, which encodes a bitter taste receptor.[1] Variations in this gene, particularly at three single nucleotide polymorphism (SNP) locations, result in different protein products, leading to a spectrum of taste sensitivities. Individuals can be broadly categorized as:
-
Tasters: Possessing at least one dominant allele of the TAS2R38 gene, they perceive PTC as bitter. This group can be further subdivided into "medium tasters" and "supertasters," with the latter experiencing a much more intense bitterness.
-
Non-tasters: Having two recessive alleles, they are unable to taste PTC or perceive it as only slightly bitter.
While PTC taste test papers offer a simple method for phenotyping, their accuracy can be influenced by the concentration of PTC on the paper and the subjective nature of taste perception. For research purposes, it is crucial to validate the chosen commercial papers against more quantitative methods.
Evaluating Commercial PTC Taste Test Papers: A Proposed Experimental Workflow
To objectively assess the reliability of different brands of commercial PTC taste test papers, a multi-faceted approach is recommended. This involves comparing the paper strip results with a standardized PTC solution taste test and, for the highest level of accuracy, with the subject's TAS2R38 genotype.
Below is a diagram illustrating the proposed experimental workflow for this evaluation.
References
phenylthiourea as a competitive vs non-competitive enzyme inhibitor
A comprehensive guide for researchers on the inhibitory mechanism of phenylthiourea, presenting key experimental data and protocols that establish its role as a competitive inhibitor of tyrosinase.
This compound (PTU) is a well-established inhibitor of tyrosinase (also known as phenoloxidase), a key enzyme in the melanin (B1238610) biosynthesis pathway.[1][2][3] Understanding the precise mechanism of this inhibition is crucial for its application in research and drug development, particularly in the context of pigmentation disorders. This guide provides a detailed comparison of competitive versus non-competitive inhibition and presents the experimental evidence that categorizes PTU as a competitive inhibitor.
Competitive vs. Non-Competitive Inhibition: A Fundamental Overview
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The distinction between competitive and non-competitive inhibition lies in the inhibitor's binding site and its effect on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[][5]
Competitive inhibition occurs when an inhibitor, which often structurally resembles the substrate, binds to the active site of the enzyme.[6][7] This binding event prevents the substrate from accessing the active site. However, the inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor.[8] In competitive inhibition, the Vmax of the enzyme remains unchanged, but the apparent Km increases, indicating a lower affinity of the enzyme for its substrate in the presence of the inhibitor.[6][8]
Non-competitive inhibition , in contrast, involves the inhibitor binding to an allosteric site, a location on the enzyme distinct from the active site.[][6] This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Consequently, in non-competitive inhibition, the Vmax is lowered, while the Km remains unchanged.[6][8]
This compound's Mechanism of Action
Extensive kinetic studies have demonstrated that this compound acts as a competitive inhibitor of tyrosinase.[1][2][3] It is believed that PTU interacts with the copper ions within the active site of the enzyme, thereby preventing the substrate from binding and halting the melanization process.[3]
Kinetic Data
Spectrophotometric analysis of the enzymatic oxidation of L-DOPA (a substrate of tyrosinase) in the presence of PTU has yielded the following kinetic parameters:
| Enzyme | Substrate | Inhibitor | Inhibition Constant (Ki) | Michaelis Constant (Km) of Substrate |
| Phenoloxidase (Tyrosinase) | L-DOPA | This compound | 0.21 ± 0.09 µM[1] | 0.28 ± 0.11 mM[1] |
The low Ki value indicates that PTU is a very potent inhibitor of tyrosinase.[2][3]
Lineweaver-Burk Plot Analysis
The competitive nature of PTU's inhibition is clearly illustrated by Lineweaver-Burk plots. In the presence of a competitive inhibitor, the y-intercept (1/Vmax) remains the same, while the x-intercept (-1/Km) shifts closer to the origin, indicating an increase in the apparent Km.[9][10] Experimental data for PTU's inhibition of tyrosinase consistently shows this pattern.[2]
Experimental Protocol: Tyrosinase Inhibition Assay
The determination of PTU's inhibitory mechanism typically involves a spectrophotometric tyrosinase inhibition assay. The following is a generalized protocol based on common methodologies.[1][11][12]
Objective: To determine the type of enzyme inhibition and the inhibition constant (Ki) of this compound on tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL)[12]
-
L-DOPA (L-3,4-dihydroxyphenylalanine)[12]
-
This compound (PTU)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)[12]
-
Dimethyl Sulfoxide (DMSO) for dissolving PTU
-
96-well microplate[12]
-
Microplate reader[12]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.[12]
-
Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.[12]
-
Prepare a stock solution of PTU in DMSO and then make serial dilutions in phosphate buffer to achieve the desired final concentrations.[12]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the PTU dilution, phosphate buffer, and tyrosinase solution.
-
Control Wells: Add the vehicle (e.g., DMSO in buffer), phosphate buffer, and tyrosinase solution.
-
Blank Wells: Add the PTU dilution and phosphate buffer (no enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).[1][11]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the absorbance vs. time curves.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the changes in Km and Vmax in the presence and absence of PTU to determine the type of inhibition.
-
The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot or by using Dixon plots.[1]
-
Visualizing the Mechanisms and Workflow
To further clarify the concepts, the following diagrams illustrate the signaling pathways of competitive and non-competitive inhibition, as well as a typical experimental workflow.
Caption: Competitive Inhibition Pathway.
Caption: Non-Competitive Inhibition Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 5. knyamed.com [knyamed.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. benchchem.com [benchchem.com]
The Taster's Trait: Validating Phenylthiocarbamide (PTC) as a Genetic Marker in Human Population Studies
For decades, the ability to taste the bitter compound Phenylthiocarbamide (PTC) has served as a classic example of a simple Mendelian trait in humans, making it a popular tool in genetic and anthropological studies. This inherited trait, governed primarily by polymorphisms in the TAS2R38 gene, offers a tangible link between genotype and phenotype.[1][2] However, its validity as a neutral genetic marker for tracking population history is complex, especially when compared to modern molecular markers. This guide provides an objective comparison of PTC with alternative markers, supported by experimental data and detailed protocols for its assessment.
The Genetic Basis of PTC Taste Perception
The ability to taste PTC is predominantly controlled by the TAS2R38 gene located on chromosome 7.[3][4] This gene encodes a bitter taste receptor protein that is part of the G protein-coupled receptor family.[4][5] Three common Single Nucleotide Polymorphisms (SNPs) within this gene result in different amino acid combinations, leading to two principal haplotypes:
-
PAV (Proline, Alanine, Valine): This is the "taster" haplotype and is dominant. Individuals with at least one copy of the PAV allele are generally able to perceive PTC as bitter.[3][6]
-
AVI (Alanine, Valine, Isoleucine): This is the "non-taster" haplotype and is recessive. Only individuals homozygous for the AVI allele (AVI/AVI) are typically unable to taste PTC.[3][6]
While the PAV and AVI haplotypes account for the majority of the variance in PTC sensitivity, other rare haplotypes exist, and factors like age and environment can also influence taste perception, making it a complex rather than a simple Mendelian trait.[6][7]
Figure 1. Logical relationship from TAS2R38 gene to PTC taste phenotype.
Performance Data: PTC in Global Populations
The frequency of PTC tasters and non-tasters, along with the underlying TAS2R38 haplotype frequencies, varies significantly across global populations. This variation has been a subject of interest for evolutionary biologists, suggesting that balancing selection may be acting on this gene, possibly due to the correlation between tasting PTC and the ability to taste other bitter, potentially toxic compounds found in nature.[8][9]
| Population Group | Taster Phenotype (%) | Non-Taster Phenotype (%) | PAV ("Taster") Haplotype Freq. | AVI ("Non-Taster") Haplotype Freq. | Source(s) |
| European | ~55-80% | ~20-45% | ~45.7% | ~49.2% | [3][4][5] |
| East Asian | ~77-94% | ~6-23% | High (~47% diplotype) | Low (~12% diplotype) | [10][11] |
| South Asian | ~60-70% | ~30-40% | High | High (~39% diplotype) | [1][11] |
| African | ~90-97% | ~3-10% | High (~36% diplotype) | Low (~18% diplotype) | [10][11] |
| American (Mixed) | - | - | High (~49% diplotype) | Low (~9% diplotype) | [11] |
Table 1: Summary of PTC phenotype and TAS2R38 haplotype frequencies in major human populations. Note that phenotype data is from various studies and diplotype frequencies from the 1000 Genomes Project provide a proxy for haplotype prevalence.
Comparison with Alternative Genetic Markers
While PTC is an accessible marker for demonstrating genetic principles, its utility in robust population genetic studies is limited compared to modern molecular markers. A key drawback is that the TAS2R38 gene is under selective pressure, unlike neutral markers which are preferred for reconstructing population history and relationships.[6][8]
| Marker Type | Basis of Polymorphism | Mode of Inheritance | Information Content (PIC) | Genotyping Method | Susceptibility to Selection | Relative Cost |
| PTC/TAS2R38 | Phenotype (Taste) / SNP Haplotype | Autosomal Dominant (Phenotype) / Co-dominant (Genotype) | Low (Biallelic/Tri-allelic system) | Taste Test / PCR-RFLP, Sequencing | High (Balancing Selection) | Very Low (Pheno) to Low (Geno) |
| SNPs | Single Nucleotide change | Co-dominant | Low per SNP, but high in aggregate | Microarray, Sequencing | Locus-dependent (can be neutral or under selection) | Low to Moderate (per SNP) |
| STRs/Microsatellites | Variable number of short tandem repeats | Co-dominant | High (Multi-allelic) | Fragment Analysis (PCR + CE) | Generally Neutral | Moderate |
| mtDNA | Sequence variation in mitochondrial DNA | Maternal | Moderate (Haplogroups) | Sequencing | Generally Neutral (Control Region) | Moderate to High |
| ABO Blood Group | Antigens on red blood cells / SNPs | Co-dominant (A, B), Recessive (O) | Low (Multi-allelic) | Serological Assay / PCR | Moderate | Low |
Table 2: Objective comparison of PTC/TAS2R38 with other common genetic markers used in human population studies.
Experimental Protocols
Assessing PTC taster status can be done through phenotyping (taste tests) or genotyping (DNA analysis). The combination of both provides the most comprehensive data.
Figure 2. General experimental workflow for a PTC population study.
Protocol 1: PTC Phenotyping (Harris-Kalmus Serial Dilution Method)
This method determines an individual's taste threshold, providing a more quantitative measure than a single paper strip.
-
Solution Preparation:
-
Prepare a stock solution (Solution 1) by dissolving 1.3g of Phenylthiocarbamide in 1 liter of boiled, cooled water (concentration = 0.13%).
-
Create a series of 12 subsequent solutions by serial dilution. For each step, mix 50 ml of the preceding solution with 50 ml of water. Solution 13 will be the most dilute. A 14th sample of pure water serves as a control.
-
-
Testing Procedure:
-
The subject should rinse their mouth with water before starting.
-
The subject is presented with eight small cups, four containing water and four containing a specific PTC dilution (starting with the most dilute, Solution 13).
-
The subject tastes each sample and must correctly identify the four cups containing PTC.
-
If successful, the process is repeated with the next higher dilution.
-
The threshold is the lowest concentration at which the subject can reliably detect the taste.
-
-
Classification:
-
Individuals are typically classified as "tasters" or "non-tasters" based on a bimodal distribution of thresholds observed in the study population. Often, a cut-off around solution 5 is used.
-
Protocol 2: TAS2R38 Genotyping (PCR-RFLP Method)
This protocol identifies the SNP at position 145 (C/G), which corresponds to the first amino acid change (Proline/Alanine) in the PAV/AVI haplotypes.
-
DNA Extraction:
-
Extract genomic DNA from buccal (cheek) cells or saliva using a standard commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
-
PCR Amplification:
-
Amplify a specific fragment of the TAS2R38 gene containing the target SNP using Polymerase Chain Reaction (PCR).
-
Forward Primer: 5'-AAT GCT GGC TGT GAA CTT CTC-3'
-
Reverse Primer: 5'-GAA GAG GCA GAT GAG AGT GAC-3'
-
Use a standard PCR protocol with an annealing temperature of approximately 56-60°C. The expected product size is around 221 bp.
-
-
Restriction Digest:
-
The SNP at this position creates a recognition site for the HaeIII restriction enzyme in the taster allele (PAV).
-
Digest the PCR product with HaeIII enzyme according to the manufacturer's instructions.
-
-
Gel Electrophoresis:
-
Separate the digested fragments on a 2-3% agarose (B213101) gel.
-
Non-taster (AVI/AVI): One uncut band at 221 bp.
-
Heterozygous Taster (PAV/AVI): Three bands at 221 bp, 177 bp, and 44 bp.
-
Homozygous Taster (PAV/PAV): Two bands at 177 bp and 44 bp.
-
Conclusion
PTC tasting remains a valuable and highly accessible tool for teaching the principles of human genetics, demonstrating a clear, albeit complex, link between a single gene and an observable trait. Its low cost and simple phenotyping make it suitable for introductory and large-scale screening studies.
However, for rigorous human population genetics research aimed at elucidating evolutionary histories and migration patterns, PTC is not an ideal marker. The strong evidence for balancing selection on the TAS2R38 gene violates the assumption of neutrality required for many population genetic models.[6][8] Modern markers such as genome-wide neutral SNPs and STRs provide far greater resolution, information content, and evolutionary neutrality. Therefore, while PTC holds its place as a classic genetic trait, researchers in population genetics and drug development should rely on more robust, neutral molecular markers for definitive studies of population structure and history.
References
- 1. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAS2R38 - Wikipedia [en.wikipedia.org]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. sct.ageditor.ar [sct.ageditor.ar]
- 5. TAS2R38 Bitter Taste Receptor Polymorphisms in Patients with Chronic Rhinosinusitis with Nasal Polyps Preliminary Data in Polish Population [mdpi.com]
- 6. Phenylthiocarbamide: A 75-Year Adventure in Genetics and Natural Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myths of Human Genetics: PTC tasting [udel.edu]
- 8. Natural Selection and Molecular Evolution in PTC, a Bitter-Taste Receptor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. sct.ageditor.ar [sct.ageditor.ar]
Assessing the Specificity of Phenylthiourea's Inhibitory Action: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of an inhibitor is paramount to its effective and safe use. Phenylthiourea (PTU) is a widely recognized inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. However, its inhibitory action is not entirely specific. This guide provides a comparative analysis of PTU's performance against other common tyrosinase inhibitors, supported by experimental data, to aid in the selection of the most appropriate compound for your research needs.
Executive Summary
This compound (PTU) is a potent competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. Its primary mechanism of action is through the chelation of copper ions within the enzyme's active site. While effective in inhibiting melanin production, emerging evidence reveals that PTU exhibits off-target effects, most notably the inhibition of thyroid peroxidase (TPO), an essential enzyme in thyroid hormone synthesis. This lack of absolute specificity can have significant physiological consequences, as observed in developmental studies with zebrafish, where PTU treatment leads to reduced eye size and craniofacial abnormalities. Furthermore, PTU has been shown to weakly activate the aryl hydrocarbon receptor (AHR) signaling pathway, indicating a broader range of cellular interactions.
This guide compares the inhibitory profile of PTU with other well-known tyrosinase inhibitors, including kojic acid, arbutin (B1665170), and tropolone (B20159). While direct comparative data under identical experimental conditions is limited, this guide synthesizes available information to provide a comprehensive overview of their relative potencies and specificities.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following tables summarize the available data for PTU and its alternatives against their primary target, tyrosinase, and a key off-target enzyme, thyroid peroxidase.
It is crucial to note that IC50 and Ki values can vary significantly depending on the experimental conditions, such as the source of the enzyme (e.g., mushroom vs. human), the substrate used, and the assay conditions.
Tyrosinase Inhibition
| Inhibitor | Enzyme Source | Substrate | IC50 | Ki | Inhibition Type | Reference(s) |
| This compound (PTU) | Mushroom Phenoloxidase | L-DOPA | 0.55 ± 0.07 µM | 0.21 ± 0.09 µM | Competitive | [1] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | ~10-300 µM (range) | - | Mixed | [2][3] |
| Arbutin (β-arbutin) | Mushroom Tyrosinase | L-DOPA | 8.4 mM | - | Non-competitive/Competitive | [4] |
| Tropolone | Mushroom Tyrosinase | L-DOPA | - | - | Slow-binding | [5] |
Thyroid Peroxidase (TPO) Inhibition
| Inhibitor | TPO Source | IC50 | Reference(s) |
| This compound (PTU) | Rat Thyroid Microsomes | 1.2 µM | [6] |
| Kojic Acid | Rat Thyroid | Inhibits iodine uptake, indirect effect | [5] |
| Arbutin | - | No data found | |
| Tropolone | Rat Thyroid | Inhibits iodine uptake and organic binding | [7] |
Off-Target Effects and Signaling Pathways
A critical aspect of an inhibitor's profile is its interaction with unintended cellular targets and pathways.
This compound (PTU)
-
Thyroid Peroxidase (TPO) Inhibition: PTU directly inhibits TPO, which can lead to hypothyroidism and associated developmental defects.[8][9]
-
Aryl Hydrocarbon Receptor (AHR) Activation: PTU has been shown to be a weak activator of the AHR signaling pathway.[10][11] This pathway is involved in the metabolism of xenobiotics and various physiological processes. The downstream consequences of this activation by PTU require further investigation.
Kojic Acid
-
Thyroid Function: Kojic acid has been observed to interfere with thyroid function, primarily by inhibiting iodine intake, which indirectly affects thyroid hormone production.[5]
Arbutin and Tropolone
Currently, there is limited information available regarding the off-target effects of arbutin and tropolone on thyroid peroxidase or other signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Tyrosinase Inhibition Assay (using L-DOPA)
Principle: This assay measures the ability of a compound to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome (B613829), a colored product, catalyzed by tyrosinase. The rate of dopachrome formation is monitored spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA
-
Test inhibitor (e.g., PTU, kojic acid)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor at various concentrations
-
Tyrosinase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration (e.g., 10-20 minutes).
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)
Principle: This assay measures the peroxidase activity of TPO by monitoring the oxidation of the Amplex® UltraRed reagent in the presence of hydrogen peroxide (H₂O₂), which produces the fluorescent product resorufin.
Materials:
-
TPO source (e.g., rat thyroid microsomes, recombinant human TPO)
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Test inhibitor (e.g., PTU)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor at various concentrations
-
TPO preparation
-
-
Pre-incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period.
-
Prepare a reaction mixture containing Amplex® UltraRed and H₂O₂ in phosphate buffer.
-
Add the reaction mixture to each well to initiate the reaction.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Visualizing the Pathways
To better understand the mechanisms of action and off-target effects, the following diagrams illustrate the relevant signaling pathways.
Conclusion
This compound is a potent tyrosinase inhibitor, but its utility is tempered by a lack of absolute specificity. Its well-documented inhibition of thyroid peroxidase and its interaction with the aryl hydrocarbon receptor pathway highlight the importance of considering off-target effects when selecting an inhibitor. While alternatives like kojic acid and arbutin also exhibit inhibitory effects on tyrosinase, their off-target profiles are less characterized, and in the case of kojic acid, an impact on thyroid function has also been noted.
For researchers requiring highly specific tyrosinase inhibition without confounding effects on thyroid function or other signaling pathways, careful consideration and further investigation into the specificity of available inhibitors are warranted. When using PTU, it is crucial to be aware of its potential off-target effects and to design experiments accordingly, including appropriate controls to account for these non-specific actions. This comparative guide serves as a foundational resource to inform the selection of the most suitable tyrosinase inhibitor for your specific research objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
A Researcher's Guide to Validating PTC Genotype-Phenotype Associations: A Comparative Analysis of Statistical Methods
For researchers, scientists, and drug development professionals, establishing a robust link between genetic makeup and observable traits is paramount. The ability to taste Phenylthiocarbamide (PTC) serves as a classic model for studying this genotype-phenotype relationship, primarily governed by polymorphisms in the TAS2R38 gene. Validating this association requires rigorous statistical methods. This guide provides a comparative overview of statistical approaches, complete with experimental protocols and data presentation, to aid in the design and interpretation of such studies.
Experimental Protocols: From Saliva to Sequence
The foundation of any association study lies in accurate phenotyping and genotyping. The following are standard protocols for determining PTC taste sensitivity and identifying TAS2R38 genetic variants.
Phenotyping: Measuring PTC Taste Sensitivity
Two primary methods are employed to determine an individual's ability to taste PTC:
-
PTC Taste Strips: This is a qualitative and rapid method.
-
Threshold Method (e.g., Harris and Kalmus): This is a more quantitative approach.[3]
-
A serial dilution of PTC solution is prepared.
-
The subject rinses their mouth with water.
-
Starting with the most dilute solution, the subject tastes each concentration until they can detect a bitter taste.[3]
-
The lowest concentration at which bitterness is detected is recorded as the taste threshold.
-
Genotyping: Identifying TAS2R38 Alleles
The common variants of the TAS2R38 gene can be identified through the following steps:
-
DNA Isolation: Genomic DNA is typically extracted from buccal (cheek) cells or saliva.[4]
-
PCR Amplification: The region of the TAS2R38 gene containing the key single nucleotide polymorphisms (SNPs) is amplified using Polymerase Chain Reaction (PCR).[1][5]
-
Genotyping Analysis: Several methods can be used to identify the specific alleles:
-
Restriction Fragment Length Polymorphism (RFLP): The amplified DNA is digested with a restriction enzyme, such as HaeIII, which cuts one allele but not the other, allowing for differentiation via gel electrophoresis.[1]
-
Sanger Sequencing: This method provides the exact DNA sequence of the amplified region, allowing for the direct identification of SNPs.[4][6]
-
Derived Cleaved Amplified Polymorphic Sequences (dCAPS): This technique introduces a restriction site via a mismatch in the PCR primer, enabling the use of restriction enzymes to differentiate alleles.[4]
-
Statistical Methods for Association Validation
Several statistical methods can be employed to validate the association between TAS2R38 genotype and PTC tasting phenotype. The choice of method depends on the study design and the nature of the data.
Chi-Squared (χ²) Test
The chi-squared test is a fundamental method for assessing the association between two categorical variables, such as genotype (e.g., TT, Tt, tt) and phenotype (taster vs. non-taster).[7] It compares the observed frequencies of genotypes within the phenotype groups to the frequencies that would be expected if there were no association.[7]
Table 1: Example Chi-Squared Test Results for PTC Genotype-Phenotype Association
| Genotype | Taster (Observed) | Non-Taster (Observed) | Taster (Expected) | Non-Taster (Expected) |
| TT | 70 | 5 | 56.25 | 18.75 |
| Tt | 120 | 25 | 108.75 | 36.25 |
| tt | 10 | 60 | 52.5 | 17.5 |
| Total | 200 | 90 | 217.5 | 72.5 |
| χ² Value | 105.56 | |||
| p-value | < 0.0001 | |||
| Degrees of Freedom | 2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Hardy-Weinberg Equilibrium (HWE)
HWE is a principle used to calculate the expected frequencies of genotypes in a population that is not evolving.[8] Significant deviations from HWE in a study population can indicate genotyping errors, population stratification, or other issues. For the PTC trait, if 'p' is the frequency of the taster allele (T) and 'q' is the frequency of the non-taster allele (t), the expected genotype frequencies are:
-
TT: p²
-
Tt: 2pq
-
tt: q²
A chi-squared test can be used to compare the observed genotype frequencies to those expected under HWE.
Logistic Regression
Logistic regression is a more powerful and flexible method that can model the probability of a binary outcome (e.g., being a taster) based on one or more predictor variables. It is particularly useful when wanting to control for covariates such as age, sex, or ethnicity. The output provides an odds ratio (OR) for each predictor, indicating the strength of its association with the outcome.
Table 2: Example Output of a Logistic Regression Model for PTC Tasting
| Predictor | Odds Ratio (OR) | 95% Confidence Interval | p-value |
| Genotype (Tt vs. tt) | 15.0 | 7.5 - 30.0 | < 0.001 |
| Genotype (TT vs. tt) | 50.0 | 20.0 - 125.0 | < 0.001 |
| Age (per year) | 0.98 | 0.95 - 1.01 | 0.15 |
| Sex (Female vs. Male) | 1.2 | 0.8 - 1.8 | 0.35 |
Note: The data in this table is hypothetical and for illustrative purposes.
Linkage Disequilibrium (LD) Analysis
The TAS2R38 gene has three common SNPs that are often inherited together. LD analysis measures the non-random association of alleles at different loci.[9][10] The metrics D' and r² are commonly used, where an r² value close to 1 indicates that the alleles are strongly correlated and likely inherited as a haplotype.[9]
Visualizing Workflows and Pathways
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for PTC genotype-phenotype association studies.
Caption: Simplified signaling pathway for PTC taste perception.
Caption: Logical relationship of key statistical tests for association.
Conclusion
The validation of genotype-phenotype associations, exemplified by the PTC taste sensitivity trait, relies on a combination of precise experimental techniques and appropriate statistical analysis. While the chi-squared test offers a straightforward assessment of association, logistic regression provides a more nuanced analysis that can account for confounding variables. Furthermore, understanding the genetic architecture through linkage disequilibrium analysis is crucial for a comprehensive interpretation. By selecting the appropriate methods and presenting data in a clear and comparative manner, researchers can confidently validate and communicate their findings.
References
- 1. edvotek.com [edvotek.com]
- 2. smelltest.eu [smelltest.eu]
- 3. Myths of Human Genetics: PTC tasting [udel.edu]
- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 5. bento.bio [bento.bio]
- 6. genetics-gsa.org [genetics-gsa.org]
- 7. Prevalence and Genetic Analysis of Bitter Taste Perception for Phenylthiocarbamide (PTC) Among Some Muslim Populations of Uttar Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ability to taste the bitter compound phenylthiocarbamide (PTC... | Study Prep in Pearson+ [pearson.com]
- 9. Receptor Polymorphism and Genomic Structure Interact to Shape Bitter Taste Perception | PLOS Genetics [journals.plos.org]
- 10. Global diversity in the TAS2R38 bitter taste receptor: revisiting a classic evolutionary PROPosal - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phenylthiourea: A Guide for Laboratory Professionals
Phenylthiourea (PTU), a compound frequently used in genetic taste tests and as an inhibitor of melanogenesis in developmental biology research, is classified as a highly toxic substance.[1] Its proper disposal is not merely a regulatory compliance issue but a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is imperative to be familiar with its significant hazards. PTU is fatal if swallowed and can cause an allergic skin reaction.[2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are recommended.[4] Always inspect gloves for integrity before use and change them immediately if contaminated.[3]
-
Eye Protection: Chemical splash goggles are required.[5]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes must be worn.[1]
-
Respiratory Protection: When handling solid PTU or preparing solutions, work should be conducted in a chemical fume hood to avoid inhalation of dust.[3][6]
Handling:
-
Avoid creating dust when working with solid this compound.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7]
-
Wash hands thoroughly after handling the substance.[8]
This compound Waste Disposal Procedure
All materials contaminated with this compound must be treated as hazardous waste.[3] Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the sink.[2][3]
Step 1: Waste Segregation
Proper segregation of waste streams is crucial for safe disposal.
-
Solid Waste: This includes unused this compound powder, contaminated gloves, weighing paper, paper towels, and other disposable labware.[9] These items should be collected in a designated, leak-proof container clearly labeled for solid hazardous waste.[3]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealable, and shatter-resistant container.[3] Do not mix with other incompatible waste streams like strong acids, bases, or oxidizing agents.[7][9]
Step 2: Waste Container Labeling
All waste containers must be accurately and clearly labeled.
-
The label must include the words "Hazardous Waste."[3]
-
The full chemical name, "this compound," must be written out.[3]
-
Indicate the approximate concentration and quantity of the waste.[3]
-
Include the date when the waste was first added to the container.[3]
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]
-
Containers must be kept securely closed except when adding waste.[5]
-
Store waste in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Secondary containment should be used to prevent spills.
Quantitative Data for Hazardous Waste Accumulation
Laboratories must adhere to strict limits on the amount of hazardous waste that can be accumulated in an SAA. This compound is often classified as an acutely toxic or "P-listed" waste, which has more stringent accumulation limits.
| Waste Type | Maximum Accumulation Volume/Weight | Storage Time Limit |
| General Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Up to 12 months (unless the limit is reached sooner) |
| Data sourced from guidelines for hazardous waste management.[9] |
Step 4: Arranging for Disposal
-
Once a waste container is full or ready for disposal, a hazardous waste collection request must be submitted to your institution's Environmental Health and Safety (EHS) department.[9]
-
Laboratory personnel should not transport hazardous waste across campus. This is the responsibility of trained EHS staff.[9]
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[10]
-
Protect Yourself: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[5]
-
Containment: For solid spills, avoid creating dust.[5] You can moisten the material with water to reduce airborne particles.[4] For liquid spills, use an inert absorbent material like sand or paper towels.[3]
-
Cleanup: Carefully sweep or scoop up the contained material and place it in a labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with a laboratory cleaner and water.[3] All cleaning materials must also be disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. amherst.edu [amherst.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. uaf.edu [uaf.edu]
- 4. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 5. employees.delta.edu [employees.delta.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
Personal protective equipment for handling Phenylthiourea
Essential Safety Protocols for Phenylthiourea
IMMEDIATE ACTION REQUIRED: this compound (PTU) is an acutely hazardous chemical.
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is mandatory to ensure personal safety and regulatory compliance. This compound, also known as phenylthiocarbamide (PTC), is acutely toxic if swallowed and may cause an allergic skin reaction.[1][2][3][4] It is imperative to handle this compound with the utmost care, utilizing appropriate engineering controls and personal protective equipment at all times.
Hazard and Exposure Data
While specific occupational exposure limits have not been established, this compound is recognized as extremely harmful.[5] The following table summarizes its primary hazards and toxicity data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Key Data |
| Acute Oral Toxicity | 💀 | Danger | H300: Fatal if swallowed.[1][2] | LD50 (Oral, Rat): 3 mg/kg.[6][7] |
| Skin Sensitization | ❗ | Danger | H317: May cause an allergic skin reaction.[1][2] | Can cause skin irritation or rash.[5] |
| Eye & Respiratory Irritation | ❗ | Warning | Not explicitly classified, but effects are documented. | Contact can irritate the skin, eyes, nose, and throat.[6][8] |
Operational Plan: Handling this compound
All handling of this compound, especially of the solid powder, must be performed within a certified chemical fume hood to prevent inhalation.[5][7][9] Emergency safety equipment, including an eyewash station and safety shower, must be readily accessible.[8][10]
Personal Protective Equipment (PPE)
The minimum required PPE when working with this compound is detailed below. It is critical to inspect all PPE for integrity before each use.
| Body Area | Required PPE | Specification & Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves.[5] Other suitable materials include natural rubber, neoprene, or PVC.[10] Change gloves immediately upon any contact with the chemical.[5] |
| Eyes/Face | Splash Goggles / Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards.[8][10] A face shield should be worn over goggles when there is a significant risk of splashing.[8] |
| Body | Laboratory Coat & Full Coverage | A long-sleeved lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[5] |
| Respiratory | NIOSH-Approved Respirator | Required when dusts are generated, especially outside of a fume hood.[1][7][10] Use must comply with your institution's respiratory protection program. |
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as listed in the table above.
-
Prepare your workspace by laying down absorbent bench paper.
-
Locate the designated this compound hazardous waste containers.
-
-
Handling Solid PTU:
-
Creating Solutions:
-
Prepare all solutions within the fume hood.
-
Add the solid this compound to the solvent slowly.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with a suitable laboratory cleaner and water.[4]
-
Wash hands and any potentially exposed skin with soap and water immediately after handling and before leaving the lab.[6][8][11]
-
Contaminated work clothing must not be allowed out of the workplace and should be decontaminated before reuse.[1][4] Do not eat, drink, or smoke in areas where this compound is handled.[4][8][11]
-
Disposal Plan: Waste Management
This compound is classified as an acutely hazardous (P-coded) waste.[5] All materials that come into contact with it must be disposed of as hazardous waste according to federal, state, and local regulations.[5][8] Under no circumstances should this compound or contaminated materials be disposed of in the regular trash or down the sink drain. [3][4][9]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: All contaminated disposable items, including gloves, bench paper, pipette tips, and weighing boats, must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.[3][5]
-
Liquid Waste: this compound-containing solutions must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[4] Do not mix with other incompatible waste streams like strong acids, bases, or oxidizing agents.[3]
-
Empty Containers: The original this compound container is considered hazardous waste. It must be triple-rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste. The rinsed container should then be disposed of as hazardous waste.[5]
-
-
Container Management:
-
Storage and Pickup:
This compound Handling & Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uaf.edu [uaf.edu]
- 5. amherst.edu [amherst.edu]
- 6. lewisu.edu [lewisu.edu]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. uaf.edu [uaf.edu]
- 10. employees.delta.edu [employees.delta.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
